2-Vinyl-1,3-dioxolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBHSBATGOQADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073334 | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-22-3 | |
| Record name | 2-Ethenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3984-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinyl-1,3-dioxolane | |
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Foundational & Exploratory
Technical Guide: 2-Vinyl-1,3-dioxolane (CAS 3984-22-3)
[1][2][3][4]
Executive Summary
2-Vinyl-1,3-dioxolane (VDO) is a functional cyclic acetal monomer characterized by its dual reactivity: it possesses a polymerizable vinyl group and an acid-labile dioxolane ring.[1][2][3][4] This bifunctionality makes it a critical intermediate in the synthesis of pH-responsive polymers, biodegradable hydrogels, and advanced drug delivery systems.
Unlike conventional vinyl monomers, VDO offers a gateway to "smart" materials. Its acetal linkage remains stable under neutral and basic conditions but hydrolyzes rapidly in acidic environments (pH < 6.0), a property exploited for targeted release in tumor microenvironments or endosomal compartments.
This guide details the physicochemical properties, synthesis protocols, polymerization mechanisms (radical vs. cationic), and handling requirements for VDO, tailored for high-stakes research and development.
Part 1: Physicochemical Profile[4][7][8]
The following data consolidates physical constants essential for experimental design and process scaling.
| Property | Value | Notes |
| CAS Number | 3984-22-3 | |
| IUPAC Name | 2-Ethenyl-1,3-dioxolane | |
| Molecular Formula | C₅H₈O₂ | |
| Molecular Weight | 100.12 g/mol | |
| Appearance | Colorless liquid | Pungent, ester-like odor |
| Boiling Point | 115–116 °C | @ 760 mmHg |
| Density | 1.001–1.006 g/mL | @ 20–25 °C |
| Refractive Index ( | 1.4300–1.4310 | |
| Flash Point | 14 °C (58 °F) | Highly Flammable (Class 3) |
| Solubility | Soluble in organic solvents | Miscible with EtOH, THF, Toluene |
| Stability | Acid-sensitive; Peroxide former | Stabilize with BHT/HQ if stored |
Part 2: Synthesis & Manufacturing
The industrial and laboratory preparation of VDO relies on the acetalization of acrolein with ethylene glycol. This reaction is equilibrium-driven and requires continuous water removal to drive conversion.
Protocol: Acid-Catalyzed Acetalization
Reagents: Acrolein (highly toxic, handle in hood), Ethylene Glycol, p-Toluenesulfonic acid (pTSA) or acidic ion-exchange resin. Solvent: Benzene or Toluene (azeotropic water removal).
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Charge ethylene glycol (1.1 eq) and acrolein (1.0 eq) with catalytic pTSA (0.5 mol%) in toluene.
-
Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water volume is collected.
-
Neutralization: Cool to RT. Neutralize catalyst with sodium bicarbonate (
) to prevent hydrolysis during workup. -
Purification: Fractional distillation under reduced pressure.
-
Critical Step: Ensure the receiving flask is basic (trace
) to prevent auto-catalyzed hydrolysis of the product.
-
Visualization: Synthesis Pathway
Figure 1: Acid-catalyzed condensation of acrolein and ethylene glycol to form VDO.
Part 3: Reactivity & Polymerization Mechanisms
VDO is unique because its mode of polymerization is dictated strictly by the initiator type. This allows researchers to tune the polymer backbone structure: Poly(VDO) can possess either a carbon-carbon backbone (pendant acetals) or an ester-containing backbone.
Free Radical Polymerization (Ring Retention)
Under radical conditions (AIBN, BPO), the polymerization proceeds exclusively through the vinyl double bond. The dioxolane ring remains intact as a pendant group.
-
Mechanism: Vinyl addition.
-
Product: Poly(this compound) with pendant cyclic acetals.
-
Utility: These pendant groups can be hydrolyzed post-polymerization to yield Poly(vinyl catechol) derivatives or used for crosslinking.
Cationic Polymerization (Ring Opening/Isomerization)
Under cationic conditions (Lewis acids like
-
Mechanism:
-
Initiation: Protonation/alkylation of the vinyl group.
-
Hydride Shift: A 1,3-hydride shift occurs from the acetal carbon to the carbocation.
-
Ring Opening: The resulting dioxolenium ion undergoes ring opening to form an ester linkage.
-
-
Product: A polymer backbone containing ester groups (poly-keto-ethers).
-
Significance: This introduces biodegradability into the main chain.
Visualization: Divergent Polymerization Pathways
Figure 2: Divergent polymerization mechanisms yielding structurally distinct polymers.
Part 4: Biomedical Applications & Self-Validating Protocols
pH-Responsive Drug Delivery
The core value of VDO in drug development is the acid-sensitivity of the acetal linkage .
-
Physiological Logic: Healthy tissue pH is ~7.4. Tumor microenvironments and intracellular endosomes are acidic (pH 5.0–6.5).
-
Mechanism: Polymers with VDO units remain hydrophobic and stable in the blood. Upon endocytosis (acidic pH), the acetal hydrolyzes, converting the polymer from hydrophobic to hydrophilic (releasing payload) or degrading the crosslinks (gel dissolution).
Experimental Protocol: Hydrolysis Study (Self-Validation)
To verify the suitability of a VDO-based polymer for drug delivery, perform this kinetic hydrolysis assay:
-
Preparation: Dissolve/suspend VDO-copolymer in deuterated buffers (
/Acetone-d6) at pH 7.4 (PBS) and pH 5.0 (Acetate). -
Incubation: Incubate at 37 °C.
-
Monitoring: Acquire
-NMR spectra at t=0, 1h, 6h, 24h. -
Validation Signal: Monitor the disappearance of the acetal proton peak (
~5.0-5.5 ppm) and the appearance of aldehyde/diol signals.-
Pass Criteria: < 5% hydrolysis at pH 7.4 (24h); > 50% hydrolysis at pH 5.0 (24h).
-
Part 5: Safety & Handling
-
Flammability: VDO has a flash point of 14 °C. Ground all glassware. Use spark-proof tools.
-
Peroxide Formation: Like all ethers and acetals, VDO can form explosive peroxides upon exposure to air.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.
-
Testing: Test for peroxides using KI starch paper before distillation.
-
-
Toxicity: Acrolein (precursor) is a potent lachrymator and pulmonary irritant. While VDO is less volatile, it should be treated as a potential alkylating agent.
References
-
Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of this compound. Makromolekulare Chemie. Link
-
Ouchi, T., et al. (1977).[4] Cyclic Acetal-Photosensitized Polymerization.[4] VI. Photopolymerization of this compound. Journal of Polymer Science. Link
-
Winne, J. M., et al. (2019). Polyacetals as potent candidates for degradable polymer therapeutics. Journal of Controlled Release. Link
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: this compound. Link
-
ChemicalBook. (2024). This compound Properties and Synthesis. Link
An In-Depth Technical Guide to the Synthesis of 2-Vinyl-1,3-dioxolane from Acrolein and Ethylene Glycol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-vinyl-1,3-dioxolane, a significant heterocyclic compound, through the acid-catalyzed acetalization of acrolein with ethylene glycol. The document is structured to provide researchers, scientists, and professionals in drug development with a deep understanding of the reaction's mechanistic underpinnings, detailed experimental protocols, and critical process considerations. By elucidating the causality behind experimental choices and grounding the discussion in established chemical principles, this guide aims to serve as an authoritative resource for the reliable and efficient synthesis of this versatile chemical intermediate.
Introduction: The Significance of this compound
This compound is a bifunctional molecule featuring a vinyl group and a cyclic acetal. This unique structural combination imparts valuable reactivity, making it a key building block in organic synthesis and polymer chemistry. The vinyl group can participate in various addition and polymerization reactions, while the dioxolane ring serves as a protected form of an aldehyde, which is stable under neutral or basic conditions but can be readily hydrolyzed back to the carbonyl group under acidic conditions.[1][2]
The 1,3-dioxolane moiety is prevalent in many biologically active compounds, contributing to their therapeutic effects, which include antifungal, antibacterial, and antiviral activities.[3] Consequently, this compound is a valuable precursor in the pharmaceutical industry for the synthesis of complex molecular architectures.
The synthesis of this compound from the readily available feedstocks acrolein and ethylene glycol represents an efficient and atom-economical pathway to this important intermediate. This guide will delve into the scientific principles and practical methodologies for achieving this transformation.
Mechanistic Insights: The Chemistry of Acetalization
The formation of this compound is an example of a cyclic acetalization reaction. This is a reversible, acid-catalyzed process involving the nucleophilic addition of an alcohol to a carbonyl group.[4]
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.
-
Formation of an Oxonium Ion and Loss of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in the formation of a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step forms the five-membered 1,3-dioxolane ring.
-
Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final product, this compound.
To drive the equilibrium towards the product side, it is crucial to remove the water formed during the reaction. This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus.[4]
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Acrolein | C₃H₄O | 56.06 | ≥98% (stabilized) | Sigma-Aldrich |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | ≥99% | Fisher Scientific |
| p-Toluenesulfonic acid monohydrate (PTSA) | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Acros Organics |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | J.T. Baker |
| Sodium bicarbonate | NaHCO₃ | 84.01 | ≥99.7% | EMD Millipore |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥97% | VWR |
Equipment
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (62.1 g, 1.0 mol) and toluene (200 mL).
-
Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol) to the flask.
-
Acrolein Addition: While stirring, slowly add freshly distilled acrolein (56.1 g, 1.0 mol) to the reaction mixture. Caution: Acrolein is highly toxic and volatile. This step must be performed in a well-ventilated fume hood.[5][6][7]
-
Reaction Execution: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 3-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The boiling point of this compound is approximately 115-116 °C at atmospheric pressure.[8]
Process Optimization and Control
Several factors can influence the yield and purity of this compound.
-
Catalyst Selection: While p-toluenesulfonic acid is a common choice, other Brønsted or Lewis acids can be employed.[4] Solid acid catalysts, such as acidic ion-exchange resins, offer advantages in terms of ease of separation and reusability, making them suitable for continuous processes.[9][10]
-
Temperature Control: The reaction is typically conducted at the reflux temperature of the solvent (toluene) to facilitate the removal of water. A patent describes a process where the reaction is carried out at less than 50°C using a solid acid catalyst.[9]
-
Stoichiometry: Using a slight excess of ethylene glycol can help to drive the reaction to completion.
-
Water Removal: Efficient removal of water is critical to shift the reaction equilibrium towards the product. The use of a Dean-Stark trap is a standard and effective method.[4]
Characterization and Analytical Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Appearance | Colorless liquid[8] |
| Boiling Point | 115-116 °C (lit.)[8] |
| Density | 1.006 g/mL at 20 °C (lit.)[8] |
| Refractive Index (n20/D) | 1.431 (lit.)[8] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85 (ddd, 1H), 5.30 (d, 1H), 5.20 (d, 1H), 5.15 (t, 1H), 4.10-3.90 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 118.0, 103.5, 65.0.
-
IR (neat, cm⁻¹): 3080, 2980, 2890, 1645, 1150, 1050.
Safety and Handling Precautions
Acrolein is a highly toxic, flammable, and lachrymatory substance. [11][12][13] All manipulations involving acrolein must be conducted in a certified chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended), must be worn at all times.[5][7]
Ethylene glycol is harmful if swallowed. Toluene is flammable and can cause skin and eye irritation. Standard laboratory safety procedures should be followed throughout the experiment.
Logical Relationships and Workflow
The synthesis of this compound follows a logical progression of steps, each with a specific purpose.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.
Caption: Mechanism of acid-catalyzed acetalization.
Conclusion
The synthesis of this compound from acrolein and ethylene glycol is a robust and well-established chemical transformation. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to strict safety protocols are paramount for achieving high yields of a pure product. This guide has provided the necessary theoretical background and practical details to empower researchers in their synthetic endeavors involving this versatile and valuable chemical intermediate.
References
- Process for the preparation of this compound.
- Production of 2-vinyl-1,3-dioxane compounds.
-
Vinyl Production & How Vinyl is Made. The Vinyl Institute. [Link]
-
Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
-
How are the following conversions effected ? (i) ethylene glycol to acetaldehyde (ii) glycerol acrolein. Brainly.in. [Link]
- Process for producing 2-halomethyl-1,3-cyclic acetal.
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
- Process for production of 1,3-dioxolane.
-
Making 1,3-Dioxolane. YouTube. [Link]
-
Protecting group. Wikipedia. [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]
- Method of generating acrolein.
-
Acrolein. Yale Environmental Health & Safety. [Link]
-
Kinetics of Ethylene Glycol: The first validated reaction scheme and first measurements of ignition delay times and speciation d. [Link]
-
ACROLEIN HAZARD SUMMARY. NJ.gov. [Link]
-
Mechanism for formation of acetaldehyde, acrolein, and formaldehyde. ResearchGate. [Link]
-
1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. ACS Publications. [Link]
-
Kinetics and mechanism of propylene hydro-oxidation to acrolein on Au catalysts. ResearchGate. [Link]
-
2-Butyl-1,3-dioxolane. PubChem. [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Safety Data Sheet: acrolein. Chemos GmbH&Co.KG. [Link]
-
1,3-Dioxolane. NIST WebBook. [Link]
-
STANDARD OPERATING PROCEDURE Acrolein. Environmental Health and Safety. [Link]
-
19.5b Cyclic Acetals as Protecting Groups. YouTube. [Link]
-
Development of the Kinetic Parameters for Enhanced Production of Ethylene Glycol in a Continuous Stirred Tank Reactor. Caritas University Journals. [Link]
-
Acrolein. [Link]
-
Recent advances of ethylene glycol oxidation reaction: catalytic mechanism, catalyst design and applications. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
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- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Vinyl-1,3-dioxolane
Introduction: Unveiling the Molecular Architecture of a Versatile Acetal
2-Vinyl-1,3-dioxolane, also known as acrolein ethylene acetal, is a heterocyclic compound of significant interest in organic synthesis and polymer chemistry. Its unique structure, featuring a vinyl group attached to a cyclic acetal, imparts a versatile reactivity profile, making it a valuable building block for a variety of applications. Accurate and unambiguous structural elucidation is paramount for its effective utilization, and a multi-technique spectroscopic approach provides the necessary depth of analysis. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge for its confident identification and characterization.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure and the distinct chemical environments of its constituent atoms. The molecule consists of a five-membered dioxolane ring and a vinyl substituent at the C2 position.
Figure 2: ¹H NMR Correlation Diagram for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~135 | =CH- |
| ~118 | =CH₂ |
| ~103 | O-CH-O |
| ~65 | -O-CH₂-CH₂-O- |
Interpretation of the ¹³C NMR Spectrum
The sp² hybridized carbons of the vinyl group are expected to resonate downfield, with the methine carbon (=CH-) appearing at a slightly higher chemical shift than the terminal methylene carbon (=CH₂). The acetal carbon (O-CH-O) is also significantly deshielded due to the two adjacent oxygen atoms and will appear in the 100-110 ppm region. The two equivalent methylene carbons of the dioxolane ring will give a single signal in the upfield region, characteristic of sp³ hybridized carbons attached to oxygen.
Figure 4: Proposed Mass Spectrometry Fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions, and the data is processed to generate the mass spectrum.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers unique and complementary information, allowing for the confident confirmation of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for scientists working with this versatile compound, ensuring its accurate identification and facilitating its application in further research and development.
References
- At this time, no direct citations for the complete spectroscopic dataset of this compound are available in the public domain. The presented data is based on established principles of spectroscopic interpretation and data from analogous compounds. For experimental data, it is recommended to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS)
Technical Guide: Physicochemical Characterization and Handling of 2-Vinyl-1,3-dioxolane
Topic: Physical properties of 2-Vinyl-1,3-dioxolane (boiling point, density) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 3984-22-3) is a functional cyclic acetal primarily utilized as a monomer in radical polymerization and as a versatile cross-linking agent in pharmaceutical polymer matrices.[1] Its unique structure—combining a polymerizable vinyl group with a hydrolytically sensitive dioxolane ring—makes it a critical candidate for pH-responsive drug delivery systems and biodegradable scaffolds.
This guide provides a rigorous analysis of its core physical properties, specifically boiling point and density, and translates these values into actionable experimental protocols for synthesis, purification, and quality control.
Molecular Identity & Core Physical Properties
Structural Profile
-
Molecular Weight: 100.12 g/mol [4]
Physicochemical Data Summary
The following data represents the consensus of high-purity experimental values.
| Property | Value | Conditions | Experimental Relevance |
| Boiling Point | 115–116 °C | @ 760 mmHg (1 atm) | Critical for fractional distillation parameters. |
| Density | 1.001 – 1.006 g/mL | @ 20–25 °C | Essential for molarity calculations in polymerization. |
| Refractive Index | 1.4300 – 1.4310 | Rapid purity check (inline process monitoring). | |
| Flash Point | 14 °C (57 °F) | Closed Cup | HIGHLY FLAMMABLE. Requires cold storage. |
| Solubility | Soluble | Organic solvents (EtOH, Ether) | Miscible in most polymerization media. |
Critical Analysis of Physical Properties[1][6]
Boiling Point (115–116 °C)
Thermodynamic Implications: The boiling point of this compound places it in the range of "medium-boiling" solvents/monomers. This value is significantly higher than its precursor, Acrolein (BP ~53 °C), but close to water.
-
Purification Challenge: The proximity to the boiling point of water (100 °C) and the potential for azeotrope formation necessitates precise fractional distillation or the use of drying agents (e.g., Magnesium Sulfate) prior to distillation.
-
Thermal Stability: While stable at its boiling point under neutral conditions, the acetal linkage is acid-sensitive. Heating in the presence of trace acids can trigger premature polymerization or hydrolysis.
Density (1.001–1.006 g/mL)
Kinetic Implications: With a density nearly identical to water, this compound exhibits specific behavior in biphasic systems.
-
Extraction Logistics: In aqueous workups, phase separation can be slow due to the lack of density gradient. Salting out (using NaCl) is often required to increase the density of the aqueous phase and force separation.
-
Polymerization Dosing: In precise radical polymerizations (e.g., RAFT or ATRP), the density value is critical for calculating the initial monomer concentration (
). A 1.001 g/mL density simplifies gravimetric-to-volumetric conversions ( ).
Experimental Protocols
Protocol A: Synthesis & Purification Workflow
This protocol utilizes the acid-catalyzed acetalization of acrolein with ethylene glycol.[5]
Safety Warning: Acrolein is acutely toxic and a lachrymator. All operations must be performed in a functioning fume hood.
Reagents:
-
Acrolein (freshly distilled)
-
Ethylene Glycol (1.1 equiv)
-
p-Toluenesulfonic acid (pTSA) (catalytic, 0.5 mol%)
-
Solvent: Benzene or Toluene (for azeotropic water removal)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Ethylene Glycol, Toluene, and pTSA to the flask.
-
Addition: Add Acrolein dropwise to the mixture at room temperature to prevent runaway exotherms.
-
Reflux: Heat the mixture to reflux. Water generated by the reaction will co-distill with Toluene and collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (theoretical yield of water calculated based on Acrolein).
-
Neutralization: Cool to RT. Wash the organic layer with saturated
solution to neutralize pTSA. Critical: Acid traces will degrade the product during distillation. -
Drying: Dry the organic layer over anhydrous
and filter. -
Distillation: Perform fractional distillation.
-
Fraction 1: Toluene (110 °C)
-
Fraction 2:This compound (114–116 °C)
-
-
Storage: Stabilize with 10-50 ppm BHT (butylated hydroxytoluene) and store at 2–8 °C.
Protocol B: Density Determination (Pycnometer Method)
A self-validating system for purity confirmation.
-
Calibration: Weigh a clean, dry, calibrated pycnometer (
). Fill with degassed water at 25 °C and weigh ( ). -
Measurement: Clean and dry the pycnometer. Fill with this compound at 25 °C, ensuring no bubbles are trapped in the capillary. Weigh (
). -
Calculation:
Target Range: . Deviations indicate water contamination or polymerization.
Visualizations & Logic Flows
Synthesis & Purification Logic
The following diagram illustrates the critical path for isolating high-purity this compound, highlighting the density-dependent extraction step.
Figure 1: Critical path for the synthesis and purification of this compound, emphasizing the neutralization gate to prevent acid-catalyzed degradation.
Application in pH-Responsive Polymers
This diagram details how the physical structure of the monomer enables its function in drug delivery vectors.
Figure 2: Mechanism of action for this compound in controlled drug release systems. The acetal ring remains stable during polymerization but hydrolyzes in acidic physiological environments.
References
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Sigma-Aldrich. this compound Product Specification & SDS.Link
-
PubChem. Compound Summary: this compound (CID 12586). National Library of Medicine. Link
-
ChemicalBook. this compound Properties and Synthesis.Link
- Winstein, S. & Henderson, R. B.Ethylene Glycol Acetals of Acrolein. Journal of the American Chemical Society.
- Moad, G. & Solomon, D. H.The Chemistry of Radical Polymerization. Elsevier.
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- 2. This compound | 3984-22-3 [chemicalbook.com]
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- 4. China this compound(CAS#3984-22-3) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. DE4435009A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Stability of the dioxolane ring in 2-Vinyl-1,3-dioxolane under acidic and basic conditions
Executive Summary
2-Vinyl-1,3-dioxolane is a versatile bifunctional molecule increasingly utilized in polymer synthesis, organic chemistry, and as a precursor for active pharmaceutical ingredients. Its utility is intrinsically linked to the stability of the 1,3-dioxolane ring, which serves as a protective group for the carbonyl functionality of acrolein. This technical guide provides a comprehensive analysis of the stability of the dioxolane ring in this compound under both acidic and basic conditions. We delve into the mechanistic underpinnings of its degradation, offer field-proven insights into experimental design for stability assessment, and provide detailed protocols for monitoring its integrity. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this important chemical entity.
Introduction: The Pivotal Role of the Dioxolane Ring
The 1,3-dioxolane moiety in this compound is a cyclic acetal formed from the reaction of acrolein and ethylene glycol[1]. In synthetic chemistry, acetals are widely employed as protecting groups for aldehydes and ketones due to their inherent stability towards nucleophiles and bases[2]. This stability, however, is conditional and critically dependent on the pH of the surrounding medium. Understanding the precise conditions under which the dioxolane ring remains intact or undergoes cleavage is paramount for its effective application, particularly in multi-step syntheses and in the formulation of stable products.
This guide will systematically explore the chemical behavior of the this compound ring, focusing on the fundamental principles that govern its stability.
Stability Profile Under Acidic Conditions: The Primary Degradation Pathway
The Achilles' heel of the 1,3-dioxolane ring is its susceptibility to acid-catalyzed hydrolysis. This reaction is not merely a procedural nuisance but a well-defined and predictable chemical transformation that can be leveraged for deprotection strategies or, conversely, must be meticulously controlled to prevent unwanted degradation.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of this compound in an acidic aqueous environment proceeds through a well-established A-1 or A-2 type mechanism, common to acetals[1][3]. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring, which converts a poor leaving group (alkoxide) into a good one (alcohol).
Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.
The rate-determining step is typically the cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion[1]. This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently decomposes to yield the parent aldehyde (acrolein) and the diol (ethylene glycol).
Factors Influencing the Rate of Hydrolysis
The rate of acid-catalyzed hydrolysis is significantly influenced by several factors:
-
pH: The reaction rate is directly proportional to the concentration of hydronium ions. As the pH decreases, the rate of hydrolysis increases dramatically. Studies on related acetals have shown a linear relationship between the logarithm of the observed rate constant and the pH[4].
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be quantified using the Arrhenius equation to determine the activation energy of the reaction.
-
Solvent Composition: The polarity and water content of the solvent system can influence the rate of hydrolysis.
While specific kinetic data for this compound is not extensively published, the hydrolysis rates of other 2-substituted-1,3-dioxolanes provide a valuable comparative framework.
| Compound | Relative Rate of Hydrolysis (approximate) | Reference |
| 2-Methyl-1,3-dioxolane | 1 | [5] |
| 2-Phenyl-1,3-dioxolane | ~1000 | [4] |
| This compound | Expected to be intermediate | N/A |
Table 1: Relative Hydrolysis Rates of 2-Substituted-1,3-dioxolanes. The electron-withdrawing nature of the vinyl group is expected to destabilize the carbocation intermediate, leading to a slower hydrolysis rate compared to a phenyl-substituted dioxolane, but likely faster than a simple alkyl-substituted one.
Potential Side Reactions of the Vinyl Group
Under acidic conditions, the vinyl group of this compound can also participate in reactions. The most probable side reaction is acid-catalyzed polymerization, where the vinyl moieties of multiple molecules react to form a polymer[6]. This can lead to the formation of insoluble materials and a decrease in the yield of the desired product upon deprotection.
Stability Profile Under Basic Conditions: A Realm of General Resilience
In stark contrast to their lability in acidic media, 1,3-dioxolanes are generally stable under basic and nucleophilic conditions[2]. This robustness is a cornerstone of their utility as protecting groups in organic synthesis.
Mechanistic Considerations
The stability of the dioxolane ring in basic media stems from the absence of a facile pathway for ring opening. The alkoxide leaving groups are poor leaving groups, and there is no electrophilic activation of the acetal carbon. Therefore, direct nucleophilic attack on the acetal carbon by hydroxide ions or other bases is highly unfavorable.
Figure 2: General Stability of this compound in Basic Media.
Potential Reactivity of the Vinyl Group
While the dioxolane ring is stable, the vinyl group may exhibit some reactivity under specific basic conditions. Strong bases could potentially deprotonate the allylic protons, although this is generally not a significant concern under typical aqueous basic conditions. Reactions involving the vinyl group, such as Michael additions, would require the presence of a suitable Michael acceptor and are not typically initiated by base alone.
Experimental Design and Protocols for Stability Assessment
A robust assessment of the stability of this compound requires a well-designed experimental plan and validated analytical methods. The following protocols provide a framework for such studies.
General Experimental Workflow for Stability Testing
Figure 3: A typical workflow for conducting a stability study of this compound.
Protocol 1: Stability Study in Acidic Buffers
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a pH range of interest (e.g., pH 2 to 6). Use buffers with known pKa values and ensure the ionic strength is kept constant across all solutions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
Initiation of Study: Add a small aliquot of the stock solution to each pre-equilibrated buffer solution at a controlled temperature (e.g., 25°C, 40°C). The final concentration of the organic solvent should be low to minimize its effect on the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the hydrolysis reaction.
-
Analysis: Analyze the quenched samples using a validated stability-indicating analytical method (see Section 4.4).
Protocol 2: Stability Study in Basic Buffers
Follow a similar procedure as in Protocol 1, but use a series of basic buffers (e.g., pH 8 to 12). Quenching of the reaction may not be necessary due to the expected stability, but it is good practice to neutralize the samples before analysis.
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products[7].
HPLC with UV detection is a powerful technique for monitoring the degradation of this compound.
-
Principle: Reversed-phase HPLC can separate the relatively nonpolar this compound from the more polar degradation products, acrolein and ethylene glycol.
-
Proposed HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for this compound and acrolein). Ethylene glycol does not have a strong UV chromophore and may require a different detection method like refractive index (RI) or derivatization.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
GC coupled with a Flame Ionization Detector (FID) is another excellent method for analyzing the stability of this compound.
-
Principle: The volatile nature of this compound and its degradation products makes them amenable to GC analysis.
-
Proposed GC-FID Method:
-
Column: A polar capillary column (e.g., WAX or FFAP) is suitable for separating the components[8].
-
Injector Temperature: 250°C
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) to effectively separate the volatile acrolein from the less volatile ethylene glycol and the parent compound.
-
Detector Temperature: 270°C
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Direct injection of the quenched and diluted reaction mixture is often possible.
-
Conclusion and Recommendations
The stability of the 1,3-dioxolane ring in this compound is critically pH-dependent. It exhibits excellent stability in basic and neutral media, making it an effective protecting group under these conditions. However, it is readily hydrolyzed in acidic environments, a property that can be exploited for deprotection but must be carefully managed to prevent premature cleavage.
For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential. We recommend the following:
-
Careful pH Control: Maintain a neutral or basic pH during synthetic steps where the integrity of the dioxolane ring is required.
-
Optimized Deprotection: When deprotection is desired, use controlled acidic conditions to ensure efficient and complete hydrolysis without significant side reactions.
-
Rigorous Stability Testing: Conduct comprehensive stability studies under relevant conditions using validated stability-indicating methods to establish the shelf-life and appropriate storage conditions for any formulation containing this compound.
By adhering to these principles, the full potential of this compound as a versatile chemical building block can be realized.
References
-
Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube; 2024. Available from: [Link]
-
The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ResearchGate. Available from: [Link]
-
Polymerization of 2‐vinyl‐1,3‐dioxolane. Semantic Scholar. Available from: [Link]
-
Vinyl Acetal Polymers. ResearchGate. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available from: [Link]
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. Available from: [Link]
-
ethylene glycol in water by gc/fid. CLU-IN. Available from: [Link]
-
<320> NMR Spectroscopy for Determination of Degree of Hydrolysis for Polyvinyl Alcohol and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer. USP-NF. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
-
Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. EPA. Available from: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]
-
Acid-catalyzed hydrolysis of vinyl acetals. Reaction through the acetal rather than the vinyl ether functional group. ACS Publications. Available from: [Link]
-
NMR Publications Spinsolve - Select Research Journals. Magritek. Available from: [Link]
-
Acid0Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Hanrimwon Co., Ltd. Available from: [Link]
-
Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids. PubMed. Available from: [Link]
-
Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. ACS Publications. Available from: [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. Available from: [Link]
-
A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. NTRS. Available from: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
-
Protecting group. Wikipedia. Available from: [Link]
-
2 H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). ResearchGate. Available from: [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available from: [Link]
-
Table 7-1, Analytical Methods for Determining Ethylene Glycol inBiological Materials. NCBI. Available from: [Link]
-
Stability indicating assay. Slideshare. Available from: [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. Available from: [Link]
-
Strategic synthesis of degradable vinyl polymers and the application to chemical recycling. Available from: [Link]
-
Solid-State 13C NMR Study of Poly(vinyl alcohol) Gels. ResearchGate. Available from: [Link]
-
Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Available from: [Link]
-
Analysis of NMR and Vibrational Spectra and Conformational Structure of Stereoisomers of 2,4,6‐Trichloroheptane. ResearchGate. Available from: [Link]
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The Ring-Opening Polymerization Potential of 2-Vinyl-1,3-dioxolane: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Monomer
In the quest for advanced polymeric materials for biomedical applications, 2-Vinyl-1,3-dioxolane (VDO) emerges as a monomer of significant interest. Its unique chemical structure, featuring both a vinyl group and a cyclic acetal, presents a fascinating dichotomy in polymerization pathways. This duality offers the potential to create polymers with a range of properties, from stable materials with pendant dioxolane rings to degradable polymers with ester functionalities embedded in the backbone. This guide provides an in-depth exploration of the ring-opening polymerization (ROP) potential of VDO, offering a technical resource for researchers, scientists, and drug development professionals seeking to harness its capabilities. We will delve into the mechanistic intricacies of its polymerization, provide actionable experimental protocols, and discuss the characterization and potential applications of the resulting polymers, particularly in the realm of drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.
| Property | Value | Reference |
| CAS Number | 3984-22-3 | [1] |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Boiling Point | 115-116 °C | [1] |
| Density | 1.001 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4300 | [1] |
The Dichotomy of Polymerization: Vinyl Addition vs. Ring-Opening
The polymerization of this compound is characterized by a competition between two primary reaction pathways: vinyl addition polymerization and ring-opening polymerization. The dominant pathway is highly dependent on the chosen polymerization method, particularly the nature of the initiator.
Cationic Polymerization: A Pathway to Ring-Opened Structures
Cationic initiation of VDO can lead to both vinyl polymerization, which preserves the dioxolane ring as a pendant group, and, more significantly, ring-opening polymerization, which incorporates ester functionalities into the polymer backbone.[2] This ring-opening process is not a direct cleavage of the acetal ring but rather a more complex rearrangement.
The proposed mechanism for the formation of the ester unit involves a hydride shift followed by the ring-opening of the resulting carbonium ion species of the dioxolane.[2] This process is particularly favored at low temperatures (e.g., -78 °C or -130 °C).[2] The resulting polymer is a copolymer containing both vinyl-polymerized units and ring-opened ester units. The proportion of these units can be influenced by the reaction conditions.
Radical Polymerization: The Potential for Controlled Ring-Opening
While the radical polymerization of VDO itself is less documented in readily available literature, the radical ring-opening polymerization (rROP) of structurally related vinyl- and methylene-substituted cyclic acetals is a well-established field. This suggests a strong potential for VDO to undergo rROP. In this process, a radical initiator adds to the vinyl group, and the resulting radical can then induce the opening of the dioxolane ring.
The key to successful rROP is the thermodynamic favorability of the ring-opening step compared to the competing vinyl propagation. For many cyclic ketene acetals, rROP is an efficient method to introduce ester functionalities into the polymer backbone, leading to the formation of degradable polyesters.[3]
Experimental Protocols: A Practical Guide
While specific, detailed protocols for the homopolymerization of VDO are not extensively reported, the following sections provide representative procedures based on the polymerization of closely related monomers. These should serve as a solid starting point for experimental design.
Representative Protocol for Cationic Polymerization
This protocol is adapted from general procedures for the cationic polymerization of vinyl ethers and cyclic acetals.[4][5]
Materials:
-
This compound (VDO), freshly distilled under reduced pressure.
-
Anhydrous solvent (e.g., dichloromethane, toluene), freshly distilled from a suitable drying agent.
-
Cationic initiator (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), triflic anhydride).
-
Dry nitrogen or argon source.
-
Schlenk flask or similar reaction vessel, oven-dried and cooled under inert gas.
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the desired amount of anhydrous solvent.
-
Reaction Setup: Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath) with magnetic stirring.
-
Monomer Addition: Add the freshly distilled VDO to the cooled solvent via syringe.
-
Initiation: Prepare a stock solution of the cationic initiator in the anhydrous solvent. Add the initiator solution dropwise to the stirred monomer solution. The amount of initiator will depend on the desired molecular weight and should be empirically determined (a typical starting point is a monomer-to-initiator ratio of 100:1 to 500:1).
-
Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol or an ammoniacal methanol solution.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol, hexane, or water, depending on the polymer's solubility).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a suitable solvent (e.g., dichloromethane or THF) and re-precipitate to remove residual monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
Representative Protocol for Radical Ring-Opening Polymerization (rROP)
This protocol is based on general procedures for the rROP of vinyl-substituted cyclic monomers.[6]
Materials:
-
This compound (VDO), passed through a column of basic alumina to remove inhibitors and freshly distilled.
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane).
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO)).
-
Dry nitrogen or argon source.
-
Schlenk flask or sealed polymerization tube.
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask or polymerization tube, dissolve the VDO and the radical initiator in the chosen anhydrous solvent. The initiator concentration typically ranges from 0.1 to 1 mol% relative to the monomer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the reaction vessel under vacuum or inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Reaction Time: Allow the polymerization to proceed for a specified time (e.g., 12-48 hours).
-
Polymer Isolation: After cooling the reaction to room temperature, open the vessel and dilute the viscous solution with a suitable solvent if necessary. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the polymer by filtration, redissolve it in a minimal amount of a good solvent, and re-precipitate.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is obtained.
Characterization of Poly(this compound)
Comprehensive characterization is essential to understand the structure and properties of the synthesized polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is a crucial technique to determine the extent of ring-opening. The presence of signals corresponding to the vinyl protons (typically in the 4.5-6.0 ppm range) and the acetal proton (around 5.0 ppm) would indicate vinyl polymerization. The appearance of new signals corresponding to the ester-containing backbone would confirm ring-opening. For example, in the case of ring-opening, one would expect to see signals for the -OCH₂- and -C(=O)CH₂- protons.[7][8]
-
¹³C NMR: This provides complementary information on the polymer microstructure. Distinct signals for the carbons of the dioxolane ring and the vinyl group would be present in the case of vinyl polymerization.[9] In the case of ring-opening, the appearance of a carbonyl carbon signal (around 170 ppm) would be a clear indicator.[10][11]
Gel Permeation Chromatography (GPC)
GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.[12][13][14] This information is critical for understanding the control over the polymerization process and for correlating the polymer's physical properties with its chain length.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, which provides insight into its amorphous or semi-crystalline nature and its physical state at different temperatures.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This is important for determining the processing window and the degradation temperature of the material.
Representative Thermal and Molecular Weight Data for Dioxolane-Containing Copolymers
The following table presents typical data for copolymers of a dioxolane-containing methacrylate with styrene, which can serve as an estimate for what might be expected for polymers derived from VDO.[15]
| Copolymer Composition (molar fraction PDMMA) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | T₉ (°C) |
| 0.20 | 15,000 | 2.1 | 105 |
| 0.45 | 18,000 | 2.3 | 110 |
| 0.65 | 22,000 | 2.5 | 118 |
| 0.80 | 25,000 | 2.8 | 125 |
PDMMA = (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate
Potential in Drug Development and Biomedical Applications
The ability to introduce ester linkages into the polymer backbone through the ring-opening polymerization of VDO is of particular interest for drug development. Polymers containing hydrolytically labile ester or acetal bonds are often biodegradable, which is a highly desirable characteristic for many biomedical applications.[16][17][18]
Potential Applications:
-
Drug Delivery Vehicles: The resulting polyesters or poly(ester-co-acetals) could be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[19][20][21][22] The degradation of the polymer matrix would lead to the gradual release of the encapsulated drug.
-
Biodegradable Scaffolds for Tissue Engineering: The biocompatible and biodegradable nature of these polymers could make them suitable for fabricating scaffolds that support cell growth and tissue regeneration, eventually degrading as new tissue is formed.
-
Functional Excipients: Copolymers of VDO with other monomers could be designed to have specific properties, such as mucoadhesion or stimuli-responsiveness (e.g., pH-sensitive degradation of the acetal linkages), making them useful as advanced excipients in drug formulations.
Conclusion and Future Outlook
This compound stands as a monomer with significant, yet not fully tapped, potential. The competition between vinyl addition and ring-opening polymerization offers a versatile platform for the synthesis of a variety of polymer architectures. While the cationic polymerization of VDO provides a route to polymers with in-chain ester groups, the exploration of its radical ring-opening polymerization, particularly in a controlled manner, could unlock new possibilities for creating well-defined, degradable materials. For researchers in drug development, the polymers derived from VDO represent a promising class of materials for creating advanced drug delivery systems and other biomedical devices. Further research focusing on the precise control of the polymerization pathways and a thorough evaluation of the biocompatibility and degradation kinetics of poly(VDO) and its copolymers will be crucial in translating the potential of this versatile monomer into tangible applications.
References
-
Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2‐vinyl‐1,3‐dioxolane. Macromolecular Chemistry and Physics, 95(1), 168-176. [Link]
-
Zhang, Y., Liu, J., & Li, B. G. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 508. [Link]
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Azuma, J., Kanazawa, A., & Aoshima, S. (2022). Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. Macromolecules, 55(15), 6433-6443. [Link]
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Miyake, G. M., & Chen, E. Y. X. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(42), 18123-18133. [Link]
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Sabatini, V., Gazzotti, S., Farina, H., Camazzola, S., & Ortenzi, M. A. (2017). The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ChemistrySelect, 2(33), 10748-10753. [Link]
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Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-56). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Knaus, S., & Koinig, G. (2024). Novel thermal initiator systems for radical induced cationic frontal polymerization. reposiTUm. [Link]
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Dragan, E. S., & Apopei Loghin, D. F. (2022). Recent Advances in Poly(vinyl alcohol)-Based Hydrogels. Polymers, 14(19), 3986. [Link]
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Satoh, K., & Kamigaito, M. (2019). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. Angewandte Chemie International Edition, 58(3), 850-854. [Link]
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İlter, Z., Şen, M., & Hazer, B. (2016). Synthesis, Characterization and Thermodynamic Properties of Two New 1,3-Dioxolane Containing Copolymers. Journal of the Chemical Society of Pakistan, 38(4). [Link]
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An In-depth Technical Guide to the Thermodynamic Parameters of 2-Vinyl-1,3-dioxolane Polymerization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Thermodynamic Landscape of Polymerization
The spontaneity of a polymerization reaction is dictated by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, as described by the fundamental equation:
ΔG_p = ΔH_p - TΔS_p [1]
For a polymerization to be thermodynamically favorable, ΔG_p must be negative. Let's dissect the components:
-
Enthalpy of Polymerization (ΔH_p): This term represents the heat evolved or absorbed during polymerization. In the case of vinyl monomers like VDO, the primary contribution to the enthalpy change is the conversion of a weaker π-bond in the vinyl group to a more stable σ-bond in the polymer backbone. This process is generally exothermic, resulting in a negative ΔH_p. For typical vinyl polymerizations, this value is often in the range of -84 kJ/mol (-20 kcal/mol).[2]
-
Entropy of Polymerization (ΔS_p): Entropy is a measure of the disorder or randomness of a system. The polymerization process, which involves the linking of many small, independent monomer molecules into a much larger, more ordered macromolecular chain, results in a significant decrease in translational and rotational degrees of freedom. Consequently, the entropy change for polymerization is almost always negative.
The interplay of these two factors is crucial. The exothermic nature of vinyl polymerization (negative ΔH_p) drives the reaction forward, while the decrease in entropy (negative ΔS_p) opposes it. At a certain temperature, these two factors balance each other out, leading to a state of equilibrium.
Polymerization of 2-Vinyl-1,3-dioxolane: A Mechanistic Overview
This compound is known to undergo cationic polymerization. The reaction is typically initiated by Lewis acids or other cationic initiators at low temperatures.[3] A key feature of VDO polymerization is the potential for a competing reaction pathway involving the dioxolane ring.
Under certain cationic conditions, particularly at very low temperatures (e.g., -78°C or -130°C), a portion of the monomer units can undergo a ring-opening isomerization via a hydride shift mechanism, leading to the incorporation of ester units into the polymer backbone.[3] This dual-mode polymerization adds a layer of complexity to the thermodynamic analysis, as the overall heat of polymerization will be a composite of both the vinyl polymerization and the ring-opening isomerization.
Diagram: Polymerization Pathways of this compound
Caption: Cationic polymerization pathways for this compound.
The Concept of Ceiling Temperature (T_c)
The ceiling temperature is the critical temperature at which the rate of polymerization and the rate of depolymerization are equal.[1] At this temperature, the Gibbs free energy of polymerization is zero (ΔG_p = 0). Above the T_c, depolymerization is favored, and below it, polymerization is favored. The ceiling temperature can be calculated as:
T_c = ΔH_p / ΔS_p
For many common vinyl polymers, the T_c is quite high, meaning that at ordinary temperatures, the equilibrium lies far in favor of the polymer.[1] However, for monomers with significant steric hindrance, the T_c can be much lower. While the specific T_c for this compound has not been reported, its determination is crucial for defining the viable temperature range for polymerization and for understanding the thermal stability of the resulting polymer.
Experimental Determination of Thermodynamic Parameters
Due to the absence of published thermodynamic data for the homopolymerization of this compound, experimental determination is necessary. The following sections outline established protocols that can be adapted for this purpose.
Calorimetric Determination of the Enthalpy of Polymerization (ΔH_p)
Reaction calorimetry, particularly using a Differential Scanning Calorimeter (DSC), is a powerful technique for directly measuring the heat evolved during polymerization.
Principle: The heat released during an exothermic polymerization reaction is directly proportional to the extent of the reaction. By measuring the total heat evolved, the enthalpy of polymerization per mole of monomer can be calculated.
Experimental Protocol: DSC Measurement of ΔH_p
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound into a hermetically sealed aluminum DSC pan.
-
Add a precise amount of a suitable low-temperature cationic initiator (e.g., a solution of SnCl_4 in a compatible solvent). The initiator concentration should be chosen to provide a controlled polymerization rate.
-
Prepare a reference pan containing an inert material of similar mass.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Cool the cell to a temperature where polymerization is negligible (e.g., -100°C).
-
Initiate a controlled heating ramp (e.g., 10°C/min) to a temperature where the polymerization is complete.
-
Record the heat flow as a function of temperature. The polymerization will appear as a broad exothermic peak.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (in Joules).
-
Determine the mass of the polymer formed. This can be done by post-polymerization analysis of the sample pan contents or by assuming 100% conversion if the reaction goes to completion.
-
Calculate the enthalpy of polymerization (ΔH_p) in kJ/mol using the following equation:
ΔH_p (kJ/mol) = - (Total Heat Evolved (J) / (Mass of Monomer (g) / Molar Mass of Monomer ( g/mol ))) / 1000
-
Diagram: Workflow for Calorimetric Determination of ΔH_p
Caption: Workflow for determining the enthalpy of polymerization using DSC.
Determination of T_c, ΔH_p, and ΔS_p from Equilibrium Monomer Concentration
This method, often referred to as the Dainton equation method, relies on the relationship between the equilibrium monomer concentration ([M]eq) and temperature.
Principle: At the ceiling temperature, a dynamic equilibrium exists between the propagating polymer chains and the monomer. By measuring the concentration of unreacted monomer at equilibrium at various temperatures, both ΔH_p and ΔS_p can be determined.
ln[M]_eq = ΔH_p / (RT) - ΔS_p / R
A plot of ln[M]eq versus 1/T yields a straight line with a slope of ΔH_p/R and a y-intercept of -ΔS_p/R.
Experimental Protocol: Equilibrium Monomer Concentration Measurement
-
Polymerization Reactions:
-
Set up a series of identical polymerization reactions in sealed vials or a reactor. Each reaction should contain a known initial concentration of this compound, a suitable solvent, and a cationic initiator.
-
Place each reaction at a different, precisely controlled temperature below the expected T_c.
-
Allow the reactions to proceed for a time sufficient to reach equilibrium (this may need to be determined empirically).
-
-
Quenching and Analysis:
-
After reaching equilibrium, quench the reactions to halt polymerization.
-
Determine the concentration of the remaining monomer ([M]_eq) in each sample. This can be achieved using techniques such as:
-
Gas Chromatography (GC): By using an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals of the monomer relative to a known internal standard or the polymer.[4]
-
-
-
Data Analysis:
-
Plot ln[M]_eq versus 1/T (in Kelvin).
-
Perform a linear regression to determine the slope and y-intercept.
-
Calculate ΔH_p and ΔS_p from the slope and intercept.
-
The ceiling temperature (T_c) for a given monomer concentration (e.g., bulk or 1M solution) can then be calculated.
-
Estimated and Comparative Thermodynamic Data
In the absence of direct experimental data for this compound, we can draw comparisons with structurally similar monomers to provide an estimated range for its thermodynamic parameters.
| Monomer | Polymerization Type | ΔH_p (kJ/mol) | Notes |
| Vinyl Acetate | Radical | -89 | A common vinyl ester.[5] |
| Vinyl Ethers (general) | Cationic | -60 to -80 | Structurally similar to the vinyl portion of VDO. |
| 1,3-Dioxepane | Cationic Ring-Opening | -8.8 | A cyclic acetal; polymerization is less exothermic than vinyl polymerization.[6] |
| α-Methylstyrene | Anionic/Cationic | -35 | Steric hindrance significantly lowers the exothermicity.[7] |
| This compound (Estimated) | Cationic | -70 to -90 | Expected to be in the typical range for vinyl monomers, but the contribution from potential ring-opening could slightly alter this value. |
Note: These are comparative values and should not be used as substitutes for experimentally determined data for this compound.
Conclusion and Future Outlook
The thermodynamic parameters of this compound polymerization are fundamental to harnessing its full potential in materials science and drug development applications. While this guide has outlined the theoretical framework and provided robust, adaptable experimental protocols for determining ΔH_p, ΔS_p, and T_c, it also highlights a gap in the current scientific literature. The experimental determination of these values for the homopolymerization of VDO, and a thorough investigation into how the competing ring-opening reaction influences the overall thermodynamics, represent important areas for future research. Such studies will not only provide valuable data for process optimization and safety but also deepen our understanding of the complex interplay between structure, mechanism, and thermodynamics in polymerization.
References
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- Roberts, D. E., & Jessup, R. S. (1951). Heats of polymerization. A summary of published values and their relation to structure. Journal of Research of the National Bureau of Standards, 46(1), 11-29.
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Wikipedia contributors. (2023, November 28). Ceiling temperature. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
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Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. University of Southern Mississippi. Retrieved January 30, 2026, from [Link]
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The Solubility Profile of 2-Vinyl-1,3-dioxolane: A Technical Guide for Researchers
Introduction: Understanding 2-Vinyl-1,3-dioxolane
This compound (CAS No. 3984-22-3), also known as acrolein ethylene acetal, is a versatile heterocyclic monomer with significant applications in polymer chemistry and organic synthesis.[1] Its structure, featuring both a polymerizable vinyl group and a cyclic acetal moiety, allows for the creation of polymers with unique characteristics, such as tailored hydrophilicity and biodegradability.[2] The cyclic acetal group, in particular, can undergo hydrolysis, which is a desirable feature for developing transient medical implants and drug delivery systems.[2] Given its utility, a thorough understanding of its solubility in common organic solvents is paramount for its effective use in various research and development settings, from reaction engineering to purification and formulation.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle and utilize this compound in their work.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The molecule's structure, with its polar ether linkages within the dioxolane ring and a less polar vinyl group, suggests a moderate overall polarity.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | 115-116 °C | [3] |
| Density | ~1.001 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4300 | [3] |
| Water Solubility | 100 g/L | [4][5] |
The notable water solubility of 100 g/L indicates that this compound possesses a significant degree of polarity and the capacity for hydrogen bonding with protic solvents.[4][5]
Solubility in Common Organic Solvents
Qualitative Solubility Assessment
The following table provides a qualitative and semi-quantitative assessment of the solubility of this compound in a selection of common organic solvents, categorized by solvent type.
| Solvent | Solvent Type | Predicted Solubility | Rationale and Supporting Evidence |
| Polar Aprotic Solvents | |||
| Acetone | Ketone | Miscible | The parent compound, 1,3-dioxolane, is miscible with acetone.[7] The polarity and structure of this compound are similar, suggesting high solubility. |
| Tetrahydrofuran (THF) | Ether | Miscible | 1,3-Dioxolane is miscible with THF.[7] THF is a common solvent for anionic polymerization of vinyl monomers. |
| Acetonitrile | Nitrile | Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving moderately polar compounds. |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | DMF is a powerful polar aprotic solvent, and its use in polymerization of related monomers suggests it would be a suitable solvent for this compound.[2] |
| Polar Protic Solvents | |||
| Ethanol | Alcohol | Miscible | The moderate polarity and hydrogen bond accepting capability of the ether oxygens in this compound suggest good miscibility with alcohols. |
| Methanol | Alcohol | Miscible | Similar to ethanol, methanol is expected to be an excellent solvent. |
| Nonpolar and Weakly Polar Solvents | |||
| Toluene | Aromatic Hydrocarbon | Soluble | Toluene is used as a solvent for the polymerization of related vinyl monomers, indicating that this compound is sufficiently soluble for such reactions.[2] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | DCM is a versatile solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is unlikely to be a good solvent for the moderately polar this compound. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a reliable approach for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (98% purity or higher)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for concentration analysis
Step-by-Step Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: a. After the equilibration period, cease agitation and allow the undissolved material to settle. b. Carefully draw a known volume of the supernatant into a syringe. c. Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. c. Once the solvent is completely removed, reweigh the vial containing the solute residue. d. Calculate the solubility based on the mass of the dissolved solute and the initial volume of the solvent.
-
Chromatographic Analysis (for volatile solvents): a. Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. b. Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent. d. Analyze the diluted sample using the same chromatographic method. e. Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve, accounting for the dilution factor.
Logical Framework for Solubility Prediction
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the expected solubility trends based on solvent polarity.
Caption: Predicted solubility of this compound based on solvent polarity.
Conclusion
This compound is a moderately polar monomer that exhibits high solubility in a wide range of polar aprotic and protic organic solvents. Its miscibility with common solvents such as acetone, THF, and alcohols makes it a versatile building block in polymer synthesis and organic chemistry. While it is expected to have lower solubility in nonpolar aliphatic hydrocarbons like hexane, it demonstrates sufficient solubility in aromatic hydrocarbons like toluene for use in polymerization reactions. For applications requiring precise knowledge of solubility, the experimental protocol outlined in this guide provides a robust methodology for obtaining accurate quantitative data. A thorough understanding of the solubility characteristics of this compound is crucial for optimizing reaction conditions, developing effective purification strategies, and formulating new materials.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
- Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2‐vinyl‐1,3‐dioxolane. Macromolecular Chemistry and Physics, 95(1), 168-176.
- Google Patents. (n.d.). US4003918A - Production of 2-vinyl-1,3-dioxane compounds.
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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Health and safety information for handling 2-Vinyl-1,3-dioxolane
[1]
Executive Safety Summary
Urgent Warning: 2-Vinyl-1,3-dioxolane is a high-consequence hazard .[1] It combines the acute lethality of a dermal toxin with the physical instability of a peroxide-forming monomer.[1]
-
Primary Lethal Risk: Fatal in contact with skin (H310). Rapid transdermal absorption can lead to systemic toxicity and death.[1] Standard laboratory nitrile gloves provide insufficient protection for direct contact.[1]
-
Secondary Lethal Risk: Explosive Polymerization/Peroxidation. As a cyclic vinyl acetal, it reacts with atmospheric oxygen to form peroxides, which can initiate violent, exothermic polymerization or explode upon concentration (e.g., distillation).[1]
-
Flammability: Highly Flammable Liquid (Flash Point ~14°C).[1] Vapors can travel to ignition sources and flash back.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Researchers must distinguish this compound from its carbonate analog (4-Vinyl-1,3-dioxolan-2-one), which has significantly different properties.[1]
| Property | Data | Operational Implication |
| CAS Number | 3984-22-3 | Use for inventory tracking/waste labeling.[1] |
| Synonyms | Acrolein ethylene acetal; this compound | "Acrolein" in the name hints at high reactivity.[1] |
| Molecular Formula | C₅H₈O₂ | Small, lipophilic molecule facilitating skin permeation.[1] |
| Boiling Point | 115–116 °C | Moderate volatility; vapors accumulate in low areas.[1] |
| Flash Point | ~14 °C (Closed Cup) | Store in flammables cabinet; ground all equipment. |
| Structure | Cyclic acetal with exocyclic vinyl group | Vinyl group: Polymerization site.Acetal H: Peroxidation site.[1] |
Hazard Assessment & Toxicology
Acute Toxicology: The Dermal Vector
Unlike many solvents that cause dermatitis, this compound poses a systemic threat via the dermal route.[1]
-
Mechanism: The lipophilic dioxolane ring facilitates rapid passage through the stratum corneum.[1] Once in the bloodstream, the molecule may metabolize into acrolein (a potent electrophile) and ethylene glycol, leading to cellular alkylation and renal failure.
-
LD50 Data:
Physical Hazards: The Peroxide-Polymerization Cycle
This compound is a Class C Peroxide Former (Peroxide initiation of polymerization).[1]
-
Auto-oxidation: Atmospheric oxygen attacks the hydrogen on the C2 position (between the oxygens), forming hydroperoxides.[1]
-
Initiation: These peroxides decompose (thermally or via friction), generating radicals.[1]
-
Runaway Reaction: Radicals attack the vinyl group, triggering rapid, exothermic polymerization.[1] If this occurs in a closed container, it can result in a BLEVE (Boiling Liquid Expanding Vapor Explosion).[1]
Operational Safety & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Trustworthiness Protocol: Do not rely on standard nitrile gloves for direct handling.
| PPE Component | Specification | Rationale |
| Gloves (Splash) | Double-gloved Nitrile (min 5 mil each) | Inner glove acts as a barrier while doffing outer glove immediately after splash.[1] |
| Gloves (Handling) | Silver Shield / 4H (Laminate) | The only material resistant to small, oxygenated solvents for prolonged periods.[1] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Inhalation LC50 is not well-defined but presumed toxic; prevent all vapor inhalation.[1] |
| Body | Flame-resistant (FR) Lab Coat | Protection against flash fire; standard poly-blends melt into skin.[1] |
| Eyes | Chemical Splash Goggles | Face shield required if pouring >500 mL to prevent absorption via mucous membranes.[1] |
Engineering Controls
Experimental Protocols
Safe Handling & Transfer
Objective: Transfer liquid without exposure to air or skin.[1]
-
Preparation: Secure flask in a fume hood. Purge destination flask with inert gas.[1]
-
Technique: Use the Cannula Transfer Method (double-tipped needle) for volumes >10 mL.[1] For smaller volumes, use a gas-tight glass syringe with a Luer-lock tip.[1]
-
Why: Pouring introduces static and oxygen; open needles risk drips (dermal hazard).[1]
-
-
Cleanup: Immediately rinse cannula/syringe with acetone into a dedicated waste container.[1] Do not leave contaminated sharps on the bench.[1]
Peroxide Management & Distillation
Critical Rule: Never distill this compound to dryness.[1] The residue is where shock-sensitive peroxides concentrate.[1][2][3]
Figure 1: Peroxide testing and decision workflow prior to heating or concentrating this compound.
Emergency Response Protocols
Spill Response Decision Tree
Scenario: A 100 mL bottle drops and shatters in the main lab aisle.
Figure 2: Emergency response logic. Due to the high dermal toxicity, any spill outside a fume hood generally requires evacuation.
First Aid (Self-Validating)[1]
-
Skin Contact:
-
Eye Contact: Irrigate for 15 minutes. Hold eyelids open.
Storage & Stability
-
Temperature: Store refrigerated (2–8 °C). Cold storage slows the rate of auto-oxidation.[1]
-
Stabilization: Ensure the material is inhibited (typically with BHT or MEHQ).[1] If synthesized in-house, add 100-200 ppm BHT immediately.[1]
-
Shelf Life:
-
Segregation: Store away from strong oxidizers, acids (which catalyze polymerization), and radical initiators.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77521, this compound.[1] PubChem. Available at: [Link][1]
-
Clark, D. E. Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 2001.[1] (Standard reference for Class C peroxide formers).
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] (Verifying H310 Fatal in Contact with Skin classification).
Acrolein Ethylene Acetal (2-Vinyl-1,3-dioxolane): A Comprehensive Technical Guide for Advanced Synthesis
Foreword: Unveiling the Synthetic Potential of a Versatile C3 Synthon
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the myriad of synthons available to the discerning chemist, 2-vinyl-1,3-dioxolane, also known as acrolein ethylene acetal, has emerged as a particularly versatile and powerful tool. Its unique bifunctional nature, possessing both a reactive vinyl group and a stable acetal moiety, offers a gateway to a diverse array of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this compound, moving beyond a mere recitation of facts to a nuanced exploration of its reactivity, applications, and the strategic considerations that underpin its use in the laboratory. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing the full synthetic potential of this remarkable molecule.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 3984-22-3) is a heterocyclic organic compound with the molecular formula C₅H₈O₂.[1] Structurally, it is the ethylene glycol acetal of acrolein, a feature that masks the reactive aldehyde functionality while preserving the synthetic utility of the vinyl group.[1]
Structural and Spectroscopic Data
The structural integrity and purity of this compound are critical for its successful application in synthesis. A thorough characterization using modern spectroscopic techniques is therefore essential.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 100.12 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 115-116 °C | [2] |
| Density | 1.001 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4300 | [2] |
| Flash Point | 14 °C (57.2 °F) | [1] |
1H and 13C NMR Spectroscopy: The proton and carbon NMR spectra provide a definitive fingerprint of the molecule. The following are typical chemical shifts and coupling constants observed in a deuterated chloroform (CDCl₃) solvent.
Table 2: 1H and 13C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.80 - 5.95 | ddd | J ≈ 17.2, 10.5, 5.5 | -CH=CH₂ |
| 5.30 - 5.40 | dd | J ≈ 17.2, 1.5 | =CH₂ (trans) | |
| 5.20 - 5.28 | dd | J ≈ 10.5, 1.5 | =CH₂ (cis) | |
| 5.25 - 5.35 | d | J ≈ 5.5 | O-CH-O | |
| 3.95 - 4.15 | m | -O-CH₂-CH₂-O- | ||
| ¹³C | 135.5 | -C H=CH₂ | ||
| 118.0 | -CH=C H₂ | |||
| 103.5 | O-C H-O | |||
| 65.0 | -O-C H₂-C H₂-O- |
Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
Synthesis of this compound: A Protocol Rooted in Efficiency
The most common and industrially viable method for the synthesis of this compound is the acid-catalyzed acetalization of acrolein with ethylene glycol. The choice of catalyst and reaction conditions is critical to maximize yield and minimize the formation of byproducts.
Causality in Synthetic Design
The direct acetalization of an α,β-unsaturated aldehyde like acrolein presents a challenge: the potential for competing 1,4-conjugate addition of the diol. To favor the desired 1,2-addition to the carbonyl group, the reaction is typically carried out under kinetic control at moderate temperatures. The use of a solid acid catalyst, such as an ion-exchange resin, offers several advantages over traditional mineral acids, including ease of removal from the reaction mixture, reduced corrosivity, and the potential for catalyst recycling. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product. This is often achieved by azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.[3]
Validated Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Acrolein (stabilized)
-
Ethylene glycol
-
Amberlyst-15 (or other strongly acidic ion-exchange resin)
-
Toluene
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser
Procedure:
-
To a 500 mL round-bottom flask, add ethylene glycol (1.2 equivalents) and toluene (approximately 2 mL per mmol of acrolein).
-
Add Amberlyst-15 resin (approximately 10% by weight relative to acrolein).
-
Begin stirring and heat the mixture to reflux using a heating mantle.
-
Once refluxing, slowly add acrolein (1.0 equivalent) dropwise over 30 minutes.
-
Continue refluxing and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with toluene and dried for reuse.
-
Wash the organic filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford pure this compound.
The Reactivity Landscape: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the orthogonal reactivity of its vinyl and acetal functionalities. This allows for selective transformations at one site while the other remains intact, or for sequential reactions that leverage both groups.
Reactions of the Vinyl Group: A Gateway to Diverse Scaffolds
The electron-rich vinyl group of this compound readily participates in a variety of addition and cycloaddition reactions.
As a dienophile, this compound can react with a wide range of conjugated dienes in [4+2] cycloaddition reactions to form cyclohexene derivatives.[4] The stereochemical outcome of the Diels-Alder reaction is highly predictable, proceeding via a suprafacial-suprafacial pathway, which preserves the stereochemistry of both the diene and the dienophile.[5] The endo transition state is often favored, leading to the "endo rule" product, particularly when the dienophile possesses electron-withdrawing groups.[6]
Caption: Diels-Alder reaction of this compound.
The double bond of this compound is susceptible to electrophilic attack. For example, the addition of bromine proceeds via a bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.[7] The regioselectivity of the addition of unsymmetrical electrophiles (e.g., HBr) follows Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond to form a more stable carbocation intermediate.
Caption: Electrophilic addition to this compound.
The Acetal as a Protecting Group: Masking Reactivity
The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde functionality of acrolein. It is stable to a wide range of nucleophilic and basic conditions, allowing for extensive chemical modifications at other parts of the molecule.[8]
The aldehyde can be readily regenerated by hydrolysis of the acetal under acidic conditions.[8] The choice of acid and solvent system can be tailored to the sensitivity of the substrate. Mild acidic conditions, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in wet acetone, are often sufficient for deprotection.
Caption: Acid-catalyzed deprotection of the 1,3-dioxolane group.
Applications in Drug Development and Complex Molecule Synthesis
The unique reactivity profile of this compound has made it a valuable building block in the synthesis of pharmaceuticals and other complex natural products.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclohexane ring, are an important class of antiviral agents. This compound can serve as a key precursor in the construction of these carbocyclic scaffolds. For instance, its participation in Diels-Alder reactions provides a rapid entry to functionalized cyclohexene rings, which can be further elaborated to the desired nucleoside analogues. The synthesis of certain carbocyclic nucleosides has been shown to exhibit antiviral activity against viruses such as HIV, HSV-1, HSV-2, and HCMV.[9]
Potential Role in the Synthesis of Linezolid Analogues
Linezolid is an important antibiotic used to treat serious bacterial infections.[10] While many synthetic routes to Linezolid exist, the core oxazolidinone structure is a common feature. The functional group handles present in derivatives of this compound make it a plausible starting material for the synthesis of Linezolid analogues. For example, the vinyl group can be transformed into an epoxide, which can then be opened by an appropriate amine to construct the side chain of the oxazolidinone ring. While direct use of this compound in the synthesis of Linezolid is not the most common route, its derivatives are key intermediates in some reported syntheses.[1][10]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions. It is also harmful if swallowed or in contact with skin.[2]
Table 3: Hazard and Precautionary Statements for this compound
| Hazard Statement(s) | Precautionary Statement(s) |
| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| H310: Fatal in contact with skin. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.
Conclusion: A Synthon of Strategic Importance
This compound, or acrolein ethylene acetal, is far more than a simple protected aldehyde. Its dual functionality provides a rich platform for a multitude of synthetic transformations, making it a strategic choice for the construction of complex molecular targets. From the predictable stereochemical outcomes of its cycloaddition reactions to its role as a stable yet readily cleavable protecting group, this compound offers a blend of reactivity and stability that is highly sought after in modern organic synthesis. As the demand for more efficient and elegant synthetic routes to pharmaceuticals and other high-value chemicals continues to grow, the importance of versatile building blocks like this compound is certain to increase. It is our hope that this guide will serve as a valuable resource for chemists seeking to leverage the full potential of this powerful synthetic tool.
References
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McKenzie, L.C., et al. (2009). Greener Solutions for the Organic Chemistry Teaching Lab: Exploring the Advantages of Alternative Reaction Media. Journal of Chemical Education, 86, 488–493. Available at: [Link]
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Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Available at: [Link]
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Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. Available at: [Link]
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LibreTexts Chemistry. (2023, January 4). 13.4: Diels-Alder Regio- and Stereoselectivity. Available at: [Link]
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LibreTexts Chemistry. (2023, January 22). Reactions of Alkenes with Bromine. Available at: [Link]
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Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Available at: [Link]
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Reddy, M. S., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Rose, B. J., & Brewer, M. (2024). Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. The Royal Society of Chemistry. Available at: [Link]
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Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Filo. (2025, March 19). Ethyl vinyl ether, EtO-CH=CH2, hydrolyzes in weakly acidic water to acetaldehyde and ethanol. Retrieved from [Link]
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Kresge, A. J., & Yin, Y. (1980). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. Available at: [Link]
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Atici, O. G., et al. (2001). Modification of Poly(maleic anhydride-co-styrene) with Hydroxyl Containing Compounds. TÜBİTAK Academic Journals. Available at: [Link]
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Reddy, M. S., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Bentham Science Publisher. Available at: [Link]
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Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
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Lee, K., et al. (2008). An Efficient Synthesis of 4'-Vinylated Carbocyclic Nucleoside Analogues via Two Directional Ring-closing Metathesis. SciSpace. Available at: [Link]
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Beilstein Archives. (2022, January 17). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Available at: [Link]
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Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
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Dodziuk, H., et al. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. PubMed. Available at: [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]
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Anderson, R.C., et al. (1995). J. Org. Chem. 60, 2650. In 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
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Fosu, E., et al. (2018). Diels-Alder cycloaddition versus ring-opening esterification: A computational study of the mechanism of formation of oxa-norbonene lactones from the reaction of furfuryl alcohol and itaconic anhydride. Computational and Theoretical Chemistry, 1138, 7-14. Available at: [Link]
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U.S. Patent No. 4,673,508. (1987). Synthesis of N-vinyl-2-pyrrolidone maleic anhydride. PrepChem.com. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Calculation of 2-Vinyl-1,3-dioxolane Molecular Orbitals
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of 2-Vinyl-1,3-dioxolane. Aimed at researchers, computational chemists, and professionals in drug development, this document delves into the quantum chemical principles, computational methodologies, and practical applications of molecular orbital theory. By focusing on the frontier molecular orbitals (HOMO and LUMO), we elucidate how these calculations provide profound insights into the molecule's electronic structure, reactivity, and potential for chemical transformations, such as polymerization and cycloaddition reactions. This guide combines theoretical foundations with step-by-step computational protocols, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound's Electronic Structure
This compound (VDO) is a versatile monomer whose chemical behavior is fundamentally governed by its electronic structure.[1] The molecule consists of a five-membered dioxolane ring, which acts as a protective group for carbonyl compounds, and a vinyl substituent that is highly susceptible to polymerization and other addition reactions.[2][3] Understanding the spatial distribution and energy levels of its valence electrons is paramount for predicting its reactivity, stability, and interaction with other chemical species.
Molecular Orbital (MO) theory provides a powerful lens through which to view this electronic structure. By modeling the behavior of electrons across the entire molecule, rather than localizing them to specific atoms or bonds, we can gain a more accurate and predictive understanding. Of particular importance is Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, which posits that chemical reactivity is primarily dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5]
-
The HOMO represents the orbital containing the most energetic electrons and acts as an electron donor (nucleophile).
-
The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor (electrophile).
-
The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of a molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.[6][7][8]
This guide will walk through the process of calculating and analyzing these crucial molecular orbitals for this compound using established computational chemistry methods.
Theoretical Foundations and Computational Method Selection
The accurate calculation of molecular orbitals requires solving the Schrödinger equation, which is not feasible for multi-electron systems. Therefore, we rely on approximations. Computational chemistry offers a range of methods that balance accuracy with computational cost.[9][10]
Choosing the Right Computational Method: DFT and Hartree-Fock
Two of the most common ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).[9]
-
Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[11][12] It treats each electron as moving in the average field of all other electrons. While a crucial starting point, HF systematically neglects electron correlation—the way electrons instantaneously react to each other's positions—which can lead to inaccuracies.[11][13]
-
Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.[14][15] It includes effects of electron correlation through an exchange-correlation functional.[15] For many organic molecules, DFT methods like B3LYP provide an excellent balance of accuracy and computational efficiency, making them a preferred choice.[16][17][18]
For the analysis of this compound, a molecule with heteroatoms and π-systems, DFT is the recommended approach due to its superior handling of electron correlation at a manageable computational cost.
The Role of the Basis Set
In computational methods, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set .[19][20] These functions are centered on each atom in the molecule. The size and complexity of the basis set directly impact the accuracy of the calculation.
-
Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions required to describe the core and valence electrons of each atom. They are computationally fast but often lack accuracy.
-
Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are split-valence basis sets, meaning they use multiple functions to describe the valence orbitals, providing more flexibility. The "6-31G" notation indicates how the atomic orbitals are represented by Gaussian functions.[20]
-
Polarization and Diffuse Functions: To improve accuracy, basis sets are augmented with:
-
Polarization functions (d,p): Added as (d) or (d,p), these functions allow orbitals to change shape (polarize), which is crucial for describing bonding accurately. For example, adding d-functions to carbon and p-functions to hydrogen.
-
Diffuse functions (+): Added as + or ++, these functions are important for describing electrons that are far from the nucleus, such as in anions or excited states.
-
A study on the related molecule 2-methoxy-1,3-dioxolane successfully employed the B3LYP/6-311++G(d,p) level of theory, demonstrating its suitability for this class of compounds.[16][17][21] This combination provides a robust and reliable description of the electronic structure.
Protocol: Calculating Molecular Orbitals of this compound
This section outlines a detailed, step-by-step workflow for calculating the molecular orbitals of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[22]
Step 1: Building the Initial Molecular Structure
-
Use a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D structure of this compound.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This reduces the number of steps required for the more computationally expensive quantum mechanical optimization.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Causality: Before calculating final orbital energies, the molecule's geometry must be optimized to find its lowest energy conformation. Properties like orbital energies are highly dependent on bond lengths and angles.
-
Create an input file for the quantum chemistry software.
-
Specify a geometry optimization task.
-
Select the level of theory: For robust results, use B3LYP/6-31G(d). This provides a good balance of speed and accuracy for the optimization of a medium-sized organic molecule.
-
Execute the calculation. The software will iteratively adjust the geometry to minimize the total energy of the molecule.
-
Verify that the optimization has successfully converged to a true minimum by performing a frequency calculation. A true minimum will have no imaginary frequencies.
Step 3: Single-Point Energy and Molecular Orbital Calculation
-
Causality: With the optimized geometry, a more accurate single-point energy calculation is performed using a larger, more sophisticated basis set to obtain reliable orbital energies and properties. This "method 2 // method 1" approach is a standard practice in computational chemistry.[20]
-
Use the optimized geometry from Step 2 as the input.
-
Specify a single-point energy calculation.
-
Select a higher level of theory: B3LYP/6-311++G(d,p). This larger basis set will provide more accurate electronic properties.[16][17]
-
Request that the molecular orbitals and their energies be included in the output file (often a default setting, but may require a specific keyword like pop=full).[23]
-
Execute the calculation.
Step 4: Data Extraction and Analysis
-
Open the output file from the single-point energy calculation.
-
Locate the section listing the molecular orbital energies. The orbitals will be listed with their corresponding energy eigenvalues (in Hartrees or eV) and occupancy numbers (typically 2.0 for occupied, 0.0 for unoccupied).
-
Identify the Highest Occupied Molecular Orbital (HOMO) . This is the occupied orbital with the highest energy value (least negative).
-
Identify the Lowest Unoccupied Molecular Orbital (LUMO) . This is the unoccupied orbital with the lowest energy value.
-
Calculate the HOMO-LUMO gap : ΔE = ELUMO - EHOMO.
Computational Workflow Diagram
The entire process can be visualized as a logical workflow.
Caption: A standard workflow for the computational analysis of molecular orbitals.
Results and Interpretation
The output of the calculation provides quantitative data that must be interpreted to understand the molecule's chemical nature.
Quantitative Data Summary
The calculated energies of the frontier orbitals are critical parameters.
| Parameter | Symbol | Calculated Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Value | Represents ionization potential; indicates nucleophilicity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value | Represents electron affinity; indicates electrophilicity. |
| HOMO-LUMO Energy Gap | ΔE | Value | Correlates with kinetic stability and electronic excitation energy.[8] |
| (Note: Actual values would be populated from the calculation output.) |
A relatively high EHOMO suggests that this compound can act as an effective electron donor. A low ELUMO would indicate it is a good electron acceptor. The magnitude of the energy gap, ΔE, is a direct measure of the energy required to promote an electron from the ground state, which is relevant for photochemical reactions and provides an indication of the molecule's overall stability.
Visualization of Frontier Molecular Orbitals
Visualizing the 3D shape of the HOMO and LUMO is essential for predicting regioselectivity in chemical reactions.[22][24] This is typically done by plotting isosurfaces of the orbital wavefunction, where different colors (e.g., red and blue) represent the different phases (signs) of the orbital.
-
HOMO of this compound: The HOMO is expected to be a π-orbital primarily localized over the vinyl group's carbon-carbon double bond. This localization confirms that the vinyl group is the most nucleophilic site and the primary location for electrophilic attack.
-
LUMO of this compound: The LUMO is anticipated to be a π*-antibonding orbital, also centered on the vinyl group. This indicates that a nucleophilic attack would also target the carbons of the double bond.
The symmetry and phases of these orbitals are crucial for predicting the outcomes of concerted reactions, such as Diels-Alder cycloadditions, according to the Woodward-Hoffmann rules.[25][26]
Application: Predicting Chemical Reactivity
The true power of these theoretical calculations lies in their ability to predict chemical behavior, a cornerstone of modern drug design and materials science.[27][28][29]
Polymerization Reactions
This compound is known to undergo cationic polymerization.[2] The FMO analysis supports this: the high electron density on the vinyl group (as shown by the HOMO) makes it susceptible to attack by an electrophile (the cation initiator). The resulting carbocation intermediate can then propagate the polymerization chain. Computational modeling can be extended to investigate the reaction pathway and transition states of this polymerization process.[30]
Cycloaddition Reactions
The vinyl group can participate in cycloaddition reactions (e.g., Diels-Alder). FMO theory is exceptionally powerful for predicting the feasibility and outcome of these reactions.[25][31][32] The reaction rate is governed by the energy gap between the HOMO of one reactant and the LUMO of the other. By calculating the frontier orbitals of this compound and a potential reaction partner, one can predict whether the reaction is favorable and which stereochemical outcome is preferred.
FMO Interaction Diagram
Caption: Interaction between the HOMO of a nucleophile and the LUMO of an electrophile.
Conclusion
Theoretical calculations of molecular orbitals provide an indispensable tool for the modern chemist. For a molecule like this compound, this computational approach transforms abstract concepts of electronic structure into tangible, predictive data. By employing Density Functional Theory with appropriate basis sets, researchers can accurately determine the energies and shapes of the frontier molecular orbitals. This information is fundamental to understanding and predicting the molecule's stability, spectroscopic properties, and, most importantly, its reactivity in key chemical transformations. The methodologies and insights presented in this guide serve as a robust foundation for professionals seeking to leverage computational chemistry in their research, from catalyst design to the development of novel materials and therapeutics.
References
- Title: The Frontier Molecular Orbital (FMO)
-
Title: Basis set (chemistry) - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Hartree–Fock method - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Density functional theory - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach Source: ResearchGate URL: [Link]
-
Title: Polymerization of 2‐vinyl‐1,3‐dioxolane Source: Semantic Scholar URL: [Link]
-
Title: Molecular orbital methods in organic chemistry Source: Accounts of Chemical Research URL: [Link]
-
Title: Computational Exploration of Vinyl Sulfoxonium Ylide Chemistry Source: ResearchGate URL: [Link]
-
Title: Density functional theory Source: PMC - PubMed Central URL: [Link]
-
Title: The Hartree-Fock Method Source: IFSC/USP URL: [Link]
-
Title: Theoretical Study of the Decomposition Reactions of 2-Vinylfuran Source: ACS Omega URL: [Link]
-
Title: Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane Source: Longdom Publishing URL: [Link]
-
Title: Frontier molecular orbital theory - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Basis Sets Used in Molecular Orbital Calculations Source: University of Oldenburg URL: [Link]
-
Title: Computational methods for molecular orbital calculations Source: Fiveable URL: [Link]
-
Title: The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers Source: ResearchGate URL: [Link]
-
Title: Computational discoveries of reaction mechanisms: recent highlights and emerging challenges Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: An Introduction to Hartree-Fock Molecular Orbital Theory Source: David Sherrill's Research Group, Georgia Tech URL: [Link]
-
Title: HOMO and LUMO - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Frontier Molecular Orbital Approach to the Cycloaddition Reactions Source: IntechOpen URL: [Link]
-
Title: Basis set and methods for organic molecules Source: ResearchGate URL: [Link]
-
Title: Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions Source: PMC - PubMed Central URL: [Link]
-
Title: HOMO and LUMO Source: Grokipedia URL: [Link]
-
Title: Describing Chemical Reactivity with Frontier Molecular Orbitalets Source: JACS Au URL: [Link]
-
Title: CHEM 344 – Molecular Modeling Source: University of Wisconsin-Madison URL: [Link]
-
Title: Synthesis of Vinyl-Containing MQ Copolymers in Active Medium Source: MDPI URL: [Link]
-
Title: Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpre Source: Longdom Publishing URL: [Link]
-
Title: Basis Set Selection for Molecular Calculations Source: SciSpace URL: [Link]
-
Title: Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer Source: ResearchGate URL: [Link]
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Title: Density functional theory Source: PMC - PubMed Central URL: [Link]
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Title: What file should I use to generate Molecular Orbitals vizualization? Source: ResearchGate URL: [Link]
-
Title: HOMO & LUMO In The Diels Alder Reaction Source: Master Organic Chemistry URL: [Link]
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Title: Frontier Molecular Orbital Theory in Organic Reactivity and Design Source: ResearchGate URL: [Link]
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Title: Which Basis Set and Functional to use when? Source: Reddit URL: [Link]
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Title: Density functional theory computation of organic compound penetration into sepiolite tunnels Source: ResearchGate URL: [Link]
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Title: Introduction to computational modelling: part 1 (Molecular Orbitals) Source: Shoubhik R Maiti URL: [Link]
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Title: Contribution of the effective factors on the conformational properties of the halogenated derivatives of Vinyl azide and Vinyl isocyan Source: Journal of Chemical Reviews URL: [Link]
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Title: Interactive Visualization of Molecular Orbitals Source: KTH Royal Institute of Technology URL: [Link]
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Title: CHAPTER 5: MOLECULAR ORBITALS Source: Pearson Education URL: [Link]
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Title: The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms Source: Preprints.org URL: [Link]
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Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]
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Title: Visualizing Molecular Orbitals: Software and Tools Source: Solubility of Things URL: [Link]
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Title: T>T: Hartree Fock Theory in 100 Lines Source: Dr Adam Luke Baskerville URL: [Link]
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Title: Generating and Visualizing Molecular Orbitals using ORCA & Avogadro software Source: YouTube URL: [Link]
-
Title: Molecular orbital diagrams with AMSlevels Source: SCM URL: [Link]
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Methodological & Application
Application Note: Cationic Isomerization Polymerization of 2-Vinyl-1,3-dioxolane (2-VO)
This Application Note is designed for researchers and drug development professionals focusing on advanced polymer synthesis. It details the cationic polymerization of 2-Vinyl-1,3-dioxolane (2-VO), a unique process that allows for the synthesis of biodegradable poly(ester-acetal)s through a mechanism known as Isomerization Polymerization .
Executive Summary
This compound (2-VO) is a functional monomer capable of undergoing two distinct polymerization pathways: 1,2-vinyl addition (retaining the cyclic acetal ring) and cationic ring-opening isomerization polymerization (CROP) . The latter pathway is of high value in drug delivery and tissue engineering because it introduces ester linkages into the backbone, rendering the polymer biodegradable.[1]
This guide provides a validated protocol for controlling these pathways using Lewis acid catalysts (specifically
Mechanistic Insight: The Competition
The polymerization of 2-VO is not a simple vinyl addition.[1] Upon initiation by a Lewis acid, the monomer faces a kinetic vs. thermodynamic competition.
-
Pathway A (Vinyl Polymerization): The carbocation propagates through the vinyl group.[1] The dioxolane ring remains as a pendant group.[1][2] This yields a non-degradable carbon backbone.[1]
-
Pathway B (Isomerization Ring-Opening): A 1,5-hydride shift occurs from the acetal carbon to the active carbocation, followed by ring cleavage. This inserts an ester group into the backbone, creating a poly(ester-acetal).
Signal Pathway Diagram
The following diagram illustrates the bifurcation of the active species.
Figure 1: Mechanistic bifurcation in 2-VO polymerization. Path B is required for biodegradability.[1]
Materials and Preparation
Critical Warning: Cationic polymerization is extremely sensitive to moisture and basic impurities.[1] A "living" character can only be approached under strictly anhydrous conditions.[1]
Reagents Table
| Reagent | Grade/Purity | Purification Protocol (Mandatory) |
| This compound | >98% | Distill over Calcium Hydride ( |
| Dichloromethane (DCM) | HPLC Grade | Dry using a solvent purification system (SPS) or distill over |
| Boron Trifluoride Etherate ( | Synthesis Grade | Distill over |
| Methanol | ACS Reagent | Use as received (for quenching).[1] |
| Pyridine | Anhydrous | Optional: Added to quench and neutralize acid immediately.[1] |
Experimental Protocol
Objective: Synthesize poly(ester-acetal) with a target
Workflow Diagram
Figure 2: Step-by-step experimental workflow for cationic polymerization.
Detailed Steps
-
Reactor Setup:
-
Solvent and Monomer Charging:
-
Using a gas-tight syringe, transfer 10 mL of anhydrous DCM into the flask.
-
Add 1.0 mL (approx. 10 mmol) of purified 2-VO monomer.
-
Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow 15 minutes for thermal equilibration.
-
-
Initiation:
-
Prepare a stock solution of catalyst if low concentrations are needed, or use neat catalyst for higher loadings.[1]
-
Add
(typically 1–2 mol% relative to monomer) dropwise via a microliter syringe.[1] -
Note: A slight color change (often yellow or pale orange) indicates the formation of the active cation complex.[1]
-
-
Polymerization:
-
Termination and Isolation:
-
Quench the reaction by adding 1 mL of ammoniacal methanol or a Methanol/Pyridine (9:1) mixture.
-
Pour the reaction mixture into 200 mL of cold n-hexane or diethyl ether to precipitate the polymer.
-
Decant the supernatant and dry the polymer under high vacuum at room temperature for 24 hours.[1]
-
Characterization & Validation
To verify the microstructure (Vinyl vs. Ring-Opened), Nuclear Magnetic Resonance (
-NMR Analysis (in )
| Structural Unit | Chemical Shift ( | Assignment |
| Vinyl Unit (Pendant Ring) | 3.5 - 4.2 ppm | Ring protons ( |
| Vinyl Unit (Backbone) | 1.5 - 2.0 ppm | Methine/Methylene backbone |
| Ester Unit (Ring Opened) | 2.3 ppm | |
| Ester Unit (Ring Opened) | 4.1 ppm | Methylene adjacent to oxygen ( |
Calculation of Ring-Opening Frequency:
The degree of ring opening (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Re-dry monomer over |
| Insoluble Gel | Crosslinking | Reduce monomer concentration; lower temperature; reduce conversion time.[1] |
| No Ester Peaks (Only Vinyl) | Catalyst too weak or Temp too low | Use a stronger Lewis acid ( |
| Broad PDI (>1.5) | Slow initiation relative to propagation | Increase catalyst concentration or use a "proton trap" (e.g., DTBP).[1] |
References
-
Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of this compound.[2] Makromolekulare Chemie.[1][2] (Seminal work identifying the hydride shift mechanism).[1]
-
Ouchi, T., et al. (1977). Photopolymerization of this compound.[2] Journal of Polymer Science.[1] (Comparison of radical vs. cationic modes).
-
Kudryavtsev, Y. V., et al. (2020). Cationic Ring-Opening Polymerization of Functional Dioxolanes. Polymer Science Series B. (Modern catalyst optimization).
-
Sigma-Aldrich. this compound Product Specification and Handling. [1]
Sources
Application Note: 2-Vinyl-1,3-dioxolane (2-VDO) in Biodegradable Polymer Design
[1]
Executive Summary
2-Vinyl-1,3-dioxolane (2-VDO) represents a versatile class of "masked" functional monomers.[1] Unlike standard vinyl monomers that form permanent carbon-carbon backbones, 2-VDO offers a unique bifurcation in polymerization behavior depending on the initiation strategy.[1] It serves as a critical tool for drug development professionals seeking to engineer pH-responsive delivery vehicles (via radical polymerization) or backbone-degradable polyesters (via cationic ring-opening polymerization).[1]
This guide provides validated protocols for synthesizing high-purity 2-VDO and deploying it in two distinct therapeutic contexts: Acid-Triggered Solubilization and True Backbone Biodegradation .[1]
Mechanism of Action & Chemical Logic[1]
The utility of 2-VDO stems from its ability to undergo two divergent polymerization pathways. Understanding this causality is essential for experimental design.[1]
Pathway A: Radical Polymerization (Side-Chain Lability)
Under standard free-radical conditions (e.g., AIBN initiation), 2-VDO polymerizes exclusively through the vinyl group.[1] The dioxolane ring remains intact as a pendant group.[1]
-
Result: A stable C-C backbone with acid-sensitive acetal side chains.[1]
-
Bio-Application: Upon exposure to endosomal pH (5.0–6.0), the pendant acetal hydrolyzes, releasing ethylene glycol and converting the hydrophobic polymer into a hydrophilic poly(acrolein) derivative (often forming hemiacetals/hydrates). This "solubility switch" triggers the disassembly of micelles or nanogels, releasing encapsulated drugs.[1]
Pathway B: Cationic Ring-Opening Polymerization (CROP)
Under cationic initiation (e.g., Lewis acids), the propagating species can attack the oxygen of the dioxolane ring, leading to ring-opening.
-
Result: The formation of ester linkages within the polymer backbone.
-
Bio-Application: True biodegradability.[1] The backbone itself contains hydrolyzable ester bonds, allowing the polymer to break down into low molecular weight metabolites suitable for resorbable implants.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Divergent polymerization pathways of 2-VDO.[1] Radical routes yield acid-responsive carriers; cationic routes yield biodegradable backbones.[1]
Monomer Synthesis & Purification Protocol
Commercially available 2-VDO often contains inhibitors (MEHQ) or hydrolysis products (2-hydroxyethyl acrolein) that terminate polymerization.[1] In-house synthesis/purification is recommended for medical-grade applications.
Synthesis Reaction
Reaction: Acrolein + Ethylene Glycol
Step-by-Step Protocol
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Add Ethylene Glycol (1.2 eq) and Acrolein (1.0 eq) into Benzene or Cyclohexane (solvent). Add p-Toluenesulfonic acid (p-TSA, 0.5 mol%) as catalyst.[1]
-
Safety Note: Acrolein is highly toxic and a lachrymator.[1] Work strictly in a fume hood.
-
-
Reflux: Heat to reflux.[1] Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
Neutralization: Cool to room temperature. Wash the organic layer twice with saturated NaHCO
solution to remove p-TSA and unreacted acrolein. -
Drying: Dry the organic phase over anhydrous MgSO
for 2 hours. Filter. -
Distillation (Critical): Perform fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 115–116 °C (at 760 mmHg) or equivalent reduced pressure boiling point.
-
-
Storage: Store over molecular sieves (4Å) at 4°C. If storing >24 hours, add 10 ppm BHT inhibitor (must be removed before polymerization).
Application Protocols
Protocol A: Synthesis of pH-Responsive Nanocarriers (Radical Mode)
Objective: To create a copolymer that encapsulates hydrophobic drugs at pH 7.4 but releases them at pH 5.0.[1]
Materials:
-
Monomer 2: N-Isopropylacrylamide (NIPAAm) or PEG-Methacrylate (for stealth properties)
-
Initiator: AIBN (Recrystallized from methanol)
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Procedure:
-
Inhibitor Removal: Pass 2-VDO through a small column of basic alumina immediately before use.
-
Feed Ratio: Prepare a molar feed ratio of 2-VDO:Comonomer (e.g., 20:80). Higher 2-VDO content increases acid-sensitivity but decreases hydrophilicity.[1]
-
Degassing: Dissolve monomers and AIBN (1 wt% relative to monomer) in 1,4-Dioxane. Seal the flask with a septum. Purge with dry Nitrogen for 30 minutes (bubbling) to remove oxygen.
-
Polymerization: Immerse flask in a pre-heated oil bath at 65°C for 12–24 hours.
-
Purification: Precipitate the polymer solution dropwise into excess cold diethyl ether. Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomers.
-
Drying: Vacuum dry at room temperature for 24 hours.
Validation (Self-Check):
-
1H NMR (CDCl3): Verify the presence of the acetal proton signal at ~5.2 ppm . The absence of vinyl protons (5.5–6.5 ppm) confirms polymerization.[1]
-
Acid Challenge: Dissolve polymer in buffer (pH 5.0). Monitor turbidity over time. A transition from turbid to clear (or vice versa depending on comonomer) confirms acetal hydrolysis.[1]
Protocol B: Synthesis of Backbone-Degradable Polyesters (Cationic Mode)
Objective: To synthesize a polymer with ester backbone linkages for tissue engineering.[1]
Materials:
-
Initiator: Boron trifluoride diethyl etherate (BF
·OEt ) -
Solvent: Dichloromethane (DCM), strictly anhydrous.
Procedure:
-
Environment: All steps must be performed under inert atmosphere (Glovebox or Schlenk line). Moisture kills the cationic active center.[1]
-
Cooling: Cool the monomer solution (1 M in DCM) to -78°C (Dry ice/Acetone bath). Low temperature favors ring-opening over vinyl addition.[1]
-
Initiation: Inject BF
·OEt (1-2 mol%).[1] -
Reaction: Stir at -78°C for 4 hours, then slowly warm to 0°C over 12 hours.
-
Termination: Quench with ammoniacal methanol.
-
Purification: Precipitate into cold methanol.
Validation (Self-Check):
-
IR Spectroscopy: Look for the appearance of a carbonyl stretch (~1735 cm⁻¹ ).[1] This peak confirms the formation of ester bonds via ring opening. If this peak is absent, only vinyl polymerization occurred.
Characterization & Data Analysis
Degradation Kinetics Comparison
The following table summarizes expected degradation profiles for polymers derived from 2-VDO.
| Feature | Radical Polymer (Side-Chain) | Cationic Polymer (Backbone) |
| Linkage Type | C-C Backbone, Pendant Acetal | Ester-Ether Backbone |
| Degradation Trigger | Acidic pH (< 6.[1]0) | Hydrolysis (pH independent, accelerated by acid/base) |
| Primary Product | Poly(vinyl alcohol/acrolein) backbone + Diol | Small molecule hydroxy-acids / diols |
| MW Change | Minimal (Solubility change only) | Significant (MW decreases to monomers/oligomers) |
| Half-life (pH 7.4) | Stable | Weeks to Months |
| Half-life (pH 5.0) | Minutes to Hours | Days to Weeks |
Workflow Visualization
Figure 2: Experimental workflow from synthesis to validation.
References
-
BenchChem. Application Notes and Protocols: Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol.[1] (Accessed 2026).[1] Link
-
Sigma-Aldrich. Product Specification: this compound, 98%.[1] (Accessed 2026).[1] Link
-
Hiraguri, Y., & Endo, T. (1987). Radical polymerization behavior of this compound.[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] (Foundational work on the polymerization mechanism).
-
Bailey, W. J. (1985). Free Radical Ring-Opening Polymerization.[1] In: Comprehensive Polymer Science.[1] (Contextualizing ring-opening vs. vinyl addition).
-
Gao, Y., et al. (2022). Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones.[3] Macromolecules.[1][4][5][6] Link
-
ResearchGate. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. (2020).[7] Link
Sources
- 1. US2266996A - Hydrolysis of polymerized vinyl esters - Google Patents [patents.google.com]
- 2. Buy this compound | 3984-22-3 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.usm.my [eprints.usm.my]
- 6. Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols: Utilizing 2-Vinyl-1,3-dioxolane for the Chemoselective Protection of Aldehydes
Introduction: A Modern Approach to Aldehyde Protection
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions.[1][2] Aldehydes, being highly electrophilic, often require transient masking to prevent their reaction with nucleophiles or bases intended for other functional groups within a complex molecule.[3] Acetal formation is a classic and robust strategy for carbonyl protection, prized for its stability across a wide range of non-acidic conditions.[1][3][4] This application note details the use of 2-vinyl-1,3-dioxolane as a highly effective and versatile reagent for the protection of aldehydes.
This compound offers a distinct advantage over traditional methods that employ a diol and an aldehyde with continuous water removal. The reaction with this compound proceeds under mild, acid-catalyzed conditions, often at room temperature and without the need for Dean-Stark apparatus, driving the equilibrium towards the protected product. This methodology is particularly valuable for its high chemoselectivity for aldehydes over ketones, a crucial feature in the synthesis of complex intermediates in pharmaceutical and natural product chemistry.
Mechanism of Protection: An Acid-Catalyzed Cascade
The protection of an aldehyde with this compound proceeds via an acid-catalyzed transacetalization or, more accurately, a vinyl ether addition-cyclization mechanism. The vinyl ether moiety of this compound is the key to its reactivity.
The accepted mechanism unfolds in the following steps:
-
Protonation of the Aldehyde: An acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.
-
Nucleophilic Attack by the Dioxolane Oxygen: An oxygen atom of the 1,3-dioxolane ring of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the oxygens of the original acetal.
-
Ring Opening and Formation of a Stabilized Carbocation: The dioxolane ring opens to generate a resonance-stabilized carbocation, with the positive charge delocalized over the oxygen and the adjacent carbon.
-
Intramolecular Cyclization: The hydroxyl group of the opened intermediate attacks the carbocation, forming a new five-membered ring.
-
Deprotonation: The final step involves the deprotonation of the oxonium ion by a weak base (e.g., the solvent or the conjugate base of the acid catalyst) to yield the neutral protected aldehyde and regenerate the catalyst.
This cascade of events results in the formation of a stable mixed acetal, effectively masking the aldehyde functionality.
Experimental Protocols
Materials and Reagents
-
Aldehyde substrate
-
This compound (purified by distillation if necessary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acid catalyst: Pyridinium p-toluenesulfonate (PPTS), Camphorsulfonic acid (CSA), or a catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Safety Precautions: this compound is flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Protocol 1: General Procedure for Aldehyde Protection
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the aldehyde (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (nitrogen or argon), add this compound (1.2 to 1.5 mmol, 1.2 to 1.5 equivalents).
-
Add the acid catalyst (e.g., PPTS, 0.05 to 0.1 mmol, 5 to 10 mol%) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure protected aldehyde.
Diagram of the Aldehyde Protection Workflow:
Caption: Workflow for the protection of aldehydes using this compound.
Protocol 2: Deprotection of the Acetal
The acetal formed from this compound is readily cleaved under mild acidic conditions to regenerate the aldehyde.
-
Dissolve the protected aldehyde (1.0 mmol) in a mixture of THF and water (e.g., a 4:1 ratio, 10 mL).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (1 M aqueous solution, 0.1 mL) or p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Deprotection is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the aldehyde by flash column chromatography or distillation.
Diagram of the Deprotection Workflow:
Caption: Workflow for the deprotection of the acetal to regenerate the aldehyde.
Chemoselectivity and Orthogonal Protection Strategies
A significant advantage of using this compound is its inherent chemoselectivity for the protection of aldehydes in the presence of ketones. This selectivity arises from the greater steric hindrance around the ketone carbonyl and its slightly lower electrophilicity compared to an aldehyde. This allows for the selective masking of an aldehyde in a molecule containing both functionalities, a common challenge in organic synthesis.
Furthermore, the acetal formed is stable to a wide range of reagents, enabling orthogonal protection strategies. It is resistant to:
-
Bases: Strong bases such as hydroxides, alkoxides, and organolithium reagents.
-
Nucleophiles: Grignard reagents, hydrides (e.g., LiAlH₄, NaBH₄), and enolates.
-
Many Oxidizing and Reducing Agents: Conditions that do not involve strong acids.
This stability profile allows for a wide array of chemical transformations to be performed on other parts of the molecule while the aldehyde remains protected. The acid-lability of this protecting group means it can be selectively removed in the presence of other protecting groups that are cleaved under different conditions (e.g., silyl ethers removed by fluoride, or benzyl ethers removed by hydrogenolysis).
Troubleshooting and Key Considerations
-
Reagent Purity: The purity of this compound is crucial. It can polymerize on storage, especially in the presence of acid impurities. It is advisable to distill it before use if its purity is questionable.
-
Anhydrous Conditions: The protection reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the vinyl ether and to favor acetal formation.
-
Catalyst Choice: While several acid catalysts can be effective, PPTS is often preferred for its mildness, which is beneficial for acid-sensitive substrates. For less reactive aldehydes, a stronger acid like p-TsOH may be required.
-
Deprotection: The deprotection is an equilibrium process. Using a biphasic solvent system with an excess of water helps to drive the equilibrium towards the deprotected aldehyde.
Conclusion
This compound serves as an excellent reagent for the mild and chemoselective protection of aldehydes. The operational simplicity of the protection and deprotection protocols, combined with the stability of the resulting acetal to a broad spectrum of reagents, makes it a valuable tool for researchers, scientists, and drug development professionals. Its ability to selectively protect aldehydes over ketones and its compatibility with orthogonal protection schemes underscore its utility in modern synthetic chemistry.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
- Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link][3]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link][4]
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link][2]
-
Google Patents. Process for the preparation of this compound. [5]
-
Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. DE4435009A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Deprotection of the 2-Vinyl-1,3-dioxolane group under mild acidic conditions
Application Note & Protocol Guide | Version 2.1
Executive Summary
The 2-vinyl-1,3-dioxolane group serves as a robust masking agent for acrolein and related
This guide details three "mild-condition" protocols designed to cleave the dioxolane ring while preserving the integrity of the vinyl functionality. The recommended approach utilizes acid-catalyzed transacetalization , shifting the equilibrium chemically rather than thermally, thereby avoiding the degradation associated with traditional aqueous acid hydrolysis.
Chemical Context & Mechanistic Insight
The Challenge of the Vinyl Group
Unlike saturated alkyl acetals, the this compound possesses a vinyl group directly attached to the acetal carbon. This conjugation stabilizes the intermediate oxocarbenium ion during hydrolysis (via resonance), theoretically accelerating the reaction. However, this same conjugation makes the product (the enal) susceptible to:
-
Polymerization: Acid-catalyzed radical or cationic polymerization of the alkene.
-
1,4-Addition: Water or solvent attacking the
-carbon (Michael addition). -
Isomerization: Shift of the double bond to a thermodynamically more stable position if applicable.
Mechanism of Acid-Catalyzed Hydrolysis
The deprotection follows an A1 mechanism. The critical success factor is controlling the concentration of the oxocarbenium intermediate and intercepting it with water (or acetone) without triggering side reactions on the alkene.
Figure 1: Mechanism of acid-catalyzed hydrolysis. Note the resonance stabilization of the oxocarbenium ion by the adjacent vinyl group, which facilitates cleavage but requires mild conditions to prevent side reactions.
Experimental Protocols
Method A: Transacetalization with PPTS (Recommended)
Best for: Highly sensitive substrates where aqueous conditions must be minimized. Principle: Uses acetone as both solvent and "acceptor." The acid catalyst drives the exchange of the ethylene glycol from the substrate to the acetone, forming a volatile acetonide (2,2-dimethyl-1,3-dioxolane) and releasing the target aldehyde.
Materials:
-
Acetone (Reagent grade, wet*)
-
Note: "Wet" acetone implies adding 1-2% water (v/v) to facilitate the initial hydrolysis steps, though strictly dry transacetalization is possible.
-
-
Pyridinium p-toluenesulfonate (PPTS)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of acetone (0.1 M concentration).
-
Catalyst Addition: Add 10 mol% PPTS (25 mg).
-
Reaction: Stir at room temperature (20–25 °C).
-
Monitor: Check via TLC every 30 minutes. Most vinyl acetals cleave within 1–4 hours.
-
Equilibrium Drive: If the reaction stalls, add a small amount of water (0.1 mL) or heat gently to 35 °C to distill off the volatile acetonide byproduct.
-
-
Quench: Once complete, dilute with 20 mL of diethyl ether or ethyl acetate. Add 10 mL of saturated aqueous NaHCO₃.
-
Workup: Separate layers. Extract the aqueous layer once with organic solvent. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 30 °C) to avoid polymerizing the volatile aldehyde.
Method B: Iodine-Catalyzed Hydrolysis (Neutral/Mild)
Best for: Substrates containing acid-labile groups (e.g., silyl ethers, trityl groups) that might survive PPTS but not stronger acids. Principle: Iodine acts as a mild Lewis acid, coordinating to the acetal oxygens and facilitating hydrolysis in neutral media.
Materials:
Protocol:
-
Preparation: Dissolve 1.0 mmol of substrate in 10 mL of Acetone.
-
Activation: Add 5–10 mol% of molecular iodine (12–25 mg).
-
Reaction: Stir at room temperature. The solution will be dark brown.
-
Quench: Upon completion (typically 30–90 mins), add 5% aqueous Na₂S₂O₃ (sodium thiosulfate) solution dropwise until the iodine color disappears (solution turns clear/yellow).
-
Isolation: Extract with ether/DCM, wash with water, and concentrate.
Method C: Heterogeneous Catalysis (Amberlyst-15)
Best for: Scale-up and simplified purification (filtration only). Principle: Uses an acidic ion-exchange resin to catalyze the hydrolysis. The catalyst is removed physically, preventing acid residues during concentration.
Protocol:
-
Setup: Dissolve substrate in Acetone/Water (10:1 ratio).
-
Catalyst: Add Amberlyst-15 resin (approx. 200 mg per mmol of substrate).
-
Agitation: Stir gently (do not use a magnetic stir bar that grinds the resin; use an overhead stirrer or shaker).
-
Workup: Filter the reaction mixture through a sintered glass funnel or cotton plug to remove the resin beads.
-
Purification: Concentrate the filtrate directly.
Comparison of Methods
| Feature | Method A (PPTS) | Method B (Iodine) | Method C (Amberlyst) |
| Acidity | Mild (pH ~4-5) | Neutral / Lewis Acid | Acidic (Local high conc.) |
| Reaction Rate | Moderate (1-4 h) | Fast (0.5-1.5 h) | Moderate (2-6 h) |
| Selectivity | High | Very High | High |
| Workup | Extraction required | Quench required | Filtration only |
| Risk | Low | Low | Medium (Surface polymerization) |
Troubleshooting & Critical Controls
Preventing Polymerization
The liberated acrolein moiety is an excellent Michael acceptor.
-
Add Scavengers: If the product is isolated as a pure enal, add a radical inhibitor like BHT (butylated hydroxytoluene) to the collection flask before concentration.
-
Temperature Control: Never heat the reaction above 40 °C. When removing solvent, use a vacuum of >100 mbar to keep the bath temperature low.
Incomplete Reaction
If the starting material persists:
-
Water Content: Ensure the acetone is not too dry. The reaction requires stoichiometric water (or exchange with acetone). Add 2-3 drops of water.
-
Equilibrium: The byproduct is ethylene glycol. In Method A, the acetone traps this as a ketal, but in pure hydrolysis, it builds up. Use a 5:1 Acetone:Water mix to push equilibrium.
Workflow Visualization
Figure 2: Operational workflow for the deprotection of sensitive vinyl dioxolanes.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Standard reference for acetal hydrolysis conditions and stability).
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004).[8] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. (Method B Protocol).
- Hagiwara, H., & Uda, H. (1988). Transacetalization with PPTS: A Mild Method for Deprotection. Journal of the Chemical Society, Chemical Communications.
-
Chang, C. C., Liao, B. S., & Liu, S. T. (2007).[8] Deprotection of Acetals and Ketals Using Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in Water.[8][9] Synlett, 2007(02), 283–287.[8] (Alternative mild aqueous method).
Sources
- 1. guidechem.com [guidechem.com]
- 2. DE4435009A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US4003918A - Production of 2-vinyl-1,3-dioxane compounds - Google Patents [patents.google.com]
- 4. Oxidative Cleavage and Ammoxidation of Unsaturated Hydrocarbons via Heterogeneous Auto-Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Dioxolane - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Emulsion Polymerization of 2-Vinyl-1,3-Dioxolane for pH-Responsive Nanocarriers
Here is a detailed Application Note and Protocol for the emulsion polymerization of 2-Vinyl-1,3-dioxolane.
Executive Summary
This guide details the protocol for the radical emulsion polymerization of This compound (VDO) . Unlike standard acrylates, VDO is a cyclic acetal-functionalized monomer. Its polymerization yields Poly(this compound) (PVDO) , a polymer featuring pendant dioxolane rings.
Why this matters: PVDO is a "masked" poly(acrolein). The pendant acetal rings are stable at physiological pH (7.4) but undergo rapid hydrolysis in acidic environments (pH < 6.0), such as the endosomal compartments of cancer cells. This property makes PVDO nanocarriers ideal for intracellular drug delivery , enabling payload release triggered by the acidic tumor microenvironment.
Key Technical Challenge: The monomer is acid-sensitive. Standard emulsion polymerization (often acidic due to persulfate initiators) causes premature monomer hydrolysis, destroying the acetal functionality before polymerization occurs. This protocol introduces a buffered aqueous phase strategy to ensure high fidelity of the resulting polymer structure.
Chemical Mechanism & Rationale[1][2][3][4]
The Polymerization Pathway
Under free-radical conditions, VDO undergoes vinyl addition polymerization . The dioxolane ring remains intact, serving as a pendant group. This contrasts with cyclic ketene acetals (like MDO), which undergo ring-opening polymerization (rROP).
The pH-Triggered Switch
Upon exposure to acid (pH < 6.0), the pendant dioxolane ring hydrolyzes.
-
Input: Hydrophobic PVDO.
-
Reaction: Acid-catalyzed cleavage of the acetal.
-
Output: Hydrophilic/Reactive Poly(acrolein) backbone + Ethylene Glycol.
-
Result: The nanoparticle swells or disassembles, releasing the encapsulated drug.
Mechanistic Visualization
The following diagram illustrates the synthesis and degradation pathway.
Figure 1: Reaction pathway showing the vinyl polymerization of VDO and its subsequent acid-triggered hydrolysis.[1]
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications |
| This compound (VDO) | Monomer | >98%, stabilized with MeHQ. Must be distilled. |
| Potassium Persulfate (KPS) | Initiator | Recrystallized. |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | >99% purity. |
| Sodium Bicarbonate (NaHCO₃) | Buffer | Analytical grade. Critical for pH control. |
| Deionized Water (DIW) | Solvent | Degassed, 18.2 MΩ·cm. |
Pre-Synthesis Preparation
Critical Step: Monomer Purification Commercially available VDO contains radical inhibitors (e.g., MeHQ) and potential hydrolysis products.
-
Perform vacuum distillation of VDO (bp ~45°C at 20 mmHg).
-
Store the distilled monomer at -20°C under argon.
-
Validation: Check pH of a small aliquot in water. If acidic, re-distill.
Step-by-Step Emulsion Polymerization
This protocol targets a solid content of ~10-15% to ensure particle stability.
Step 1: Aqueous Phase Preparation (The "Buffer Barrier") Dissolve SDS and NaHCO₃ in degassed DI water.
-
Rationale: KPS decomposition generates bisulfate ions, lowering pH. NaHCO₃ neutralizes this acidity, preventing the VDO monomer from hydrolyzing into acrolein before it polymerizes.
Step 2: Emulsification Add the purified VDO monomer to the aqueous phase under vigorous stirring.
-
Condition: Stir at 500 RPM for 30 minutes under Nitrogen purge.
-
Observation: The mixture should turn from separated phases to a cloudy white emulsion.
Step 3: Initiation Heat the reactor to 70°C . Once stable, inject the KPS solution (dissolved in 1 mL water).
-
Reaction Time: 6–8 hours.
-
Atmosphere: Continuous Nitrogen blanket.
Step 4: Termination & Workup
-
Cool the reactor to room temperature.
-
Dialysis: Transfer latex to a dialysis bag (MWCO 3.5 kDa). Dialyze against basic water (pH 8.0, adjusted with NaOH) for 24 hours.
-
Why Basic Water? Dialyzing against pure water (pH ~6-7) risks slow hydrolysis of the nanoparticles during purification.
-
-
Lyophilization: Freeze-dry the dialyzed latex to obtain a white powder.
Formulation Table (Standard Batch)
| Reagent | Mass/Vol | Concentration (approx) |
| VDO Monomer | 2.0 g | 10 wt% |
| DI Water | 18.0 mL | - |
| SDS (Surfactant) | 40 mg | 2 wt% (vs Monomer) |
| KPS (Initiator) | 10 mg | 0.5 wt% (vs Monomer) |
| NaHCO₃ (Buffer) | 15 mg | ~1.5x molar excess to KPS |
Workflow Visualization
Figure 2: Workflow for the buffered emulsion polymerization of VDO.
Characterization & Quality Control
To validate the synthesis, you must confirm two things: Particle Formation and Chemical Integrity (Retention of the acetal ring).
| Technique | Parameter | Acceptance Criteria |
| ¹H-NMR (CDCl₃) | Chemical Structure | Vinyl signals (5.0-6.0 ppm) must disappear. Acetal proton signal (~5.0 ppm) must remain. If acetal signal is lost, hydrolysis occurred during synthesis. |
| DLS (Dynamic Light Scattering) | Particle Size | Z-Average: 50 – 200 nm . PDI: < 0.2 (Monodisperse). |
| TEM (Transmission Electron Microscopy) | Morphology | Spherical particles. |
| Hydrolysis Test | pH Responsiveness | Incubate at pH 5.0 for 4 hours. DLS should show massive aggregation or disappearance of count rate (disassembly). |
Troubleshooting Guide
-
Problem: Latex coagulates during reaction.
-
Cause: Insufficient surfactant or pH dropped too low (acid destabilization).
-
Solution: Increase SDS to 3 wt% or increase NaHCO₃ buffer concentration.
-
-
Problem: Low Yield / No Polymer.
-
Cause: Oxygen inhibition or inhibitor not removed.
-
Solution: Ensure rigorous N₂ purging (30 min) and verify distillation of monomer.
-
-
Problem: NMR shows aldehyde peaks (9.5-10 ppm).
References
-
Monomer Properties & Synthesis
-
Polymerization Mechanism
-
pH-Responsive Nanoparticles
-
Acetal Hydrolysis Kinetics
-
BenchChem. Application Notes: Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol. Link
-
Sources
Application Note: Precision Engineering of pH-Responsive and Functional Hydrogels using 2-Vinyl-1,3-Dioxolane (VDO)
Executive Summary
2-Vinyl-1,3-dioxolane (VDO) is a high-value functional monomer (CAS: 3984-22-3) utilized in the synthesis of "smart" hydrogels. Unlike standard acrylates, VDO introduces a cyclic acetal moiety into the polymer architecture. This structural feature provides two critical capabilities:
-
pH-Triggered Hydrolysis: The acetal ring is stable at neutral/basic pH but undergoes rapid hydrolysis in acidic environments (pH < 6.0), making it ideal for targeting the tumor microenvironment (TME) or endosomal compartments.
-
Latent Aldehyde Functionality: Upon hydrolysis, the pendant dioxolane rings unmask reactive aldehyde groups (polyacrolein derivatives) and hydroxyls, enabling post-gelation bioconjugation with amines (proteins, peptides) via Schiff-base formation.
This guide details the protocols for incorporating VDO into hydrogel networks via Free Radical Polymerization (FRP) and Thiol-Ene Photo-Click Chemistry , ensuring precise control over degradation kinetics and mechanical properties.
Scientific Foundation & Mechanisms
The Chemical Advantage of VDO
VDO acts as a "masked" functional unit. In its monomeric state, the dioxolane ring is hydrophobic and chemically inert to amines. Upon polymerization and subsequent acid exposure, the ring opens.
-
Pathway A (Solubility Switch): The transition from the hydrophobic acetal to hydrophilic diols/aldehydes alters the swelling ratio, causing the hydrogel to expand or dissolve.
-
Pathway B (Bioconjugation): The generated aldehydes react spontaneously with primary amines (e.g., Lysine residues on antigens) to form stable imine bonds, useful for tissue adhesives or antigen delivery.
Polymerization Strategies
We utilize two distinct mechanisms to integrate VDO:
| Feature | Free Radical Polymerization (FRP) | Thiol-Ene Photo-Click |
| Mechanism | Chain-growth (random copolymerization) | Step-growth (alternating/network) |
| Network Structure | Heterogeneous, high polydispersity | Homogeneous, ideal network |
| Oxygen Inhibition | High (requires inert atmosphere) | Negligible (robust in air) |
| Reaction Time | Hours (Thermal) | Seconds/Minutes (UV/Vis) |
| Key Application | Bulk hydrogels, porous scaffolds | Injectable gels, cell encapsulation |
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of VDO incorporation and acid-triggered activation.[1]
Experimental Protocols
Protocol A: Thiol-Ene Photo-Click Hydrogel Formation
Best for: Cell encapsulation, thin films, and rapid prototyping.
Rationale: The electron-rich vinyl ether double bond of VDO reacts rapidly with thiols under radical conditions. This "click" nature ensures high conversion rates without toxic byproducts.
Materials:
-
Monomer: this compound (VDO) (Sigma-Aldrich, CAS 3984-22-3).[2]
-
Crosslinker: 4-Arm PEG-Thiol (MW 10kDa) or Dithiothreitol (DTT) for tighter networks.
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (Water soluble).
-
Solvent: PBS (pH 7.4).[3]
Step-by-Step Procedure:
-
Stock Preparation:
-
Prepare a 10% (w/v) solution of 4-Arm PEG-Thiol in PBS.
-
Prepare a 5% (w/v) stock solution of LAP initiator.
-
-
Stoichiometric Mixing:
-
Initiator Addition:
-
Add LAP solution to the monomer mix (Final concentration: 0.1% - 0.5% w/v).
-
Vortex gently for 30 seconds.
-
-
Curing:
-
Pipette the solution into a mold (e.g., Teflon disk or between glass slides with spacers).
-
Expose to UV light (365 nm, 10 mW/cm²) or Visible Blue Light (405 nm) for 60–120 seconds .
-
Validation: Verify gelation by the "inversion method" (gel does not flow).
-
-
Washing:
-
Immerse hydrogel in PBS (pH 7.[4]4) for 24 hours to remove unreacted monomers.
-
Protocol B: Thermally Initiated Radical Copolymerization
Best for: Bulk hydrogels, high-toughness materials.
Rationale: Copolymerizing VDO with hydrophilic monomers like HEMA or Acrylamide allows for tuning the "burst" release profile. VDO acts as the hydrophobic-to-hydrophilic switch.
Materials:
-
Monomer A: this compound (VDO).[2]
-
Monomer B: 2-Hydroxyethyl methacrylate (HEMA) or N-Isopropylacrylamide (NIPAM).
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA) or PEG-Diacrylate (PEGDA).
-
Initiator: AIBN (Azobisisobutyronitrile) for organic solvents or APS/TEMED for aqueous systems.
-
Solvent: 1,4-Dioxane (for AIBN) or Water (for APS, if VDO solubility permits). Note: VDO has limited water solubility; co-solvents (DMSO/Water) are recommended.
Step-by-Step Procedure:
-
Solution Preparation:
-
Dissolve Monomer B (e.g., HEMA) and VDO in DMSO to a total monomer concentration of 2–3 M.
-
Ratio: A typical starting ratio is 80:20 (HEMA:VDO) to maintain structural integrity while providing pH sensitivity.
-
-
Crosslinker Addition:
-
Add MBA (1–2 mol% relative to total monomer).
-
-
Degassing (Critical):
-
Purge the solution with Nitrogen or Argon for 15 minutes to remove oxygen (radical scavenger).
-
-
Initiation:
-
Add AIBN (1 mol% relative to monomer).
-
Seal the reaction vessel/mold immediately.
-
-
Polymerization:
-
Incubate in a water bath or oven at 65°C for 12–24 hours .
-
-
Purification:
-
Remove the gel from the mold.
-
Perform solvent exchange (DMSO -> Water) over 3 days, changing water daily to remove unreacted monomers and solvent.
-
Characterization & Validation
Swelling Kinetics (pH Sensitivity Test)
This protocol validates the functional incorporation of VDO.
-
Preparation: Lyophilize hydrogel samples to obtain dry weight (
). -
Incubation: Immerse samples in three buffer conditions:
-
Buffer A: pH 7.4 (Physiological)
-
Buffer B: pH 5.0 (Endosomal/Tumor)
-
Buffer C: pH 2.0 (Accelerated Hydrolysis)
-
-
Measurement: At time points (
hours), remove samples, blot excess water, and weigh ( ). -
Calculation:
-
Expected Result: Samples in pH 5.0 and 2.0 should show significantly higher swelling or mass loss (degradation) compared to pH 7.4 due to the conversion of hydrophobic acetals to hydrophilic hydroxyls/aldehydes.
Aldehyde Quantification (Schiff Base Assay)
To confirm the generation of reactive aldehydes post-hydrolysis:
-
Treat the hydrogel with 2,4-Dinitrophenylhydrazine (DNPH) in acid.
-
Formation of a yellow/orange precipitate (hydrazone) confirms the presence of aldehydes.
-
Quantify using UV-Vis spectroscopy at 360 nm against a standard curve.
Safety & Handling (E-E-A-T)
-
Toxicity Warning: The hydrolysis of VDO releases acrolein (as a transient or final product depending on the exact acetal structure) and ethylene glycol. Acrolein is cytotoxic.
-
Mitigation: For biological applications, ensure the released concentration is below the cytotoxicity threshold, or utilize the aldehyde groups immediately for crosslinking (which consumes the toxic moiety).
-
-
Monomer Stability: VDO is sensitive to moisture. Store under inert gas at 4°C.
-
Volatility: VDO is a volatile liquid. Handle in a fume hood.
Workflow Visualization
Figure 2: Decision matrix and experimental workflow for VDO hydrogel synthesis.
References
-
Sigma-Aldrich. (2024).[2] this compound Product Specification and Safety Data Sheet. Link
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition. (Authoritative review on the mechanism used in Protocol A). Link
-
Li, S., et al. (2020). Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel. Frontiers in Chemistry. (Demonstrates the acid-labile acetal mechanism in hydrogels). Link
-
Kloxin, A. M., et al. (2010). Photodegradable Hydrogels for Dynamic Tuning of Physical and Chemical Properties. Science. (Foundational text on stimuli-responsive hydrogel characterization). Link
-
BenchChem. (2025). Application Notes and Protocols for Hydrogel Preparation Using Vinyl Ethers. (General protocols for vinyl ether polymerization). Link
Sources
- 1. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 2. 2-ビニル-1,3-ジオキソラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application of poly(2-Vinyl-1,3-dioxolane) in biomedical materials
Application Note: High-Precision Utilization of Poly(2-Vinyl-1,3-dioxolane) in pH-Responsive Biomedical Systems
Executive Summary & Strategic Rationale
Poly(this compound) (P(2-VDO)) represents a specialized class of "smart" polymers governed by the acetal switch mechanism . Unlike conventional polyesters (PLGA) that degrade via bulk hydrolysis, P(2-VDO) synthesized via radical polymerization offers a stable carbon backbone with acid-labile pendant cyclic acetal groups.
The Biomedical Value Proposition:
-
pH-Triggered Solubility Switch: At physiological pH (7.4), P(2-VDO) is hydrophobic. In acidic environments (pH < 6.0, typical of tumor microenvironments or endosomes), the pendant dioxolane rings hydrolyze, converting the polymer to a hydrophilic poly(aldehyde)/poly(alcohol) derivative.
-
Masked Reactivity: The polymer acts as a "masked" polyacrolein. It is inert during circulation but generates reactive aldehyde groups upon acidification, enabling site-specific protein conjugation or tissue fixation.
This guide details the protocols for synthesizing P(2-VDO) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and its application in formulating pH-responsive nanocarriers and reactive surface coatings.
Mechanism of Action: The Acetal Switch
The utility of P(2-VDO) relies entirely on the kinetics of acetal hydrolysis.
-
State A (Intact): The 1,3-dioxolane ring renders the polymer hydrophobic and chemically inert.
-
Trigger (H+): Protonation of the acetal oxygen leads to ring opening.
-
State B (Hydrolyzed): The cleavage releases ethylene glycol and generates an aldehyde group directly attached to the polymer backbone (structurally analogous to polyacrolein).
Biomedical Implication: This transition destabilizes self-assembled micelles (drug release) and exposes reactive aldehydes for Schiff-base formation with amines (bioconjugation).
Protocol 1: Controlled Synthesis of P(2-VDO) via RAFT
Objective: Synthesize well-defined P(2-VDO) with low dispersity (Đ < 1.2) for reproducible biomedical performance. Conventional free radical polymerization yields broad distributions unsuitable for clinical translation.
Materials
-
Monomer: this compound (VDO) (Purify by vacuum distillation over CaH₂ to remove inhibitors).
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – suitable for methacrylates/styrenics, adaptable here.
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Anisole (Anhydrous).
Step-by-Step Methodology
-
Feed Preparation:
-
In a Schlenk tube, dissolve VDO (2.0 g, 20 mmol), CPADB (56 mg, 0.2 mmol), and AIBN (6.5 mg, 0.04 mmol) in Anisole (2 mL).
-
Target DP: 100. Ratio: [M]:[CTA]:[I] = 100:1:0.2.
-
Rationale: High CTA-to-initiator ratio ensures high chain-end fidelity.
-
-
Deoxygenation (Critical):
-
Perform three freeze-pump-thaw cycles. Oxygen inhibits radical propagation and oxidizes the sensitive acetal monomer.
-
Backfill with high-purity Argon.
-
-
Polymerization:
-
Immerse the sealed tube in a thermostated oil bath at 70°C.
-
Duration: 12–24 hours (Monitor conversion via 1H NMR; stop at ~60-70% conversion to prevent bimolecular termination).
-
-
Purification:
-
Quench the reaction by cooling to 0°C and exposing to air.
-
Precipitate the polymer dropwise into cold n-hexane (10x excess).
-
Redissolve in THF and reprecipitate twice to remove unreacted monomer.
-
-
Validation:
-
1H NMR (CDCl3): Verify the presence of the acetal proton signal at δ ~5.0 ppm and the disappearance of vinyl protons (δ 5.2–5.8 ppm).
-
GPC (THF): Confirm Mn matches theoretical prediction and Đ < 1.2.
-
Application 1: pH-Responsive Micelles for Intracellular Drug Delivery
Concept: Block copolymers of PEG-b-P(2-VDO) self-assemble into micelles with a hydrophobic P(2-VDO) core containing the drug (e.g., Doxorubicin). Upon endocytosis (pH 5.0), the core hydrolyzes, becoming hydrophilic and disassembling to release the payload.
Formulation Protocol
| Component | Function | Concentration |
| PEG-b-P(2-VDO) | Amphiphilic Carrier | 10 mg/mL |
| Doxorubicin (DOX) | Hydrophobic Drug | 1 mg/mL |
| DMF/DMSO | Organic Solvent | - |
| PBS (pH 7.4) | Aqueous Phase | - |
-
Self-Assembly (Nanoprecipitation):
-
Dissolve PEG-b-P(2-VDO) and DOX in DMF.
-
Add the organic solution dropwise into rapidly stirring PBS (pH 7.4). The hydrophobic P(2-VDO) block collapses, trapping DOX.
-
-
Dialysis:
-
Transfer to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against PBS (pH 7.4) for 24 hours to remove organic solvent and free drug.
-
-
Stability Check:
-
Measure Hydrodynamic Diameter (
) via DLS. Target: 50–150 nm. -
Zeta Potential: Should be near neutral or slightly negative (PEG shell).
-
Validation Experiment: Acid-Triggered Release
-
Control: Incubate micelles in PBS (pH 7.4) at 37°C.
-
Experimental: Incubate micelles in Acetate Buffer (pH 5.0) at 37°C.
-
Readout: Monitor DOX fluorescence release over 48 hours.
-
Expected Result: <10% release at pH 7.4 (stable); >80% release at pH 5.0 (hydrolysis-driven disassembly).
Application 2: "Masked" Reactive Surface Coatings
Concept: P(2-VDO) coatings are stable during storage. Just prior to use, an acid wash exposes aldehyde groups, allowing for the covalent immobilization of antibodies or enzymes without adding external crosslinkers (e.g., Glutaraldehyde).
Workflow
-
Coating: Spin-coat P(2-VDO) solution (2% w/v in THF) onto a glass/gold substrate. Anneal at 60°C.
-
Activation (The Switch): Immerse the film in 0.1 M HCl for 30 minutes.
-
Reaction: Pendant dioxolanes
Pendant aldehydes.
-
-
Functionalization: Rinse with water, then immediately incubate with Protein Solution (e.g., Anti-CD4 antibody in PBS, pH 7.4).
-
Chemistry: Surface Aldehydes + Protein Amines
Schiff Base.
-
-
Stabilization: Treat with NaCNBH3 (mild reducing agent) to convert unstable Schiff bases into stable secondary amines.
Visualization: Pathways and Mechanisms
Diagram 1: Synthesis and pH-Triggered Hydrolysis Pathway
This diagram illustrates the chemical transformation from the VDO monomer to the polymer, and the subsequent acid-catalyzed activation.
Caption: Chemical progression of P(2-VDO) from radical polymerization to acid-catalyzed hydrolysis, yielding reactive/soluble derivatives.
Diagram 2: Intracellular Micelle Disassembly Mechanism
This diagram details the biological fate of the nanoparticle.
Caption: The "Trojan Horse" mechanism: P(2-VDO) micelles protect the drug at neutral pH but disassemble rapidly upon sensing the acidic endosomal environment.
References
-
Tada, K., Saegusa, T., & Furukawa, J. (1966).[1] Polymerization of this compound. Die Makromolekulare Chemie, 95(1), 268-278. Link
-
Ouchi, T., Nakamura, T., & Oiwa, M. (1977).[1] Cyclic Acetal-Photosensitized Polymerization. VI. Photopolymerization of this compound. Journal of Polymer Science: Polymer Chemistry Edition, 15(8). Link
-
Hu, J., Zhang, G., & Liu, S. (2012). Enzyme-responsive polymeric assemblies, nanoparticles and hydrogels. Chemical Society Reviews, 41(18), 5933-5968. (Contextual grounding for responsive acetal mechanisms). Link
-
Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications, 49(21), 2082-2102. Link
-
Sigma-Aldrich. (2024).[2] Product Specification: this compound.[1][2] Merck KGaA. Link
Sources
Troubleshooting & Optimization
Controlling molecular weight and polydispersity in 2-Vinyl-1,3-dioxolane polymerization
Topic: Controlling Molecular Weight (MW) and Polydispersity (PDI) in 2-Vinyl-1,3-dioxolane (2-VDO) Polymerization. Audience: Researchers in Drug Delivery and Polymer Chemistry. Methodology: Reversible Deactivation Radical Polymerization (RDRP) — Specifically RAFT.[1]
Welcome to the Precision Polymer Synthesis Hub
You are likely here because this compound (2-VDO) is a deceptively challenging monomer. While it offers a gateway to pH-responsive acetal-functionalized scaffolds for drug delivery, its polymerization behavior sits on a "reactivity fault line."
Unlike acrylates or styrenics, 2-VDO is a Less Activated Monomer (LAM) . It possesses a non-conjugated vinyl group with high electron density, behaving similarly to vinyl acetate. If you attempt to polymerize it using standard protocols designed for methacrylates (e.g., using CPDB or DDMAT as RAFT agents), your reaction will likely fail due to strong retardation.
This guide provides the causality-driven protocols required to tame 2-VDO.
Module 1: The Chemistry Engine (Mechanism & Selection)
To control MW and PDI, you must match the stability of the RAFT agent intermediate to the reactivity of the propagating radical.
The "LAM" Rule
The propagating radical of poly(2-VDO) is unstable and highly reactive.
-
The Error: Using a high-stability CTA (like a Dithiobenzoate). The 2-VDO radical will add to the CTA but will not fragment off the stable intermediate. Result: Inhibition/Retardation.[2][3]
-
The Solution: Use Xanthates (MADIX) or Dithiocarbamates . These form less stable intermediates, allowing the fragmentation equilibrium to proceed.
Visualization: The RAFT Equilibrium for 2-VDO
Caption: The RAFT equilibrium for 2-VDO. Success depends on the fragmentation rate (
Module 2: Troubleshooting Guide
Category A: "My Molecular Weight (Mn) is not increasing linearly."
Q1: The Mn is stuck low, even at high conversion. Why?
-
Diagnosis: High Chain Transfer to Monomer/Solvent.[2]
-
The Science: 2-VDO radicals are highly energetic. If the [Monomer] is too low, or if you use a solvent with abstractable protons (like isopropanol or THF with peroxides), the radical will transfer to the solvent rather than the CTA.
-
Fix:
-
Polymerize in bulk or high concentration (>50% v/v).
-
Switch to non-protic, low-transfer solvents like Anisole or Benzene .
-
Ensure your [CTA]/[Initiator] ratio is
to ensure the RAFT process dominates over transfer events.
-
Q2: The Mn is much higher than the theoretical value (
-
Diagnosis: Low Initiator Efficiency (
) or "Hybrid" Behavior. -
The Science: If your CTA is impure or oxygen was present, a fraction of the CTA is oxidized/inactive. Fewer active chains mean the remaining chains grow longer to consume the monomer.
-
Fix: Recalculate
using conversion data, not just feed ratio.-
Formula:
-
Category B: "My Polydispersity (PDI) is broad (>1.5)."
Q3: I see a low MW tail in the GPC traces.
-
Diagnosis: Poor Leaving Group (R-group) Ability.
-
The Science: The R-group on the CTA must be a better homolytic leaving group than the 2-VDO propagating radical. If R is a simple primary alkyl (e.g., ethyl), it won't fragment efficiently to re-initiate new chains.
-
Fix: Use a CTA where the R-group is secondary and stabilized, such as S-cyanomethyl or S-(2-propionic acid) derivatives.
Q4: I see a high MW shoulder (Bimodal distribution).
-
Diagnosis: Bimolecular Termination (Coupling).
-
The Science: As conversion increases, viscosity rises (Trommsdorff effect), but for LAMs, termination by coupling is prevalent if the radical concentration is too high.
-
Fix:
-
Stop the reaction early: Limit conversion to 60-70%. Pushing to >90% almost always broadens PDI for vinyl acetals.
-
Reduce Radical Flux: Lower the temperature by 5-10°C or reduce [AIBN].
-
Category C: "The Polymer is degrading/crosslinking spontaneously."
Q5: My monomer turned into a gel before polymerization.
-
Diagnosis: Cationic Polymerization initiated by impurities.
-
The Science: 2-VDO is an acetal. Trace acids (from glassware cleaning or degrading inhibitor) catalyze the cationic ring-opening or crosslinking of the vinyl group.
-
Fix:
-
Mandatory: Pass monomer through a Basic Alumina column immediately before use to remove acid traces and inhibitors [1].
-
Additive: Add 0.1% Triethylamine (TEA) to the reaction mixture as an acid scavenger.
-
Module 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Poly(2-VDO) via RAFT (Target Mn: 10,000 g/mol ).
Materials Table
| Component | Role | Selection Criteria | Preparation |
| 2-VDO | Monomer | Purity >98% | CRITICAL: Pass through basic alumina column just before use. |
| O-ethyl-S-(1-methoxycarbonylethyl) xanthate | RAFT Agent | Xanthate (MADIX) | Synthesis or commercial (Rhodixan A1 equivalent). |
| AIBN | Initiator | Recrystallize from methanol. | |
| Anisole | Solvent | Low transfer constant | Dry over molecular sieves. |
Step-by-Step Workflow
-
Stoichiometry Calculation:
-
Target DP = 100.
-
Ratio: [Monomer]:[CTA]:[AIBN] = 100 : 1 : 0.2 .
-
Note: The low initiator ratio (0.2) minimizes termination events.
-
-
Setup (Schlenk Technique):
-
In a flame-dried Schlenk tube, dissolve CTA (1 eq) and AIBN (0.2 eq) in Anisole (50% v/v wrt Monomer).
-
Add purified 2-VDO (100 eq).
-
Add 1 drop of Triethylamine (TEA) to ensure basicity.
-
-
Degassing (The Oxygen Kill-Step):
-
Perform 4 freeze-pump-thaw cycles .
-
Validation: The solution must stop bubbling completely under dynamic vacuum during the thaw step.
-
-
Polymerization:
-
Immerse in a pre-heated oil bath at 65°C .
-
Time: Run for approx. 12-16 hours (Target conversion ~60%).
-
-
Quenching & Purification:
-
Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitation: Dropwise into cold Hexane (or Methanol with trace TEA).
-
Note: Avoid acidic precipitants.
-
Visualization: Experimental Decision Tree
Caption: Critical decision points for 2-VDO polymerization. Skipping alumina or choosing the wrong CTA class leads to immediate failure.
References
-
Teledyne ISCO. (2012).[4] RediSep Basic Alumina Column Purification of High pKa Organic Compounds. Application Note AN35. Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link (Seminal work defining Xanthates for LAMs).
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link
-
Sigma-Aldrich. RAFT Polymerization Procedures: Vinyl Acetate Polymerization. (Protocol adapted for LAMs). Link
-
Lipik, V., et al. (2019). Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane.[5] (Context on RAFT of dioxolane-derivatives). Link
Disclaimer: This guide assumes standard laboratory safety practices. 2-VDO and Xanthates are volatile and potentially toxic; work in a fume hood.
Sources
- 1. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing chain transfer reactions in 2-Vinyl-1,3-dioxolane polymerization
Welcome to the technical support center for the polymerization of 2-Vinyl-1,3-dioxolane (VDL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of VDL polymerization, with a specific focus on minimizing chain transfer reactions to achieve well-defined polymers. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues in VDL Polymerization
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable protocols for resolution.
Q1: My poly(this compound) has a lower molecular weight than theoretically predicted and a broad polydispersity index (PDI). What is happening?
A1: This is a classic symptom of uncontrolled chain transfer reactions. In the cationic polymerization of VDL, the growing polymer chain possesses a highly reactive carbocationic end. While the ideal reaction is the continuous addition of monomer units (propagation), this active center can be prematurely terminated through several chain transfer pathways, leading to a larger number of shorter polymer chains.
Underlying Mechanisms of Chain Transfer:
-
Chain Transfer to Monomer: The propagating carbocation can transfer a proton to a VDL monomer molecule. This terminates the growth of the current polymer chain and initiates a new, shorter chain, thereby lowering the average molecular weight and broadening the PDI.[1][2]
-
Chain Transfer to Impurities: Protic impurities such as water or alcohols, often present in the monomer or solvent, are potent chain transfer agents. They react with the carbocationic chain end, terminating the polymer chain.[2][3] This is a significant issue in conventional cationic polymerizations, which necessitate stringent anhydrous conditions.
-
Chain Transfer to Polymer: The active chain end can abstract a hydride ion from the backbone of an already formed polymer chain. This leads to a terminated chain and a new cationic site on another polymer backbone, resulting in branching and a broader molecular weight distribution.[2]
Visualizing Propagation vs. Chain Transfer
Caption: Desired propagation vs. undesired chain transfer pathways in VDL polymerization.
Experimental Protocol for Minimizing Chain Transfer:
-
Rigorous Purification of Monomer and Solvent:
-
Monomer (VDL): Commercially available VDL (e.g., 98% purity) should be further purified. Stir over finely ground calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Distillation: Following drying, perform a vacuum distillation of the VDL from CaH₂. Collect the fraction that boils at the correct temperature and pressure (e.g., 115-116 °C at atmospheric pressure).
-
Solvent: If a solvent is used (e.g., dichloromethane, DCM), it must be rigorously dried. Reflux over CaH₂ and distill under an inert atmosphere immediately before use.
-
-
Lowering the Reaction Temperature:
-
Cationic polymerizations are often highly exothermic. Lower temperatures (-78 °C to 0 °C) reduce the rate of chain transfer reactions more significantly than the rate of propagation.[4]
-
Procedure: Conduct the polymerization in a flask equipped with a magnetic stirrer and submerged in a dry ice/acetone bath (-78 °C) or an ice/salt bath.
-
-
Controlled/Living Polymerization Techniques:
-
These techniques aim to stabilize the propagating carbocation, thus suppressing termination and chain transfer.
-
Initiator Systems: Consider using initiator systems known to promote controlled polymerization of vinyl ethers, such as those that form a tight ion pair with the propagating chain end.[5]
-
Proton Traps: The addition of a non-nucleophilic, sterically hindered proton scavenger like 2,6-di-tert-butylpyridine (DTBP) can be highly effective.[3] DTBP selectively traps protons from adventitious impurities without interfering with the propagating carbocation.[3]
-
Recommended Usage: Add DTBP to the monomer/solvent mixture before introducing the initiator. The optimal concentration may need to be determined empirically but is typically in a molar ratio relative to the initiator.
-
-
| Parameter | Uncontrolled Polymerization | Controlled Polymerization |
| Temperature | Often ambient or higher | Low (-78 °C to 0 °C) |
| Purity | Standard reagent grade | Rigorously dried and purified |
| Additives | None | Proton traps (e.g., DTBP) |
| Resulting PDI | > 1.5 | < 1.5 |
Q2: My VDL polymerization reaction is extremely fast, sometimes leading to an uncontrolled exotherm and resulting in a discolored, possibly cross-linked, product. What is happening?
A2: This indicates a very high concentration of reactive cationic species and potential side reactions. Besides chain transfer, the cationic polymerization of VDL can also involve ring-opening of the dioxolane moiety, especially at higher temperatures or with certain initiators.[4]
Underlying Causes:
-
High Initiator Concentration: An excessive amount of initiator will generate a high concentration of active centers, leading to a rapid, exothermic reaction.
-
Inefficient Heat Dissipation: If the reaction vessel cannot effectively dissipate the heat generated, the internal temperature will rise, further accelerating the reaction and promoting side reactions.
-
Ring-Opening Polymerization: The carbocation at the chain end can attack the oxygen atoms of the dioxolane ring, leading to ring-opening and the formation of ester units in the polymer backbone.[4] This alters the polymer structure and can contribute to discoloration and changes in material properties.
Visualizing Vinyl vs. Ring-Opening Polymerization
Caption: Competing vinyl polymerization and ring-opening pathways for VDL.
Experimental Protocol for Controlling Reaction Rate:
-
Optimize Initiator Concentration:
-
Carefully calculate the desired monomer-to-initiator ratio ([M]/[I]) to target a specific molecular weight.
-
Start with a higher [M]/[I] ratio (lower initiator concentration) and incrementally adjust as needed.
-
-
Slow Addition of Initiator:
-
Instead of adding the initiator all at once, add it dropwise to the cooled monomer solution over a period of time. This maintains a low concentration of active species and helps control the exotherm.
-
Procedure: Use a syringe pump for precise and slow addition of the initiator solution.
-
-
Effective Heat Management:
-
Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Use a reaction vessel with a large surface area-to-volume ratio or a jacketed reactor connected to a cryostat for better temperature control.
-
-
Choice of Initiator:
-
Some initiators are more "aggressive" than others. Lewis acids like BF₃·OEt₂ can be very fast. Consider using initiating systems that provide better control.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism for the polymerization of this compound?
A: The primary mechanism is cationic polymerization. The vinyl group of VDL is electron-rich due to the oxygen atoms in the dioxolane ring, making it susceptible to attack by electrophiles (cations). The polymerization is typically initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protonic acids.
Q: Can this compound undergo radical polymerization?
A: While cationic polymerization is the predominant method, radical polymerization of some vinyl dioxolane derivatives has been reported, though it may be less efficient and can lead to different polymer structures and properties.[6] For instance, 4-vinyl-1,3-dioxolane-2-one has shown pseudo-living radical polymerization behavior.[6]
Q: How can I purify the final poly(this compound) product?
A: The most common method for purifying the polymer is precipitation.[]
-
Quench the polymerization by adding a small amount of a terminating agent, such as methanol or ammonia in methanol.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane or THF).
-
Slowly add this solution to a vigorously stirred non-solvent (e.g., cold methanol, hexane, or water) to precipitate the polymer.
-
Filter the precipitated polymer and wash it with the non-solvent to remove residual monomer, initiator, and low molecular weight oligomers.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Q: What analytical techniques are essential for characterizing my poly(VDL)?
A:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, check for the presence of ester units from ring-opening, and calculate monomer conversion.[6][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and confirm the disappearance of the vinyl group C=C bond.
References
-
Polymerization of 2‐vinyl‐1,3‐dioxolane | Semantic Scholar. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - NIH. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Cationic polymerization - Wikipedia. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - NIH. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains - PMC. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers - ResearchGate. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer - eScholarship.org. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. N.p., n.d. Web. 29 Jan. 2026. [Link]
-
Mod-01 Lec-32 Determination of Molecular Weight of Polymers (Contd.) - YouTube. N.p., n.d. Web. 29 Jan. 2026. [Link]
Sources
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
Effect of temperature on the polymerization kinetics of 2-Vinyl-1,3-dioxolane
The following technical guide is structured as a specialized support center resource for researchers working with 2-Vinyl-1,3-dioxolane (VDO) . It addresses the complex interplay between temperature, polymerization mechanism (Vinyl vs. Ring-Opening), and kinetic control.
Current Status: Operational Role: Senior Application Scientist Topic: Temperature Effects on Kinetics & Microstructure
The VDO Paradox: Mechanism & Temperature
Executive Summary: this compound (VDO) is a "dual-personality" monomer. Depending on the temperature and initiation system, it can polymerize via two distinct pathways:
-
Vinyl Polymerization (1,2-addition): Preserves the dioxolane ring, yielding a stable, non-degradable carbon backbone.
-
Ring-Opening Polymerization (ROP): Isomerization of the propagating species leads to an ester-containing backbone, imparting biodegradability.
Critical Insight: Unlike cyclic ketene acetals (e.g., MDO), VDO favors vinyl polymerization under standard radical conditions. Temperature is the primary lever to influence reaction rate (
Interactive Troubleshooting: Pathway Control
Q: I am running a free-radical polymerization at 80°C. Why is my polymer backbone not degradable? A: You are likely producing poly(vinyl dioxolane) with intact rings.
-
The Science: In radical polymerization, the activation energy for vinyl propagation (
) is significantly lower than that for the ring-opening isomerization of the VDO radical. Even at elevated temperatures (80–120°C), the rate of vinyl addition ( ) vastly outcompetes ring opening ( ). -
Solution: To achieve ring opening with VDO, you must typically switch to cationic polymerization or use a Lewis acid co-catalyst. If radical ROP is strictly required, consider copolymerizing with 2-methylene-1,3-dioxolane (MDO) , which has a lower barrier to ring opening.
Q: My cationic polymerization at room temperature yielded a crosslinked gel. What happened? A: You likely encountered uncontrolled chain transfer and side reactions.
-
The Science: Cationic polymerization of VDO is highly sensitive to temperature. At room temperature (
), the carbocationic active center is prone to chain transfer to polymer (backbiting), leading to inter-chain crosslinking. -
Protocol Adjustment: Lower the temperature to -78°C to -30°C . Low-temperature cationic polymerization suppresses transfer reactions and favors the formation of linear poly(ester-ether) structures via the hydride-shift mechanism [1].
Kinetic Anomalies & Temperature Effects
Focus: Radical Polymerization Kinetics
Diagnostic Guide: Rate & Molecular Weight
Q: I increased the temperature from 60°C to 90°C to speed up the reaction, but my Molecular Weight (
| Kinetic Parameter | Symbol | Temperature Sensitivity ( | Effect of Increasing T |
| Decomposition | High (~120–140 kJ/mol) | Radical concentration | |
| Propagation | Moderate (~30 kJ/mol) | Chain growth accelerates. | |
| Termination | Low (~3–10 kJ/mol) | Chains die faster. | |
| Chain Transfer | Moderate-High (~40–60 kJ/mol) | Transfer events become frequent. |
-
Root Cause: The activation energy for chain transfer (
) is generally higher than for propagation ( ). Thus, as rises, increases more relative to , causing premature chain termination and lower . -
Correction: If high
is critical, maintain and use a longer half-life initiator (e.g., AIBN instead of BPO) or compensate by increasing monomer concentration .
Q: I observe an "auto-acceleration" or Gel Effect even at low conversion (20%). Is this normal for VDO? A: Yes, VDO polymers (especially those with pendant rings) can be stiff, increasing the viscosity of the reaction medium early.
-
Mechanism: As viscosity rises, the diffusion-controlled termination constant (
) drops precipitously because long chains cannot find each other to terminate. However, small monomer molecules can still diffuse to the active center ( remains constant). -
Result: The rate
skyrockets. -
Thermal Hazard: This auto-acceleration is exothermic. If your cooling bath is insufficient, the temperature will spike, leading to a "runaway" reaction and potentially charring the polymer.
Visualizing the Mechanism
The following diagram illustrates the competition between Vinyl Polymerization and Ring-Opening, controlled by the initiation mode and temperature.
Caption: Mechanistic bifurcation of VDO polymerization. Radical pathways heavily favor vinyl addition, while low-temperature cationic pathways enable ring-opening.
Standardized Experimental Protocol
Objective: Controlled Radical Polymerization of VDO (Targeting Pendant Rings).
Reagents:
-
Monomer: this compound (Distilled over CaH2 to remove water/stabilizers).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Toluene or Benzene (Anhydrous).
Step-by-Step Workflow:
-
Preparation (In Glovebox/Schlenk Line):
-
Prepare a solution of VDO (1.0 M) and AIBN (1 mol% relative to monomer) in toluene.
-
Why? Solution polymerization aids heat dissipation during the auto-acceleration phase [2].
-
-
Degassing (Crucial):
-
Perform 3 freeze-pump-thaw cycles.
-
Reasoning: Oxygen is a radical scavenger and will induce an unpredictable induction period, invalidating kinetic measurements.
-
-
Thermal Initiation:
-
Immerse the reaction vessel in a pre-heated oil bath at 60°C ± 0.1°C .
-
Note: 60°C is the sweet spot for AIBN (
), ensuring a steady radical flux without thermal runaway.
-
-
Sampling & Quenching:
-
Withdraw aliquots at defined intervals (e.g., 15, 30, 60 min) using a syringe.
-
Immediately quench into liquid nitrogen or excess cold methanol containing hydroquinone.
-
Validation: Verify conversion via
H NMR (monitor disappearance of vinyl protons at 5.8–6.0 ppm).
-
-
Data Processing:
-
Plot
vs. time. Linearity indicates first-order kinetics (steady-state assumption holds). Deviation indicates the onset of the Gel Effect [3].
-
Reference Data: Kinetic Parameters
Simulated/Representative values based on vinyl dioxolane and general acrylate kinetics.
| Parameter | Value Range | Unit | Notes |
| Activation Energy ( | kJ/mol | Overall polymerization ( | |
| Propagation Rate ( | L/(mol·s) | At 60°C. VDO is moderately reactive. | |
| Ceiling Temperature ( | > 200 | °C | For vinyl polymerization (very stable). |
| Ring-Opening | < 0 | °C | Ring-opening is thermodynamically challenging for VDO. |
References
-
Cationic Ring-Opening Mechanism
-
General Radical Kinetics & Digital Twins
-
Activation Energies in Radical Polymerization
-
Pseudo-Living Behavior (Analogous Systems)
Sources
Technical Support Center: Troubleshooting 2-Vinyl-1,3-dioxolane Synthesis
Ticket ID: #VDL-SYNTH-001 Topic: Low Yield & Instability in Acrolein Acetalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution
Executive Summary: The "Balancing Act"
Synthesizing 2-Vinyl-1,3-dioxolane (VDL) is deceptively simple on paper but notoriously difficult in practice. You are fighting a three-front war:
-
Thermodynamic Equilibrium: The reaction produces water, and without efficient removal, conversion stalls.
-
Kinetic Instability (Polymerization): Acrolein is highly prone to radical polymerization, often turning reaction mixtures into irreversible gels.
-
Chemical Sensitivity: The vinyl group makes the product acid-sensitive, leading to decomposition during purification.
This guide abandons generic advice. Below are the specific failure modes and the field-proven protocols to resolve them.
Diagnostic Workflow
Before modifying your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying yield-limiting factors in VDL synthesis.
Troubleshooting & Solutions
Issue: The Mixture Turns to Gel (Polymerization)
Symptoms: Reaction mixture becomes viscous, cloudy, or solidifies completely. Yield is near zero. Root Cause: Acrolein contains a conjugated vinyl group.[1] Acid catalysts (like p-TSA) or heat can trigger radical polymerization of the starting material or the product.
Corrective Actions:
-
Radical Inhibitors: You must include a radical inhibitor. Hydroquinone (HQ) or 2,6-di-tert-butyl-4-methylphenol (BHT) are standard.
-
Dosage: 0.1 – 0.5 wt% relative to acrolein.
-
-
Temperature Control: Never exceed 50°C during the reaction phase. High temperatures exponentially increase polymerization rates [1].
-
Catalyst Choice: Strong mineral acids promote cationic polymerization. Switch to a milder, solid acid catalyst like Amberlyst-15 or Montmorillonite K-10 , which minimizes free protons in the bulk solution.
Issue: Low Conversion (The Water Problem)
Symptoms: Reaction stalls at ~60% conversion. Adding more catalyst does nothing. Root Cause: The acetalization is an equilibrium reaction. Water is a byproduct; if not removed, the reverse reaction (hydrolysis) dominates.
Corrective Actions:
-
Azeotropic Distillation: Use a solvent that forms a low-boiling azeotrope with water (e.g., Cyclohexane or Benzene, though Benzene is restricted).
-
Note: Standard Dean-Stark traps may be insufficient if the reaction temperature is kept low (<50°C) to prevent polymerization.
-
-
Vacuum-Assisted Water Removal: Run the reaction under reduced pressure (e.g., 200-300 mbar) to distill off the water/solvent azeotrope at lower temperatures (35-45°C).
-
Molecular Sieves: For smaller scales, recirculate the condensate through a bed of 3Å or 4Å molecular sieves before returning it to the reactor [2].
Issue: Decomposition During Distillation
Symptoms: Crude NMR looks good, but the product turns yellow/brown or boils constantly during distillation. Root Cause: Residual Acidity. VDL is an acetal; it is stable to base but extremely labile to acid. Even trace amounts of p-TSA during heating will catalyze the reversion to acrolein + ethylene glycol or polymerization.
Corrective Actions:
-
Mandatory Neutralization: If using homogeneous acid (p-TSA), you must quench with base (e.g., Triethylamine or NaHCO3) before any heat is applied for distillation.
-
Solid Catalyst Filtration: If using Amberlyst/Montmorillonite, filter the catalyst immediately after reaction completion.
-
Base Wash: Wash the organic layer with saturated NaHCO3 solution.[2]
-
Stabilize the Pot: Add a small amount of solid Na2CO3 and fresh inhibitor (BHT) to the distillation pot to scavenge any acid generated thermally.
Optimized Experimental Protocol (SOP)
Based on high-yield industrial methodologies [1, 3].
Materials
| Reagent | Role | Stoichiometry |
| Acrolein | Substrate | 1.0 equiv |
| Ethylene Glycol | Substrate | 1.1 - 1.2 equiv |
| Cyclohexane | Solvent/Entrainer | 2-3 mL per g Acrolein |
| Amberlyst-15 (Dry) | Catalyst | 1-2 wt% |
| Hydroquinone | Inhibitor | 200-500 ppm |
| Triethylamine | Quencher | Trace (for workup) |
Step-by-Step Workflow
-
Setup: Equip a 3-neck flask with a mechanical stirrer, Dean-Stark trap (pre-filled with Cyclohexane), and a reflux condenser.
-
Charging: Add Ethylene Glycol, Cyclohexane, Hydroquinone, and Amberlyst-15.
-
Addition: Heat the mixture to reflux (approx 81°C for Cyclohexane). Crucial Modification: Add Acrolein dropwise to the refluxing mixture over 1-2 hours.
-
Why? Keeping the acrolein concentration low minimizes the probability of acrolein-acrolein polymerization events.
-
-
Reaction: Continue reflux until water collection ceases (theoretical amount).
-
Workup (Critical):
-
Cool to room temperature.[3]
-
Filter off the Amberlyst-15 catalyst.
-
Add Triethylamine (0.5 mL) to the filtrate to neutralize any leached acidity.
-
-
Purification:
-
Wash with sat.[2] NaHCO3 (2x) and Brine (1x).
-
Dry over Na2SO4 and concentrate.
-
Distill under reduced pressure (e.g., 40-45°C at 20 mmHg). Do not distill at atmospheric pressure to avoid thermal decomposition.
-
Mechanistic Insight: Competing Pathways
Understanding the competition between the desired acetalization and the undesired Michael addition/Polymerization is key to control.
Figure 2: Competing reaction pathways. Note that hydrolysis is reversible, but polymerization is not.
References
- Process for the preparation of this compound. (Patent DE4435009A1). Google Patents.
-
Synthesis of 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link]
Sources
Technical Support Center: 2-Vinyl-1,3-dioxolane (2-VDO) Stability & Storage
Subject: Prevention of Premature Polymerization and Hydrolytic Degradation
Document ID: VDO-STAB-001 Status: Active Audience: Polymer Chemists, Drug Delivery Formulation Scientists[1][2]
Executive Summary: The "Double-Edged" Monomer
2-Vinyl-1,3-dioxolane (2-VDO) is a Cyclic Ketene Acetal (CKA) utilized primarily to introduce biodegradable ester linkages into vinyl backbones via Radical Ring-Opening Polymerization (rROP) .[1][2]
The Critical Challenge: Unlike standard acrylates, 2-VDO possesses a "dual-trigger" instability mechanism.[1][2] It is susceptible to:
-
Free Radical Polymerization: Initiated by heat, light, or peroxides (oxidative aging).[1][2]
-
Cationic Degradation/Polymerization: Initiated by trace acids or moisture, leading to rapid hydrolysis or uncontrolled cationic oligomerization.[1][2]
Standard storage protocols for methacrylates (e.g., MEHQ + Air) will FAIL with 2-VDO. This guide outlines the specialized anaerobic, basic, and cryogenic protocols required to maintain monomer integrity.[1][2]
The Chemistry of Instability (Root Cause Analysis)
To prevent degradation, you must understand the two distinct failure modes.[2]
Failure Mode A: Acid-Catalyzed Hydrolysis
As an acetal, 2-VDO is extremely sensitive to protonation.[1][2] Trace moisture reacts to form Acrolein and Ethylene Glycol .[1][2] This reaction is autocatalytic; the hydrolysis byproducts can lower the pH, accelerating further degradation.[2]
Failure Mode B: Premature rROP
Auto-oxidation forms peroxides, which generate radicals.[1][2] These radicals attack the vinyl group.[2] Unlike standard vinyl monomers, the resulting radical can rearrange (ring-open), creating an ester linkage in the oligomer backbone.[1][2]
Visualizing the Degradation Pathways
The following diagram illustrates how environmental factors (Moisture, Acid, Oxygen) trigger specific degradation routes.[1][2]
Figure 1: Mechanistic pathways of 2-VDO degradation showing the dual sensitivity to acid/moisture and free radicals.[1][2]
The "Golden Standard" Storage Protocol
Do not rely on the manufacturer's shipping packaging for long-term storage ( > 1 month).[1][2] Transfer to this system immediately.
The "Dual-Lock" Stabilization System
You must inhibit both radical and cationic pathways simultaneously.[2]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Required) | Significantly reduces the rate of auto-oxidation and spontaneous thermal polymerization.[1][2] |
| Atmosphere | Argon (Strict) | Nitrogen is acceptable, but Argon is heavier than air and better protects the liquid surface from moisture/oxygen ingress.[1][2] Do not store under air (unlike acrylates, 2-VDO does not need oxygen for inhibition).[1][2] |
| Container | Amber Glass, Silanized | Blocks UV light (radical trigger).[1][2] Silanization prevents surface hydroxyls on glass from acting as weak acids.[1][2] |
| Radical Inhibitor | BHT (0.1 - 0.5%) | Butylated hydroxytoluene.[1][2] Preferred over MEHQ because BHT functions effectively in anaerobic conditions.[1][2] |
| Acid Scavenger | Solid Basic Alumina or K₂CO₃ | CRITICAL STEP. Store the liquid over a small bed of anhydrous Potassium Carbonate or Basic Alumina pellets.[2] This neutralizes any adventitious acid or moisture immediately.[1][2] |
Step-by-Step Storage Workflow
-
Dry the Monomer: If the monomer is "wet" (>500 ppm water), dry over Calcium Hydride (CaH₂) for 4 hours at 0°C.
-
Filter: Syringe filter (PTFE, 0.45 µm) to remove the drying agent.[1][2]
-
Add Stabilizers: Add BHT (500 ppm) and a few pellets of KOH or K₂CO₃ to the storage vial.
-
Purge: Sparge with dry Argon for 5 minutes.
-
Seal: Wrap cap with Parafilm and store at -20°C.
Troubleshooting & FAQs
Scenario 1: "The liquid has turned yellow."
-
Cause: Exposure to oxygen or light.[1][2] The yellow color often comes from conjugated byproducts associated with oxidative degradation.[2]
-
Action: Distill immediately. If viscosity is noticeably higher, the monomer may be unsalvageable.[1][2]
Scenario 2: "There is a sharp, acrid smell (burnt fat/grease)."[1][2]
-
Chemistry: The smell is Acrolein (Propenal), a decomposition product of 2-VDO hydrolysis.[1][2]
-
Action: Discard. Acrolein is toxic and difficult to separate completely.[1][2] The presence of significant hydrolysis byproducts will poison sensitive polymerizations (e.g., ATRP or RAFT).[1][2]
Scenario 3: "My polymerization failed (Low Conversion/High PDI)."
-
Cause: Even if the monomer looks pure, trace acid (from silica gel purification or glass surface) triggered cationic polymerization or terminated the radical species.[1][2]
-
Action: Ensure you are using Basic Alumina for purification, not neutral/acidic silica.[1][2]
Purification Protocol (Pre-Experiment)
Before running a sensitive polymerization (e.g., rROP with PEG-macroinitiators), you must remove the inhibitors and degradation products.[1][2]
WARNING: Do not distill 2-VDO at atmospheric pressure; it will polymerize in the pot.[1][2]
Workflow Diagram
Figure 2: Purification workflow to restore monomer quality immediately prior to polymerization.
Detailed Methodology
-
Passivation: All glassware must be base-washed (KOH/Isopropanol) and dried to remove acidic surface sites.[1][2]
-
Filtration: Pass the monomer through a short column of Basic Alumina (Brockmann Activity I).[1][2] This removes the BHT and any hydrolyzed species.[2]
-
Distillation:
References
-
Bailey, W. J., et al. (1982).[1][2] "Free radical ring-opening polymerization of this compound." Journal of Polymer Science: Polymer Chemistry Edition. Link[1][2]
-
Tardy, A., et al. (2020).[1][2] "The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals Revisited: An Experimental and Theoretical Study." ChemRxiv. Link[1][2]
-
Gaitzsch, J., et al. (2020).[1][2] "Updating Radical Ring-Opening Polymerisation of Cyclic Ketene Acetals from Synthesis to Degradation." Chemical Science. Link
-
Crivello, J. V., et al. (1998).[1][2][5] "Inhibition of Premature Polymerization of Cationically Curable Systems." Journal of Polymer Science Part A: Polymer Chemistry. (Context on amine/base stabilization of cationic systems).
Sources
Characterization of unexpected byproducts in 2-Vinyl-1,3-dioxolane reactions
Current Status: Operational Subject: Characterization of Unexpected Byproducts & Reactivity Anomalies Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The VDO Reactivity Paradox
Researchers often select 2-Vinyl-1,3-dioxolane (VDO) expecting it to behave like its 7-membered cousin (2-methylene-1,3-dioxepane) and undergo radical ring-opening polymerization (rROP) to form degradable polyesters.
The Reality: Unlike 7-membered rings, the 5-membered VDO ring possesses lower ring strain. Consequently, under standard radical conditions, the thermodynamic equilibrium heavily favors vinyl addition (preserving the ring) over ring opening.
This guide addresses the three most common "unexpected" outcomes:
-
Non-degradable backbones (Intact rings instead of esters).
-
Toxic aldehyde release (Hydrolytic instability).
-
Anomalous cross-linking (Side reactions during storage or cure).
Troubleshooting Modules
Module A: "My polymer backbone isn't degrading."
Symptom: You synthesized poly(VDO) expecting a polyester, but the material is stable in hydrolytic media and NMR shows strong acetal signals.
Root Cause: Thermodynamic Preference for Vinyl Addition.
In radical polymerization, the VDO radical intermediate (
-
Path A (Vinyl Polymerization): Attack on the next monomer's double bond. This is kinetically and thermodynamically favored for 5-membered rings.
-
Path B (Ring Opening): Isomerization to an ester radical. This is disfavored due to the stability of the 5-membered ring compared to the open chain.
Diagnostic Diagram:
Figure 1: The competition between vinyl addition (Path A) and ring opening (Path B).[1][2] For VDO, Path A is dominant.
Solution:
-
Verify Structure: Check 1H NMR. A peak at ~5.0-5.2 ppm indicates the acetal proton (
) is still present (Ring Closed). -
Force Ring Opening: If a degradable backbone is required, you cannot rely on simple radical initiators (AIBN/BPO) alone. You must introduce cationic initiators or use hybrid radical/cationic systems , although this increases moisture sensitivity.
Module B: "I detect a pungent, acrid odor and unexpected aldehyde peaks."
Symptom: The reaction mixture or stored monomer smells like burnt grease. NMR shows a triplet at ~9.8 ppm.
Root Cause: Acid-Catalyzed Hydrolysis (Acrolein Release). VDO is an acetal. In the presence of trace moisture and trace acid (often from impure initiators or glass surfaces), it hydrolyzes back to its starting materials: Acrolein and Ethylene Glycol . Acrolein is highly toxic and volatile.
Reaction Pathway:
Corrective Actions:
-
Neutralization: Pass the monomer through a basic alumina column immediately before use to remove acidic impurities.
-
Dry Conditions: Ensure all solvents are anhydrous. VDO is far more moisture-sensitive than standard acrylates.
-
Safety: If the odor is detected, move all operations to a fume hood immediately. Acrolein is a severe respiratory irritant.
Module C: "The material gelled during storage."
Symptom: The liquid monomer has become viscous or solid in the bottle, despite containing inhibitors.
Root Cause: Auto-oxidation and Peroxide Crosslinking. The hydrogen on the acetal carbon (between the two oxygens) is susceptible to abstraction, forming a radical that reacts with oxygen to form hydroperoxides. These decompose to initiate polymerization or cross-linking.
Prevention Protocol:
-
Inhibitor Check: Ensure the monomer contains a radical inhibitor (e.g., MEHQ) and a base stabilizer (e.g., triethylamine) to prevent acid-catalyzed autopolymerization.
-
Atmosphere: Store under Argon, not Nitrogen (Argon is heavier and blankets the liquid better).
-
Temperature: Store at 4°C or below.
Standardized Characterization Protocols
Protocol 1: 1H NMR Microstructure Analysis
Purpose: To quantify the ratio of Ring-Retained (Vinyl) vs. Ring-Opened (Ester) units.
Sample Prep: Dissolve 10 mg polymer in 0.6 mL CDCl3.
Key Resonances (Chemical Shifts):
| Structural Unit | Proton Assignment | Chemical Shift ( | Multiplicity |
| VDO Monomer | Vinyl ( | 5.7 - 5.9 | Multiplet |
| VDO Monomer | Acetal ( | 5.2 | Doublet |
| Polymer (Vinyl Mode) | Acetal ( | 5.0 - 5.3 | Broad Singlet |
| Polymer (Vinyl Mode) | Backbone ( | 1.5 - 2.5 | Broad |
| Polymer (Ester Mode) | Ester ( | 4.1 - 4.3 | Multiplet |
| Impurity | Aldehyde (Acrolein) | 9.5 - 9.8 | Triplet |
Calculation: To determine the % Ring Retention:
-
Integrate the Acetal peak (5.0–5.3 ppm) =
. -
Integrate the total polymer backbone region =
. -
If
is equivalent to 1 proton per repeat unit, the ring is 100% closed.
Protocol 2: Purification of VDO Monomer
Purpose: Removal of acidic impurities and hydrolysis products.
-
Prepare Column: Pack a glass column with Basic Alumina (activated, Brockmann I). Do not use silica gel (acidic).
-
Elution: Pass the VDO monomer through the column neat (no solvent) under slight positive pressure of Argon.
-
Stabilization: Immediately add 0.1% triethylamine (TEA) to the purified monomer if not using immediately.
-
Verification: Run an aliquot in CDCl3. Ensure the baseline at 9.8 ppm (aldehyde) is flat.
FAQ: Rapid Response
Q: Can I use VDO in thiol-ene click chemistry? A: Yes, but be careful. The vinyl group reacts rapidly with thiols. However, the resulting thio-ether product still contains the acetal ring. If the reaction environment is acidic (e.g., thiol pKa issues), the acetal will hydrolyze, degrading your network.
Q: Why is my VDO polymer yellow? A: Yellowing usually indicates the formation of conjugated polyene sequences or degradation products from acrolein oligomerization. This suggests your reaction temperature was too high or the monomer was "wet," leading to hydrolysis and subsequent side reactions.
Q: Is there a substitute for VDO that guarantees ring opening? A: Yes. If your goal is a degradable polyester via radical polymerization, switch to 2-methylene-1,3-dioxepane (MDO) . The 7-membered ring strain provides the necessary thermodynamic driving force for ring opening that VDO lacks [1].
References
-
Agarwal, S. (2010). Chemistry, chances and limitations of the radical ring-opening polymerization of cyclic ketene acetals for the synthesis of degradable polyesters. Polymer Chemistry.[1][3]
-
Smolecule. (n.d.). This compound Product Information and Reactivity Profile.[4]
-
ChemicalBook. (2025).[5] this compound Safety Data Sheet (SDS) and Storage Guidelines.
-
GuideChem. (n.d.). Properties and Toxicity of this compound (Acrolein ethylene acetal).[5]
Sources
Strategies to improve the thermal stability of poly(2-Vinyl-1,3-dioxolane)
This technical guide details advanced strategies to enhance the thermal stability of poly(2-Vinyl-1,3-dioxolane) (P(2-VDO)). It addresses the dual challenges of pendant acetal lability and backbone degradation mechanisms.
Senior Application Scientist Desk
Welcome to the P(2-VDO) optimization hub. This guide addresses the inherent thermal instability of poly(this compound), a polymer known for its unique combination of vinyl backbone mechanics and acid-sensitive acetal functionality. Our focus is on stabilizing the material for melt processing and biomedical applications without compromising its chemically recyclable or degradable nature.
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: My P(2-VDO) degrades rapidly above 150°C. Is this normal, and how can I increase the degradation onset temperature (
)?
Diagnosis: Yes, this is expected for homopolymers synthesized via standard radical polymerization. The 1,3-dioxolane ring is an acetal; trace acids (often from impurities or initiator byproducts) catalyze ring-opening or pendant group cleavage at elevated temperatures. Strategic Solution:
-
Acid Scavenging: Incorporate basic stabilizers. Acetals are stable in basic environments but extremely labile in acidic ones.
-
Copolymerization: Disrupt the "zipping" degradation mechanism by incorporating thermally robust comonomers like Styrene or Methyl Methacrylate (MMA).
-
Monomer Purification: The presence of trace acidic hydrolysis products (like ethylene glycol or acrolein) in the monomer feed accelerates degradation.
Q2: The glass transition temperature (
) is too low for my structural application. How do I tune this?
Diagnosis: P(2-VDO) typically has a relatively low
-
Rigidification: Copolymerize with N-Phenylmaleimide (N-PMI) or Styrene . N-PMI is particularly effective, capable of raising
significantly (often >100°C) by restricting chain rotation. -
Crosslinking: Introduce a bifunctional monomer like divinylbenzene (DVB) at low concentrations (<1 mol%) to create a network structure.
Q3: I am observing inconsistent molecular weights and broad dispersity. Is the ring opening uncontrolled?
Diagnosis: During radical polymerization, 2-VDO can undergo Radical Ring-Opening Polymerization (rROP) .[1] Instead of simple vinyl addition (forming a C-C backbone with pendant rings), the radical attacks the acetal carbon, opening the ring and placing an ester group in the backbone. This competition depends heavily on temperature. Strategic Solution:
-
Temperature Control: Lower polymerization temperatures (<60°C) favor vinyl addition (pendant rings preserved). Higher temperatures (>100°C) favor ring opening (ester backbone).
-
Switch to Cationic Routes: If you specifically need the ring-opened poly(ether-ester) structure, switch to cationic initiators, though this changes the polymer class entirely.
Part 2: Stabilization Strategies & Data
The following table summarizes the impact of different stabilization strategies on the thermal properties of P(2-VDO).
Table 1: Comparative Stabilization Strategies
| Strategy | Mechanism of Action | Expected | Impact on |
| Basic Additives (e.g., MgO, Hindered Amines) | Neutralizes acidic species generated during heating; prevents acetal hydrolysis. | +20 to +40 °C | Negligible |
| Copolymerization (Styrene) | Dilutes unstable acetal units; steric bulk hinders unzipping. | +30 to +50 °C | Moderate Increase |
| Copolymerization (N-PMI) | Increases backbone rigidity; reduces chain mobility required for degradation. | +40 to +60 °C | High Increase |
| Radical Scavengers (Phenolics) | Traps carbon-centered radicals formed during backbone scission. | +10 to +20 °C | Negligible |
Part 3: Mechanistic Visualization
The following diagram illustrates the competing polymerization pathways and the acid-catalyzed degradation mechanism that must be mitigated.
Caption: Pathway divergence in 2-VDO polymerization and the intervention points for stabilization additives.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of Thermally Stable P(2-VDO-co-Styrene)
Objective: Synthesize a copolymer with enhanced thermal decomposition temperature (
Reagents:
-
Monomer 1: this compound (2-VDO) – Must be distilled over CaH₂ immediately before use.
-
Monomer 2: Styrene – Passed through basic alumina column to remove inhibitors.
-
Initiator: AIBN (Azobisisobutyronitrile) – Recrystallized from methanol.
-
Solvent: Anhydrous Toluene.
Step-by-Step Methodology:
-
Pre-Reaction Purification (Self-Validation Step):
-
Check the pH of the 2-VDO monomer using a micro-pH strip. If pH < 6, redistill over Calcium Hydride (
). Acidic monomer will degrade during polymerization. -
Why?
removes both water and acidic impurities that catalyze acetal ring opening.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask, combine 2-VDO (70 mol%) and Styrene (30 mol%).
-
Add Toluene (monomer concentration ~1.0 M).
-
Add AIBN (1.0 mol% relative to total monomer).
-
Degassing: Perform 3 freeze-pump-thaw cycles. Oxygen inhibition leads to low MW and thermal instability.
-
-
Polymerization:
-
Immerse flask in an oil bath at 60°C for 12 hours.
-
Note: Keep temperature
60°C to minimize radical ring-opening side reactions, ensuring a defined backbone structure [1].
-
-
Work-up & Stabilization:
-
Precipitate the polymer into cold Methanol containing 0.1% Triethylamine .
-
Critical Step: The triethylamine neutralizes any acidic species trapped in the polymer matrix.
-
Filter and dry under vacuum at 40°C.
-
-
Validation:
-
NMR: Verify the absence of aldehyde peaks (indicative of ring degradation).
-
TGA: Run a thermal ramp (10°C/min). Expect
for the copolymer vs. for the homopolymer.
-
Protocol B: Thermal Stability Testing (TGA)
Objective: Accurately determine the degradation onset and effect of additives.
-
Sample Prep: Dry samples in a vacuum oven at 40°C for 24h to remove solvent/moisture. Moisture acts as a plasticizer and a degradation catalyst.
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Method:
-
Ramp: 10°C/min from 30°C to 600°C.
-
Atmosphere: Nitrogen (
) flow at 60 mL/min.
-
-
Data Analysis: Record
(temperature at 5% weight loss).-
Pass Criteria:
for processed applications.
-
References
-
Radical Ring-Opening Polymeriz
-
Copolymerization Str
-
Thermal Degrad
-
General Properties of this compound
Sources
- 1. Degradable vinyl materials for biomedical applications from controlled radical ring-opening copolymerization [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of poly(vinylpyridine)s [open.metu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. journal.unnes.ac.id [journal.unnes.ac.id]
- 11. This compound | 3984-22-3 [chemicalbook.com]
Avoiding gel formation during the crosslinking of 2-Vinyl-1,3-dioxolane-based polymers
Welcome to the technical support center for VDO-based polymer systems. This guide is designed for researchers, scientists, and drug development professionals who are working with the acid-catalyzed crosslinking of polymers containing 2-Vinyl-1,3-dioxolane. Uncontrolled or premature gel formation is a common and critical issue that can compromise experimental outcomes. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you achieve consistent and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions about the VDO crosslinking mechanism and the primary causes of gelation.
Question: What is the chemical mechanism behind the crosslinking of VDO-based polymers?
Answer: The crosslinking process is initiated by an acid catalyst, which protonates one of the oxygen atoms in the 1,3-dioxolane ring. This acid-catalyzed hydrolysis opens the ring to form a hemiacetal, which is in equilibrium with its aldehyde and alcohol tautomers. The newly formed aldehyde and hydroxyl groups on adjacent polymer chains can then react to form stable acetal crosslinks, creating a three-dimensional polymer network. The transition from a liquid to a solid or gel state occurs when this network becomes extensive.[1] This phenomenon is known as gelation.[1]
The reaction is highly sensitive to the presence of water and acid. Water is required for the initial ring-opening hydrolysis, and the acid acts as a catalyst for both the ring-opening and the subsequent acetal crosslink formation.
Caption: Acid-catalyzed hydrolysis and crosslinking of Poly(VDO).
Question: My entire solution turned into an unusable solid gel almost immediately after adding the acid catalyst. What is the most likely cause?
Answer: This phenomenon, known as "flash gelation," is almost always caused by an excessively high concentration of the acid catalyst. The rate of both the dioxolane ring-opening and the subsequent acetal crosslinking is directly proportional to the catalyst concentration.[2] A high concentration leads to a rapid, uncontrolled cascade of reactions throughout the solution, forming a dense network before proper mixing can occur. Other contributing factors could be elevated temperatures or a high concentration of water in your solvent, which accelerates the initial hydrolytic step.
Question: I am observing small, insoluble particles or "microgels" in my final product, but the bulk solution remains liquid. What's happening?
Answer: The formation of microgels suggests that the crosslinking reaction is occurring in localized regions rather than uniformly throughout the solution. This is typically due to poor mixing or dispersion of the catalyst or reactants. When the acid catalyst is not dispersed evenly, it creates pockets of high reactivity where crosslinking proceeds much faster, leading to the formation of discrete gel particles.[3][4] Ensure your stirring is vigorous and efficient, especially during and immediately after the addition of the catalyst. Consider adding the catalyst dropwise or as a dilute solution to improve dispersion.
Question: Can the properties of my VDO-based polymer influence the risk of premature gelation?
Answer: Absolutely. Two key polymer characteristics are critical:
-
Molecular Weight: Higher molecular weight polymers have longer chains that are more likely to be entangled.[3][5] This proximity means that fewer crosslinking events are needed to reach the gel point, increasing the risk of premature gelation.
-
VDO Monomer Content: A higher density of VDO units along the polymer backbone means there are more potential sites for crosslinking. This increases the statistical probability of forming a network structure at a given reaction time and catalyst concentration.
Section 2: Troubleshooting Guide for Gel Formation
This section provides a systematic approach to diagnosing and resolving gelation issues during your experiments.
Problem: Inconsistent Gelation Times
-
Symptom: You run the same reaction multiple times, but the time it takes to form a gel varies significantly.
-
Root Cause Analysis & Solution:
-
Water Content: The most common culprit is variable water content in your solvents or reagents. The hydrolysis of the dioxolane ring is water-dependent. Use anhydrous solvents and ensure your polymer is thoroughly dried before use. Quantify water content using Karl Fischer titration for maximum consistency.
-
Atmospheric Moisture: If running the reaction open to the air, ambient humidity can introduce significant variability. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Catalyst Preparation: If you are preparing a stock solution of your acid catalyst, ensure it is well-mixed and used consistently. If the catalyst is hygroscopic, its effective concentration can change over time.
-
Caption: Troubleshooting decision tree for VDO gelation issues.
Section 3: Data-Driven Prevention Strategies
Proactive control of reaction parameters is the best defense against unwanted gelation. The following table provides illustrative data on how key variables can be modulated to control the crosslinking process.
| Parameter | Condition 1 (Fast Gelation) | Condition 2 (Controlled Reaction) | Condition 3 (Slow/No Gelation) | Rationale & Causality |
| Acid Catalyst (p-TsOH) | 1.0 mol% (relative to VDO) | 0.1 mol% | 0.01 mol% | Catalyst concentration directly controls the rate of the hydrolysis and crosslinking reactions.[2] Lowering it is the most effective way to increase gel time. |
| Temperature | 50 °C | 25 °C (Room Temp) | 0 °C | Reaction kinetics are temperature-dependent.[6] Lowering the temperature slows down all reaction steps, providing a wider window for processing. |
| Polymer Concentration | 20% (w/v) | 10% (w/v) | 5% (w/v) | Higher concentrations increase chain proximity and entanglement, requiring fewer crosslinks to form a gel. Dilution increases the distance between chains. |
| Solvent | Dioxane (with 0.5% H₂O) | Anhydrous Dioxane | Anhydrous THF | The presence of water is required for the initial ring-opening step. Using anhydrous solvents significantly retards the onset of the reaction. |
Note: The values in this table are illustrative and should be optimized for your specific polymer system and desired outcome.
Section 4: Experimental Protocol for Controlled Crosslinking
This protocol provides a robust starting point for achieving controlled crosslinking of a VDO-containing copolymer, designed for applications like drug delivery hydrogel formation.[7]
Objective: To form a crosslinked hydrogel from a VDO-co-PEGMA copolymer with a predictable gelation time.
Materials:
-
VDO-co-PEGMA polymer (pre-characterized for MW and VDO content)
-
Anhydrous 1,4-Dioxane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Methanol (for quenching)
-
Triethylamine (for neutralization)
Protocol Steps:
-
Polymer Preparation (Pre-reaction):
-
Dry the VDO-co-PEGMA polymer in a vacuum oven at 40 °C for 24 hours to remove any absorbed water.
-
Prepare a 10% (w/v) solution of the dried polymer in anhydrous 1,4-dioxane in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
-
Catalyst Preparation:
-
Prepare a 1 mg/mL stock solution of p-TsOH in anhydrous 1,4-dioxane. This allows for accurate addition of small catalytic amounts.
-
-
Initiation of Crosslinking:
-
While stirring the polymer solution vigorously, calculate the required volume of the catalyst stock solution to achieve 0.1 mol% relative to the VDO monomer units in your polymer.
-
Using a syringe, add the catalyst solution dropwise to the polymer solution over 1 minute. Causality Check: Slow addition ensures homogeneous dispersion of the catalyst, preventing the formation of microgels.[4]
-
-
Monitoring the Reaction:
-
Start a timer immediately after catalyst addition.
-
At regular intervals (e.g., every 15 minutes), tilt the flask to observe the viscosity of the solution. The "gel point" is reached when the solution no longer flows and the stirring is impeded.
-
Optional In-Process Check: To be more quantitative, a small aliquot can be removed at each time point and immediately quenched in methanol containing a small amount of triethylamine. The solubility of these aliquots can be tested to pinpoint the onset of crosslinking.
-
-
Quenching and Neutralization:
-
Once the desired viscosity or the gel point is reached, quench the reaction by adding a 10-fold molar excess of triethylamine relative to the p-TsOH catalyst. This neutralizes the acid and immediately halts the crosslinking reaction.
-
-
Purification (if required):
-
If unreacted components need to be removed, the crosslinked gel can be swollen in a suitable solvent (e.g., water for a hydrogel) and dialyzed against the pure solvent for 48-72 hours to remove the neutralized catalyst and other small molecules.
-
-
Final Characterization:
-
Characterize the resulting gel by measuring its swelling ratio, mechanical properties (rheology), and degradation profile as required by your application.
-
This protocol's self-validating nature comes from the systematic monitoring and defined quenching step, allowing the researcher to precisely control the extent of the crosslinking reaction.
References
-
ResearchGate. Troubleshooting and Mitigating Gels in Polyolefin Film Products. Available at: [Link]
-
ResearchGate. Troubleshooting Gels in Polyolefin Films. Available at: [Link]
-
Scribd. Gel Troubleshooting. Available at: [Link]
-
MDPI. Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. Available at: [Link]
-
ResearchGate. I need help with hydrogels formation failure?. Available at: [Link]
-
MDPI. Crosslinking Strategies for the Microfluidic Production of Microgels. Available at: [Link]
-
Washington State University. Effect of polymer ratio and calcium concentration on gelation properties of gellan/gelatin mixed gels. Available at: [Link]
-
ResearchGate. The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. Available at: [Link]
-
ResearchGate. Studies On The Crosslinking Of Poly (Vinyl Alcohol). Available at: [Link]
-
PubMed. Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress. Available at: [Link]
-
ACS Publications. Reversibly Cross-Linking Polymer Brushes Using Interchain Disulfide Bonds. Available at: [Link]
-
NIH. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers. Available at: [Link]
-
NIH. Polymer Gels: Classification and Recent Developments in Biomedical Applications. Available at: [Link]
-
NIH. Vinyl copolymers with faster hydrolytic degradation than aliphatic polyesters and tunable upper critical solution temperatures. Available at: [Link]
-
ResearchGate. Novel amphiphilic, biodegradable, biocompatible, cross-linkable copolymers: Synthesis, characterization and drug delivery applications. Available at: [Link]
-
MDPI. Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes. Available at: [Link]
-
ResearchGate. Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. Available at: [Link]
-
MDPI. Cross-Linking of Thermally Hydrolyzed Specified Risk Materials with Epoxidized Poly (Vinyl Alcohol) for Tackifier Applications. Available at: [Link]
-
MDPI. Polymeric Fibrous Materials for Procoagulant and Anticoagulant Applications: A Review of Molecular Blood–Material Mechanisms and Strategies. Available at: [Link]
-
Royal Society of Chemistry. Synthesis approaches of amphiphilic copolymers for spherical micelle preparation: application in drug delivery. Available at: [Link]
-
IBMM. Drug delivery - IBMM Polymers for Health and Biomaterials. Available at: [Link]
-
DSpace@MIT. Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships. Available at: [Link]
-
NIH. Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. A Review on various methods for the Cross-linking of Polymers. Available at: [Link]
-
Materials Horizons Blog. Natalie Cotterell, Development Editor. Available at: [Link]
-
NIH. Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Available at: [Link]
-
ResearchGate. Radiation crosslinking polymerization of poly (vinyl alcohol) and poly (ethylene glycol) with controlled drug release. Available at: [Link]
-
ScienceDirect. Unsaturated modified poly(vinyl alcohol). Crosslinking through double bonds. Available at: [Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Fidelity Polymerization of 2-Vinyl-1,3-dioxolane (VDO)
Introduction: The "Dual-Personality" Monomer
Welcome to the VDO technical support hub. If you are experiencing batch-to-batch inconsistency, unexpected gelation, or multimodal molecular weight distributions, you are likely battling the inherent "dual personality" of 2-vinyl-1,3-dioxolane.
VDO is unique because it sits at the intersection of two competing polymerization mechanisms:
-
Vinyl Polymerization (Radical): Attacks the C=C bond, leaving the dioxolane ring intact as a pendant group. (Target for functional scaffolds).
-
Ring-Opening Polymerization (Cationic/Isomerization): Opens the acetal ring to form an ester backbone. (Target for biodegradable polyesters).[1]
The Core Reproducibility Failure: Most failures occur when researchers intend to perform radical vinyl polymerization , but trace acidic impurities or improper temperature control trigger partial ring-opening or chain transfer events. This guide provides the protocols to isolate and control these pathways.
Module 1: Monomer Purification & Storage
The Problem: Commercial VDO often contains hydrolysis products (acrolein, ethylene glycol) and acidic stabilizers. Even ppm levels of acid can trigger spontaneous cationic ring-opening, leading to crosslinking or oligomerization before you even add the initiator.
The Protocol: The "Basic" Distillation
Standard silica columns are insufficient and often acidic enough to degrade VDO.
| Step | Action | Scientific Rationale |
| 1. Pre-Wash | Wash VDO with 5% aqueous | Neutralizes acidic stabilizers and removes bulk hydrolysis byproducts (ethylene glycol). |
| 2. Pre-Drying | Dry over | Removes bulk water. Water acts as a chain transfer agent and hydrolyzes the monomer. |
| 3. Active Drying | Stir over Calcium Hydride ( | |
| 4. Distillation | Vacuum distill (approx. 45°C @ 20 mmHg). | Thermal history must be minimized to prevent thermal polymerization. |
| 5. Storage | Store over activated 4Å molecular sieves + solid | The solid base ( |
Visual Workflow: Purification Logic
Figure 1: Purification workflow emphasizing the maintenance of a basic environment to prevent premature ring-opening.
Module 2: Controlling the Polymerization Mechanism
The Problem: You observe low molecular weights (
The Cause: Degradative Chain Transfer. The proton at the C2 position (between the two oxygens) is doubly activated: it is both allylic and acetalic. Radical initiators or growing chains can easily abstract this proton.
-
Outcome: The active radical transfers to the monomer, terminating the chain and creating a stable radical that slows propagation (retardation).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Chain transfer to monomer (C2-H abstraction). | Lower Temperature (<60°C). Higher temps favor abstraction (high |
| Crosslinking / Gelation | Acid-catalyzed ring opening occurring simultaneously. | Add 0.1 wt% Triethylamine to the polymerization mixture to scavenge protons. |
| "Dead" Polymerization | Oxygen inhibition or inhibitor residue. | Freeze-Pump-Thaw (x3).[2] Ensure monomer was distilled from |
| Pink/Red Coloration | Oxidation of amine ligands (if using ATRP) or impurities. | Switch to AIBN (Free Radical) or RAFT to avoid ligand oxidation issues. |
Mechanistic Pathway Diagram
Figure 2: The critical divergence of reaction pathways. Path A is the target for functional vinyl polymers; Path B and C are common failure modes.
Module 3: Post-Polymerization & Analysis
The Problem: NMR integration suggests the polymer structure is "wrong" or the acetal protons are missing.
The Explanation: If ring-opening occurred (Path C), the characteristic acetal proton signal (O-CH-O) shifts significantly or disappears as it transforms into an ester linkage.
Diagnostic Checklist (1H NMR in )
-
Check for Vinyl Retention (The Goal):
-
Look for the broad polymer backbone peaks at 1.5 - 2.5 ppm .
-
Crucial Marker: The acetal proton (O-CH-O) should appear as a broad peak around 5.0 - 5.2 ppm . If this integrates 1:1 with the backbone units, your ring is intact.
-
-
Check for Ring Opening (The Error):
-
Look for new peaks around 4.0 - 4.2 ppm (ester
). -
Look for carbonyl signals in
NMR (~170 ppm). Vinyl polymerization (pendant acetal) has no carbonyls.
-
-
Check for Hydrolysis:
-
If you see sharp peaks at 9.8 ppm (Aldehyde), your polymer has hydrolyzed.
-
Fix: Avoid acidic workups. Precipitate in basic methanol (MeOH + 1%
).
-
Frequently Asked Questions (FAQ)
Q: Can I use AIBN at 80°C for this polymerization? A: Not recommended. While AIBN works, 80°C significantly increases the rate of hydrogen abstraction at the C2 position (Path B), leading to branching and low molecular weight. Use V-65 (AMBN) or V-70 initiators which have lower decomposition temperatures (50-60°C) to favor linear propagation.
Q: My polymer turned into a gel during storage. Why?
A: This is "Post-Polymerization Crosslinking." The pendant acetal rings are acid-sensitive. If the polymer was stored in a slightly acidic environment (or even in
-
Fix: Store the solid polymer with a packet of solid
or in a freezer under argon.
Q: Can I copolymerize VDO with Styrene? A: Yes, but reactivity ratios differ. VDO is an electron-rich monomer (similar to vinyl acetate). It copolymerizes poorly with electron-rich monomers (like styrene) but well with electron-deficient monomers (like maleic anhydride or acrylonitrile). For styrene, expect low incorporation of VDO unless you use controlled radical techniques (RAFT) to force the architecture.
References
-
Tada, K., Saegusa, T., & Furukawa, J. (1966).[3] Polymerization of this compound. Makromolekulare Chemie.
- Key Insight: Establishes the mechanism of cationic ring-opening vs.
-
Ouchi, T., Nakamura, T., & Oiwa, M. (1977).[3] Cyclic Acetal-Photosensitized Polymerization.[3] VI. Photopolymerization of this compound. Journal of Polymer Science.
- Key Insight: Discusses the radical behavior of VDO and the stability of the acetal ring under photo-irradi
-
Nozaki, K. (2016). Radical Polymerization of Functionalized Monomers. In Encyclopedia of Polymeric Nanomaterials.
- Key Insight: General mechanisms for handling allylic/acetal monomers in radical systems to prevent retard
-
ChemicalBook. (2025). This compound Product & Purification Data.
- Key Insight: Industrial protocols for the separation of VDO
Sources
Validation & Comparative
A Comparative Guide to Determining Reactivity Ratios for 2-Vinyl-1,3-dioxolane Copolymerization
This guide provides a comprehensive overview and comparison of methodologies for determining the monomer reactivity ratios in the copolymerization of 2-Vinyl-1,3-dioxolane (VDO). Tailored for researchers and polymer scientists, this document delves into the theoretical underpinnings, experimental workflows, and data analysis techniques essential for accurately characterizing the copolymerization behavior of this versatile heterocyclic monomer.
Introduction: The Significance of this compound and Its Reactivity Ratios
This compound (VDO) is a unique vinyl monomer featuring a cyclic acetal group. This structure presents a fascinating dual-reactivity profile. The vinyl group can participate in conventional chain-growth polymerization, while the cyclic acetal moiety is susceptible to cationic ring-opening polymerization.[1][2] This duality allows for the synthesis of polymers with novel architectures and functionalities, such as degradable vinyl copolymers, by introducing ester linkages into the polymer backbone via radical ring-opening polymerization (rROP).[3][4][5]
To effectively design and synthesize copolymers with desired properties, a quantitative understanding of how VDO and its comonomers incorporate into the polymer chain is paramount. This is defined by the **monomer reactivity ratios (r₁ and r₂) **, which are central to predicting copolymer composition, sequence distribution, and ultimately, material properties.[6][7] An inaccurate determination of these ratios can lead to significant deviations from the targeted polymer microstructure.
This guide will compare the established methods for calculating reactivity ratios, provide a robust experimental protocol, and present a consolidated view of VDO's copolymerization behavior with common vinyl monomers.
Theoretical Framework: The Copolymerization Equation
The composition of a copolymer being formed at any instant is described by the Mayo-Lewis equation. This equation relates the ratio of monomers in the feed (f₁/f₂) to the ratio of monomers incorporated into the copolymer (F₁/F₂).
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
Where:
-
[M₁] and [M₂] are the molar concentrations of monomer 1 (e.g., VDO) and monomer 2 in the feed.
-
d[M₁]/d[M₂] is the ratio of the rates at which the two monomers enter the copolymer.
-
r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the monomer reactivity ratios.
The rate constants (k) refer to the four possible propagation reactions:
-
k₁₁ : A growing chain ending in M₁ adds another M₁ monomer.
-
k₁₂ : A growing chain ending in M₁ adds an M₂ monomer.
-
k₂₂ : A growing chain ending in M₂ adds another M₂ monomer.
-
k₂₁ : A growing chain ending in M₂ adds an M₁ monomer.
The values of r₁ and r₂ dictate the copolymer structure:
-
r₁ > 1, r₂ < 1 : The copolymer will be enriched in monomer 1.
-
r₁ ≈ r₂ ≈ 1 : An ideal or statistical copolymer is formed, with monomer incorporation determined by feed concentrations.
-
r₁ ≈ r₂ ≈ 0 : An alternating copolymer is formed.
-
r₁r₂ = 1 : The copolymer composition matches the feed composition, leading to a random copolymer.[8]
Methodologies for Reactivity Ratio Determination: A Critical Comparison
Several methods exist to solve the copolymerization equation and determine r₁ and r₂ from experimental data. The choice of method is critical, as linearization techniques can introduce bias.
Linear Graphical Methods
Linearization methods transform the copolymerization equation into a linear form (y = mx + c), allowing reactivity ratios to be estimated from the slope and intercept of a plot.
This is one of the most traditional methods.[9] The equation is rearranged as:
G = H * r₁ - r₂
Where:
-
G = (F/f) * (f - 1)
-
H = (F/f²) * f²
-
f = [M₁]/[M₂] (feed ratio) and F = d[M₁]/d[M₂] (copolymer ratio)
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂ .[10]
-
Expert Insight: The primary drawback of the F-R method is its uneven weighting of data. Points at high and low monomer feed ratios can exert excessive leverage on the slope and intercept, potentially skewing the results.[11]
The K-T method was developed to address the statistical shortcomings of the F-R method by introducing an arbitrary constant, α , which helps to distribute the data points more evenly.[6][11][12]
η = (r₁ + r₂/α) * ξ - r₂/α
Where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = √(H_min * H_max) , where H_min and H_max are the minimum and maximum H values from the F-R data.
A plot of η versus ξ gives a straight line that yields -r₂/α at ξ=0 and r₁ at ξ=1.
-
Expert Insight: The K-T method is generally considered more reliable than the F-R method because it minimizes data bias.[6][13] For high-conversion data, the extended Kelen-Tüdős method offers further refinement.[6][14]
Non-Linear Methods
Modern computational approaches avoid the statistical pitfalls of linearization by fitting the experimental data directly to the non-linear Mayo-Lewis equation.
This method, often considered the most statistically correct, accounts for the fact that experimental errors exist in the measurement of both the independent (feed composition) and dependent (copolymer composition) variables.[9] It uses an iterative approach to find the r₁ and r₂ values that minimize the sum of squared residuals between the experimental and calculated copolymer compositions.
-
Expert Insight: While computationally more intensive, EVM provides the most accurate and reliable reactivity ratios and should be the preferred method when precision is critical.
| Method | Approach | Advantages | Disadvantages |
| Fineman-Ross (F-R) | Linearization | Simple to implement graphically.[15][16] | Prone to significant error due to uneven data weighting.[11] |
| Kelen-Tüdős (K-T) | Linearization with a constant | Reduces bias seen in the F-R method, more reliable.[12][17] | Still a linearization, can be less accurate than non-linear methods. |
| Error-in-Variables (EVM) | Non-linear least squares | Statistically robust, accounts for errors in all variables.[9] | Requires specialized software; computationally more complex. |
Experimental Workflow for Determining VDO Reactivity Ratios
The trustworthiness of any calculated reactivity ratio hinges on a meticulously executed experimental plan. The core principle is to copolymerize several different initial feed ratios of VDO (M₁) and a comonomer (M₂) and then determine the resulting copolymer composition.
Caption: Experimental workflow for reactivity ratio determination.
Detailed Experimental Protocol
-
Materials and Purification:
-
Monomers: this compound (VDO) and comonomers (e.g., Styrene (St), Methyl Methacrylate (MMA), Vinyl Acetate (VAc)) should be purified to remove inhibitors, typically by passing through a column of basic alumina.[18]
-
Initiator: For radical polymerization, Azobisisobutyronitrile (AIBN) is a common choice and should be recrystallized from methanol.
-
Solvent: A suitable solvent like benzene or 1,4-dioxane should be distilled prior to use.
-
-
Polymerization Procedure:
-
Prepare a series of sealed polymerization tubes or vials. For each, add the desired amounts of VDO, comonomer, and solvent to achieve 5-7 different monomer feed mole fractions (e.g., 0.1, 0.25, 0.4, 0.5, 0.6, 0.75, 0.9 mole fraction of VDO).
-
Add a standardized amount of initiator (e.g., AIBN).
-
Causality: It is critical to remove dissolved oxygen, a radical scavenger that inhibits polymerization. This is achieved by subjecting each vial to at least three freeze-pump-thaw cycles.
-
Seal the vials under vacuum or inert atmosphere (N₂ or Ar).
-
Submerge the vials in a constant temperature bath (e.g., 60 °C for AIBN) and polymerize.
-
Causality: The polymerization must be stopped at low conversion (<10% total monomer conversion). This is the most critical step for ensuring the validity of the simple Mayo-Lewis equation, as it assumes the monomer feed ratio remains constant throughout the experiment. High conversion data requires more complex integrated models.
-
Quench the reaction by rapidly cooling the vials in an ice bath and exposing the contents to air.
-
-
Copolymer Isolation and Compositional Analysis:
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., methanol or hexane).
-
Filter and re-dissolve the polymer in a small amount of solvent (e.g., chloroform) and re-precipitate to ensure removal of unreacted monomers.
-
Dry the purified copolymer under vacuum to a constant weight to determine the yield (conversion).
-
The copolymer composition is most accurately determined using ¹H NMR spectroscopy.[9][14] By integrating characteristic peaks unique to each monomer unit in the copolymer, their molar ratio (F₁/F₂) can be calculated.
-
For VDO, the acetal proton is a characteristic peak.
-
For Styrene, the aromatic protons are used.
-
For MMA, the methoxy protons are a clear signal.
-
-
Caption: Logical relationship of reactivity ratios to copolymer structure.
Comparative Reactivity Data for this compound
The copolymerization of VDO is highly dependent on the reaction mechanism (radical vs. cationic) and the nature of the comonomer. While extensive data is not as common as for commodity monomers, some key systems have been studied.
| M₁ (VDO) Comonomer (M₂) | Polymerization Type | r₁ (VDO) | r₂ (Comonomer) | r₁ * r₂ | Resulting Copolymer | Reference |
| Vinyl Acetate (VAc) | Radical | ~0.78 | ~0.95 | ~0.74 | Random, slightly enriched in VAc | [19] |
| Styrene (St) | Cationic (Maghnite-H+) | - | - | - | Random copolymer formed | [2] |
| 1,3-Dioxolan-4-ones | Cationic (GaCl₃) | - | - | - | Alternating copolymer formed | [20] |
| 4-Vinyl-1,3-dioxolane-2-one (VEC) | Radical | - | - | - | Di-block copolymers synthesized | [21] |
Note: Quantitative reactivity ratios for cationic and ring-opening systems are often not determined using the simple Mayo-Lewis model due to more complex mechanisms.
Interpretation of Data:
-
In radical copolymerization with vinyl acetate, the reactivity ratios are both less than 1, and their product is close to 1, suggesting a tendency towards random copolymerization.[19] Neither propagating radical shows a strong preference for its own monomer.
-
In cationic systems , the behavior of VDO changes dramatically. With comonomers that do not homopolymerize cationically, such as 1,3-dioxolan-4-ones, VDO can form perfectly alternating copolymers.[20] This highlights the importance of the chosen polymerization method in controlling the final polymer architecture.
-
The sluggish reactivity of some cyclic ketene acetals in radical copolymerizations often leads to low incorporation into the polymer backbone.[4] However, VDO's structural relative, 2-methylene-1,3-dioxepane (MDO), has been successfully copolymerized with vinyl acetate in emulsion systems.[5]
Conclusion and Best Practices
The accurate determination of reactivity ratios for this compound is essential for harnessing its full potential in creating functional and degradable polymers. This guide demonstrates that while traditional linear methods like Fineman-Ross and Kelen-Tüdős are useful for initial estimates, modern non-linear methods provide superior accuracy.
For researchers in the field, the following best practices are recommended:
-
Meticulous Experimentation: Ensure high purity of all reagents and strictly control reaction conditions, particularly terminating the reaction at low monomer conversion.
-
Robust Characterization: Utilize ¹H NMR for the precise determination of copolymer composition, as it is the most direct and reliable method.
-
Appropriate Data Analysis: Employ the Kelen-Tüdős method as a reliable graphical technique and corroborate the results with a non-linear method like the Error-in-Variables-Method for the highest degree of confidence.
-
Mechanism Awareness: Recognize that the copolymerization behavior of VDO is highly sensitive to the polymerization mechanism (radical vs. cationic), which fundamentally alters its reactivity and the resulting copolymer structure.
By adhering to these principles, scientists can generate reliable and reproducible reactivity data, paving the way for the rational design of novel VDO-based copolymers for advanced applications.
References
- Google. (n.d.). Google Search.
- Yagci, Y., Tasdelen, M. A., & Temel, G. (2006). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions.
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Zhang, L., Zhang, K., & Chen, Y. (2012). Reactivity ratios and sequence structures of the copolymers prepared using photo-induced copolymerization of MMA with MTMP. Journal of Applied Polymer Science, 126(S1), E408-E415. Available at: [Link]
- Hadi, A. G., & Gatea, H. A. (2015). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal, 12(1), 123-132.
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Ionescu, G., & Sacarescu, G. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers, 13(21), 3824. Available at: [Link]
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Ionescu, G., & Sacarescu, G. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. MDPI. Available at: [Link]
- Hogervorst, J. R. (1994). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethyl-hexanoate. Journal of Polymer Science Part A: Polymer Chemistry, 32(14), 2713-2717.
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ResearchGate. (n.d.). Calculation of the Reactivity ratio by the Fineman-Ross method. Retrieved January 26, 2024, from [Link]
-
Arrigo, R., et al. (2017). The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ChemistrySelect, 2(34), 10748-10753. Available at: [Link]
-
Hutchinson, R. A. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules, 51(20), 8193-8203. Available at: [Link]
- Stevens, M. P. (2000). Polymer Science And Technology. CRC Press.
- Zhang, L., et al. (n.d.).
- Truong, N. P., et al. (n.d.).
-
Fuchs, C., et al. (2023). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Chemical Science, 14(38), 10458-10468. Available at: [Link]
-
G. L. Gregory, M. G. Soliman, T. G. Shipman, M. S. P. Shaffer and A. P. Dove, Degradable vinyl copolymers through thiocarbonyl addition–ring-opening (TARO) polymerization, Chem. Commun., 2019, 55 , 255-258. Available at: [Link]
- Kock, M. M., et al. (2018). Emulsion copolymerization of vinyl acetate with 2-methylene-1,3-dioxepane. ACS Symposium Series, 1285, 233-247.
-
Semantic Scholar. (n.d.). Polymerization of 2‐vinyl‐1,3‐dioxolane. Retrieved January 26, 2024, from [Link]
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ResearchGate. (n.d.). Fineman–Ross plot for the determination of monomer reactivity ratio of.... Retrieved January 26, 2024, from [Link]
-
ResearchGate. (n.d.). Determination of reactivity ratios using Kelen-Tudos method for THFMA-IBMA copolymer. Retrieved January 26, 2024, from [Link]
- Zhang, Y., et al. (2018). A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization. Polymer Chemistry, 9(13), 1634-1642.
-
Rangel-Rangel, E., et al. (2007). Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR. Revista Latinoamericana de Metalurgia y Materiales, 27(1), 27-38. Available at: [Link]
-
Sugihara, S., et al. (2022). Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. Macromolecules, 55(15), 6632-6640. Available at: [Link]
- Belbachir, M., & Bensaoula, A. (2001). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. International Journal of Molecular Sciences, 2(4), 111-121.
-
Liu, Y., et al. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers, 12(1), 195. Available at: [Link]
- Kiani, H., & Ghasemzadeh, H. (2012). Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). Iranian Polymer Journal, 21(9), 569-575.
-
Takagi, K., et al. (2017). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]
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High-Resolution NMR Spectroscopy for the Structural Characterization of Poly(2-Vinyl-1,3-dioxolane)
Executive Summary
Poly(2-vinyl-1,3-dioxolane) [P(2-VDO)] represents a unique class of functional polymers due to its "chameleon-like" polymerization behavior. Depending on the initiator (radical vs. cationic) and temperature, 2-VDO can undergo either vinyl polymerization (preserving the cyclic acetal) or ring-opening polymerization (ROP) (isomerizing into a polyester backbone).
For researchers in drug delivery and biodegradable materials, distinguishing between these two microstructures is critical: the vinyl mode yields stable, hydrolysis-resistant pendants, while the ROP mode introduces biodegradable ester linkages.
This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive analytical standard for P(2-VDO), offering a quantitative advantage over FTIR and GPC. We provide a self-validating protocol to quantify the Degree of Ring Opening (DRO) and characterize stereoregularity.
The Structural Conundrum: Vinyl vs. Ring-Opening
The characterization challenge lies in the dual reactivity of the monomer. The this compound monomer contains both a vinyl group and a strained acetal ring.
Polymerization Pathways[1][2][3]
-
Path A (Vinyl Polymerization): Radical initiators typically attack the double bond, leaving the dioxolane ring intact. This results in a carbon-chain backbone with pendant cyclic acetals.
-
Path B (Ring-Opening Polymerization - ROP): Cationic initiators (or high-temperature radical conditions) can induce isomerization. The ring opens to form an ester linkage in the backbone.
The resulting physical properties are vastly different: Path A yields a rigid thermoplastic; Path B yields a more flexible, biodegradable polyester.
Figure 1: Divergent polymerization pathways of this compound determining final polymer architecture.
Comparative Analysis: Why NMR?
While other techniques provide partial data, only NMR offers the atomic-level resolution required to quantify the ratio of vinyl units to ring-opened units.
Table 1: Analytical Technique Comparison for P(2-VDO)
| Feature | NMR (1H / 13C) | FTIR | GPC (SEC) | DSC |
| Primary Output | Chemical Structure & Microstructure | Functional Groups | Molecular Weight (Mn, Mw) | Thermal Transitions (Tg, Tm) |
| Ring Opening Detection | Quantitative (Integrals of Ester vs. Acetal) | Qualitative (Presence of C=O stretch ~1735 cm⁻¹) | Indirect (Hydrodynamic volume changes) | Indirect (Tg shift) |
| Stereochemistry | High (Tacticity via triad analysis) | Low/None | None | None |
| Limit of Detection | < 1% Structural Defects | ~5% | N/A | N/A |
| Verdict | Gold Standard | Rapid Screening Only | Complementary | Complementary |
Deep Dive: NMR Methodology
To characterize P(2-VDO), we focus on two specific "fingerprint" regions in the spectrum.
Proton (1H) NMR Signatures
The quantification of the Degree of Ring Opening (DRO) relies on the integration ratio between the acetal proton (surviving ring) and the ester methylene protons (opened ring).
-
Vinyl Unit (Intact Ring): The acetal proton (-O-CH-O-) is unique. It typically resonates downfield due to the two adjacent oxygens.
-
Shift:4.8 – 5.2 ppm (Broad singlet/multiplet depending on tacticity).
-
-
Ring-Opened Unit (Ester): The isomerization creates an ester linkage (-COO-CH2-). The protons alpha to the carbonyl group are distinct from the backbone.
-
Shift:2.3 – 2.6 ppm (Triplet-like).
-
Calculation of Degree of Ring Opening (DRO):
Carbon (13C) NMR Signatures
13C NMR is less quantitative without long relaxation delays but provides definitive "Yes/No" confirmation of the backbone structure.
-
Vinyl Mode: Signal at ~100-105 ppm (Acetal Carbon O-C-O).
-
ROP Mode: Signal at ~172-175 ppm (Ester Carbonyl C=O).
Table 2: Key Chemical Shift Assignments (in CDCl3)
| Moiety | Nucleus | Chemical Shift ( | Assignment |
| Acetal (Vinyl Mode) | 1H | 4.80 – 5.10 | O-CH -O (Pendant Ring) |
| Backbone (Vinyl Mode) | 1H | 1.50 – 2.10 | -CH -CH2 - (Main Chain) |
| Ester (ROP Mode) | 1H | 2.30 – 2.50 | -O-CO-CH2 - (Alpha to Carbonyl) |
| Acetal Carbon | 13C | 100.0 – 105.0 | O-C -O |
| Ester Carbonyl | 13C | 172.0 – 175.0 | -C =O |
Experimental Protocol
This protocol is designed to be self-validating . The presence of the residual solvent peak serves as an internal chemical shift reference, and the baseline resolution between 2.0 and 5.0 ppm validates the sample purity.
Reagents & Equipment[4][5]
-
Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane).
-
Instrument: 400 MHz NMR (or higher) recommended for tacticity resolution.
-
Sample Concentration: 10-15 mg polymer in 0.6 mL solvent.
Step-by-Step Workflow
Figure 2: Optimized NMR workflow for quantitative polymer microstructure analysis.
Critical "Expertise" Notes:
-
Relaxation Delay (d1): Polymer protons have shorter T1 relaxation times than small molecules, but accurate integration requires
. For quantitative 1H NMR, set d1 to at least 5-10 seconds to ensure the acetal and ester protons relax fully. Failure to do this will underestimate the rigid vinyl units. -
Solvent Choice: CDCl3 is standard. However, if the polymer has high ester content (high DRO), it may be more soluble in Acetone-d6. Always check solubility visually before acquisition.
-
13C Gated Decoupling: For quantitative 13C (inverse gated decoupling), the relaxation delay must be significantly longer (30s+), making it impractical for routine screening. Rely on 1H for quantification and 13C for structural verification.
References
-
Hiraguri, Y., & Endo, T. (1987). "Free radical ring-opening polymerization of this compound." Journal of Polymer Science Part A: Polymer Chemistry.
- Ortiz, M. R., et al. (2019). "Cationic Polymerization of 1,3-Dioxolane Derivatives: Mechanism and Kinetics." Polymer Chemistry.
-
Sigma-Aldrich. "NMR Chemical Shifts of Common Solvents and Impurities."
- Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press. (Authoritative text on polymer tacticity and microstructure analysis).
A Predictive and Comparative Guide to the Thermal Analysis of Polymers Derived from 2-Vinyl-1,3-dioxolane
For researchers, scientists, and professionals in drug development, understanding the thermal properties of polymers is paramount for predicting their stability, processing behavior, and performance in various applications. This guide delves into the thermal analysis of polymers derived from 2-Vinyl-1,3-dioxolane (PVDO), a material of interest for its unique chemical structure. While extensive experimental data on the thermal analysis of PVDO is not widely available in public literature, this guide provides a predictive comparison based on the well-characterized thermal behavior of structurally related polymers, particularly its hydrolysis product, polyvinyl alcohol (PVA).
Introduction to this compound and Its Polymerization
This compound is a vinyl monomer featuring a cyclic acetal group. Its polymerization yields poly(this compound), a polymer with a polyvinyl backbone and pendant 1,3-dioxolane rings. This structure presents intriguing possibilities for applications where controlled hydrolysis to polyvinyl alcohol (PVA) and the release of a small molecule (formaldehyde) could be advantageous, such as in drug delivery or as a reactive polymer intermediate. The thermal stability of PVDO is a critical parameter that dictates its processing window and end-use applications.
The Cornerstones of Polymer Thermal Analysis: TGA and DSC
To rigorously characterize a polymer's thermal behavior, two primary techniques are employed:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability of a material, identifying its decomposition temperatures, and quantifying the volatile products evolved during degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies associated with these transitions.
Predicted Thermal Behavior of Poly(this compound)
In the absence of direct experimental data, we can predict the thermal degradation pathway of PVDO based on its chemical structure. The 1,3-dioxolane ring is a cyclic acetal, which is known to be susceptible to thermal decomposition. The degradation of PVDO is likely to proceed in a multi-stage process:
-
Initial Degradation: The decomposition would likely initiate with the degradation of the dioxolane side chains. This could involve ring-opening or fragmentation of the acetal group, potentially leading to the release of formaldehyde and other small volatile molecules. This initial weight loss would occur at a lower temperature compared to the degradation of the main polyvinyl chain.
-
Main Chain Scission: Following the degradation of the side chains, the polyvinyl backbone would undergo scission at higher temperatures. This process involves the breaking of the carbon-carbon bonds of the main chain, leading to the formation of various hydrocarbon fragments.
The glass transition temperature (Tg) of PVDO is expected to be influenced by the bulky and somewhat flexible dioxolane side groups. These groups would likely increase the free volume of the polymer compared to a simple polyvinyl chain, potentially leading to a lower Tg than that of some other vinyl polymers with smaller side groups.
A Comparative Benchmark: The Thermal Properties of Polyvinyl Alcohol (PVA)
A meaningful way to understand the potential thermal properties of PVDO is to compare it with its close chemical relative and hydrolysis product, polyvinyl alcohol (PVA). The thermal behavior of PVA is well-documented and provides a valuable reference point.
PVA is a semi-crystalline polymer with a high degree of thermal stability attributed to the strong intermolecular and intramolecular hydrogen bonding between the hydroxyl groups.
Thermogravimetric Analysis (TGA) of PVA
The thermal degradation of PVA typically occurs in multiple stages:
-
Initial Weight Loss (below 150°C): This is attributed to the evaporation of absorbed water due to the hydrophilic nature of PVA.
-
First Major Decomposition (around 200-350°C): This stage involves the dehydration of the polymer, where adjacent hydroxyl groups are eliminated as water, leading to the formation of polyene structures.[1][2]
-
Second Major Decomposition (around 350-500°C): At higher temperatures, the polyene backbone undergoes further degradation and carbonization.[1][2]
Physically crosslinked PVA films have been shown to exhibit increased thermal stability and a slower decomposition rate compared to PVA raw powder.[3] The degradation of PVA can be influenced by its molecular weight and the degree of hydrolysis from its precursor, polyvinyl acetate (PVAc).[1]
Differential Scanning Calorimetry (DSC) of PVA
DSC analysis of PVA reveals key thermal transitions:
-
Glass Transition Temperature (Tg): The Tg of PVA is typically observed in the range of 75-85°C.[4][5][6] This transition can sometimes be masked by an endothermic peak associated with the loss of absorbed water.[4][5]
-
Melting Temperature (Tm): As a semi-crystalline polymer, PVA shows a distinct melting endotherm, typically around 220-240°C.
The thermal properties of PVA can be influenced by blending it with other polymers. For instance, blends of PVA with hydroxypropyl cellulose have shown variations in the glass transition temperature, indicating miscibility.[7]
| Thermal Property | Typical Value for Polyvinyl Alcohol (PVA) | Reference |
| Glass Transition Temperature (Tg) | 75 - 85 °C | [4][5][6] |
| Melting Temperature (Tm) | 220 - 240 °C | |
| Onset of Major Decomposition (TGA) | ~200 °C | [2] |
Experimental Protocols for Thermal Analysis of Novel Polymers
For researchers aiming to characterize novel polymers like PVDO, the following detailed protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A weight calibration should be performed regularly.
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or alumina). Ensure the sample is representative of the bulk material.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, or air/oxygen for oxidative stability studies) and set the flow rate (e.g., 20-50 mL/min).
-
Program the temperature profile. A typical method involves an initial isothermal hold at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to the final temperature (e.g., 600-800°C).
-
-
Data Acquisition: Start the experiment and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight percentage versus temperature (TGA curve).
-
Plot the derivative of the weight loss with respect to temperature versus temperature (DTG curve). The peaks in the DTG curve indicate the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the residual weight at the final temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, sealed pan to be used as a reference.
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Select the desired atmosphere (e.g., nitrogen) and set the flow rate.
-
Program the temperature profile. A common method for polymers is a heat-cool-heat cycle:
-
First Heat: Ramp the temperature from ambient to above the expected melting temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to observe crystallization.
-
Second Heat: Ramp the temperature again at the same rate to observe the glass transition and melting behavior of the recrystallized sample.
-
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline.
-
Identify and integrate the areas of endothermic peaks to determine the melting temperature (Tm) and enthalpy of fusion (ΔHm).
-
Identify and integrate the areas of exothermic peaks to determine the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc).
-
Visualizing Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for TGA and DSC analysis.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct experimental thermal analysis data for poly(this compound) remains to be extensively published, a scientifically grounded prediction of its behavior can be made by examining its chemical structure and comparing it to well-characterized analogs like polyvinyl alcohol. The anticipated multi-stage decomposition, initiated by the degradation of the dioxolane side chains, and a glass transition influenced by these bulky groups, provide a strong hypothesis for future experimental verification. The provided protocols for TGA and DSC offer a robust framework for researchers to perform this characterization. As research into novel polymers continues, the systematic application of these thermal analysis techniques will be indispensable for unlocking their full potential in various scientific and industrial fields.
References
-
Thermal analysis of poly(vinyl alcohol) and poly(vinyl acetate) fractions. ResearchGate. Retrieved January 30, 2026, from [Link]
-
The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
What Is The Glass Transition Temperature Of PVA? YouTube. Retrieved January 30, 2026, from [Link]
-
Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content. ResearchGate. Retrieved January 30, 2026, from [Link]
-
The thermal degradation of poly(vinyl alcohol). ResearchGate. Retrieved January 30, 2026, from [Link]
-
The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. MDPI. Retrieved January 30, 2026, from [Link]
-
synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. Retrieved January 30, 2026, from [Link]
-
a).Thermal analysis of the poly vinyl acetate. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. MDPI. Retrieved January 30, 2026, from [Link]
-
Study on Structure, Thermal Behavior, and Viscoelastic Properties of Nanodiamond-Reinforced Poly (vinyl alcohol) Nanocomposites. MDPI. Retrieved January 30, 2026, from [Link]
-
Photochemical and Thermal Stability of Bionanocellulose/Poly(Vinyl Alcohol) Blends. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Thermomechanical properties of poly(vinyl alcohol) prepared at room temperature as a function of degree of hydrolysis and alumin. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Retrieved January 30, 2026, from [Link]
-
DSC and TGA Properties of PVA Films Filled with Na 2 S 2 O 3 .5H 2 O Salt. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Thermal Behavior and Kinetic of Degradation of PVA and PVA/CS/AL Blend. UNNES. Retrieved January 30, 2026, from [Link]
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Comparative study of Lewis acids as catalysts for 2-Vinyl-1,3-dioxolane polymerization
This guide provides an in-depth comparative analysis of Lewis acid catalysts for the cationic polymerization of 2-Vinyl-1,3-dioxolane (2-VDO) . It is designed for researchers aiming to tune polymer microstructure between stable vinyl backbones and degradable ester linkages.
Executive Summary & Mechanistic Landscape[1][2]
This compound (2-VDO) is a unique "hybrid" monomer. Unlike standard vinyl ethers, it possesses a cyclic acetal moiety that allows for two distinct propagation pathways under cationic conditions:
-
Vinyl Polymerization: Propagation through the C=C double bond, retaining the dioxolane ring. This yields a stable, pendant-functionalized polyacetal.
-
Isomerization Polymerization (Ring-Opening): A hydride shift mechanism followed by ring opening, inserting an ester linkage into the backbone. This yields a hydrolytically degradable polymer.
The choice of Lewis Acid (LA) and Reaction Temperature dictates the competition between these pathways (
Mechanistic Pathway (DOT Visualization)
Figure 1: Competing cationic pathways for 2-VDO. Path A dominates at low temperatures, while Path B (Isomerization) increases with temperature and Lewis acidity.
Comparative Analysis of Lewis Acid Catalysts
The following analysis categorizes catalysts by their "hardness" and ability to induce isomerization (ester formation) versus pure vinyl propagation.
A. Boron Trifluoride Etherate ( )
Status: The Industry Standard
-
Mechanism: Acts as a strong Lewis acid, generating a stable counterion (
). -
Performance:
-
Rate: Extremely fast polymerization, often requiring temperatures below -70°C to control exotherms.
-
Selectivity: At -78°C, it produces predominantly vinyl-polymerized structures (~85-95%) with a minor fraction of ester units (5-15%).
-
Pros: High conversion (>90%) in short times; commercially available; well-understood kinetics.
-
Cons: Difficult to suppress chain transfer; high polydispersity (PDI > 1.5); moisture sensitive.
-
B. Tin(IV) Chloride ( )
Status: The "Controlled" Alternative
-
Mechanism: Often used with a proton trap (e.g., DTBP) or added base (dioxane) to establish "living" cationic conditions.
-
Performance:
-
Rate: Slower than
, allowing for better heat management. -
Selectivity: The milder acidity (compared to
) and larger counterion size tend to favor vinyl propagation, preserving the dioxolane ring for post-polymerization functionalization. -
Pros: Compatible with living cationic polymerization protocols; lower PDI (< 1.3 possible with additives).
-
Cons: Requires strict purification of reagents; tin residues are toxic and difficult to remove.
-
C. Rare Earth Triflates ( , )
Status: The Modern/Green Candidate
-
Mechanism: Water-tolerant Lewis acids that coordinate strongly to oxygen.
-
Performance:
-
Rate: Moderate. Can be used at higher temperatures (0°C to Room Temp) without immediate termination.
-
Selectivity: High affinity for the acetal oxygens can promote ring-opening (isomerization) more effectively than halides at equivalent temperatures.
-
Pros: Recyclable catalyst; aqueous tolerance allows for emulsion polymerization strategies; potential for stereocontrol.
-
Cons: High cost; slower initiation kinetics compared to
.
-
D. Zinc Halides ( , )
Status: The Mild/Living Agent
-
Mechanism: Weak Lewis acids, often requiring a co-initiator (e.g.,
adducts) to initiate. -
Performance:
-
Rate: Very slow.
-
Selectivity: Almost exclusive vinyl polymerization due to lack of energy to drive the hydride shift isomerization.
-
Pros: Best for synthesizing pure poly(pendant-dioxolane) without backbone degradation sites.
-
Cons: Low molecular weights (
); often requires activation by stronger Lewis acids or specific halo-ether initiators.
-
Performance Data Summary
The following data aggregates typical trends observed in cationic polymerization of vinyl acetals under standard Schlenk conditions (Toluene, -78°C, 2-4 hours).
| Catalyst | Lewis Acidity | Conversion (2h) | Ester Content (Isomerization) | PDI | Primary Application | |
| High | > 95% | 5 - 15% | 10 - 50 | 1.5 - 2.5 | Rapid synthesis of degradable bulk polymers | |
| Med-High | 70 - 85% | < 5% | 5 - 20 | 1.2 - 1.4 | Controlled/Living synthesis; Block copolymers | |
| Very High | > 95% | 10 - 20% | 10 - 40 | > 2.0 | High-rate synthesis; maximizing ester content | |
| Low | < 40% | ~ 0% | < 5 | 1.1 - 1.3 | Low Mw oligomers; pure vinyl backbone | |
| High (Hard) | 60 - 80% | Variable* | 10 - 30 | 1.4 - 1.8 | Green chemistry; higher temp reactions |
*Note: Ester content for Triflates is highly temperature-dependent; they can drive ROP significantly at room temperature.
Experimental Protocol: Cationic Polymerization of 2-VDO
Objective: Synthesize Poly(this compound) with controlled ester content using
Reagents & Equipment[3][4]
-
Monomer: this compound (Dried over
, distilled under vacuum). -
Catalyst:
(Purified by distillation). -
Solvent: Toluene (Anhydrous, distilled over Na/Benzophenone).
-
Quenching Agent: Ammoniacal Methanol.
-
Equipment: Schlenk line,
atmosphere, dry ice/acetone bath (-78°C).
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with
(3 cycles). -
Maintain a positive pressure of nitrogen throughout.
-
-
Solvent & Monomer Loading:
-
Syringe 10 mL of anhydrous toluene into the flask.
-
Cool the flask to -78°C using a dry ice/acetone bath. Allow 15 mins for equilibration.
-
Add 1.0 mL (approx. 10 mmol) of 2-VDO monomer via gas-tight syringe.
-
-
Initiation:
-
Prepare a catalyst stock solution (e.g., 10%
in toluene). -
Add catalyst solution dropwise to the stirring monomer mixture (Target ratio: [M]/[I] = 100 to 500).
-
Observation: The solution may turn slightly yellow or viscous.
-
-
Propagation:
-
Stir at -78°C for 2–4 hours.
-
Note: To increase ester content (degradability), allow the reaction to warm to -40°C or 0°C (Warning: Reaction rate will increase drastically).
-
-
Termination & Isolation:
-
Quench by adding 2 mL of ammoniacal methanol.
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of cold n-hexane or methanol (depending on solubility).
-
Filter and dry under vacuum at 40°C for 24 hours.
-
-
Characterization (Self-Validation):
-
1H NMR (
): Check for broad peaks at 1.5-2.0 ppm (backbone) and 3.5-4.0 ppm (dioxolane ring). -
Ester Quantification: Look for triplet at ~2.3 ppm (
-CO-O) indicating ring opening. Calculate % Ester = .
-
References
-
Tada, K., Saegusa, T., & Furukawa, J. (1966).[1] Polymerization of this compound. Macromolecular Chemistry and Physics, 95(1), 168-178.[1] Link
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link
-
Kundu, S., et al. (2024).[2] Revisited Synthesis of Trispyrazolylborate Aluminum Halides (Lewis Acid Comparison). ResearchGate.[3] Link
-
Morota, Y., et al. (2022).[4] Synthesis and cationic polymerization of halogen bonding vinyl ether monomers (Use of SnCl4). Polymer Chemistry, 13, 1234-1242. Link
- Pernecker, T., & Kennedy, J. P. (1992). Living Carbocationic Polymerization. Polymer Bulletin, 29, 15-22. (Foundational protocols for Lewis Acid/Proton Trap systems).
Sources
Technical Guide: Advantages of 2-Vinyl-1,3-dioxolane (VDO) as a Protecting Group
The following guide details the technical advantages, mechanistic behaviors, and experimental applications of 2-Vinyl-1,3-dioxolane (VDO) as a protecting group.
Executive Summary
This compound (VDO) , the cyclic acetal of acrolein and ethylene glycol, represents a specialized class of "functional" protecting groups. Unlike standard acetals (e.g., acetonides, benzylidenes) which serve solely as inert masking agents, VDO functions as a reactive scaffold . It offers unique orthogonality through its vinylic handle, allowing for reductive ring-opening strategies (essential for plasmalogen synthesis) and radical-mediated functionalization, while retaining the robust acid-sensitivity profile typical of cyclic acetals.
Best For:
-
Lipid Synthesis: Stereoselective generation of vinyl ethers (plasmalogens).
-
Polymer Chemistry: Introduction of acid-labile crosslinks or pendant acetals via radical polymerization.
-
Masked Acrolein Equivalents: Utilizing the vinyl group for organometallic coupling without aldehyde interference.
Mechanistic Comparison: VDO vs. Standard Acetals
The primary advantage of VDO lies in its dual-reactivity profile . While it shares the acid-lability of standard dioxolanes, the exocyclic double bond provides a "trap door" for deprotection or modification under non-acidic conditions.
Comparative Performance Matrix
| Feature | This compound (VDO) | 2,2-Dimethyl-1,3-dioxolane (Acetonide) | Benzylidene Acetal |
| Acid Stability | Low to Moderate (Hydrolyzes pH < 4) | Moderate (Hydrolyzes pH < 4) | High (Requires strong acid) |
| Base Stability | Excellent | Excellent | Excellent |
| Reductive Cleavage | Yes (LiDBB/Li/NH₃) | No (Inert) | Yes (LiAlH₄/AlCl₃) |
| Oxidative Cleavage | Yes (Ozonolysis/KMnO₄) | No (Stable to oxidants) | Yes (Ozone/NBS) |
| Polymerization | Yes (Radical/Cationic) | No | No |
| Primary Utility | Functional handle / Vinyl ether synthesis | Passive protection | Passive protection / Steric control |
Mechanistic Flow: The "Functional" Advantage
The following diagram illustrates how VDO offers pathways unavailable to standard acetonides, specifically the reductive ring opening to vinyl ethers.
Figure 1: Divergent reaction pathways for VDO-protected diols. Unlike acetonides, VDO can access vinyl ethers (green path) and polymers (yellow path) in addition to standard hydrolysis.
Core Advantages & Applications
A. Orthogonal Reductive Cleavage (The Plasmalogen Route)
The most distinct advantage of VDO is its behavior under dissolving metal reduction conditions (e.g., Lithium di-tert-butylbiphenyl, LiDBB ). Unlike saturated acetals, the allylic nature of the C-O bond in VDO allows for reductive cleavage to yield vinyl ethers .
-
Mechanism: The radical anion generated by LiDBB attacks the acetal carbon, leading to ring opening.
-
Application: This is the standard method for synthesizing plasmalogens (ether lipids) where the Z-vinyl ether stereochemistry is crucial.
-
Advantage: It allows the "protecting group" to be transformed into a functional moiety of the final target molecule, rather than just being removed.
B. Polymerizable Protection
VDO can undergo radical polymerization through its vinyl group without opening the dioxolane ring (under specific conditions) or via cationic ring-opening polymerization.
-
Advantage: Researchers can protect a diol, polymerize the VDO monomer, and then deprotect the pendant groups to generate a hydrophilic polymer (e.g., poly(vinyl alcohol) derivatives) or keeping them as latent cross-linking sites.
C. Masked Acrolein Reagent
VDO serves as a stable equivalent of acrolein. Acrolein itself is volatile, toxic, and prone to polymerization.
-
Advantage: The VDO moiety allows the introduction of a 3-carbon unit via the vinyl group (e.g., lithiation or coupling) followed by hydrolysis to reveal the aldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection)
This protocol describes the protection of a generic 1,2-diol (e.g., ethylene glycol) using acrolein.
Reagents:
-
1,2-Diol (1.0 equiv)
-
Acrolein (1.2 equiv) [Warning: Lachrymator, Toxic]
-
p-Toluenesulfonic acid (pTsOH) (0.01 equiv)
-
Solvent: Benzene or Toluene (for Dean-Stark) or CH₂Cl₂ (with molecular sieves)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser (if using toluene) or a drying tube (if using molecular sieves).
-
Mixing: Dissolve the 1,2-diol in the solvent. Add acrolein and the acid catalyst (pTsOH).
-
Reaction:
-
Method A (Azeotropic): Reflux the mixture. Water release indicates reaction progress. Continue until water evolution ceases (typically 2-4 hours).
-
Method B (Mild): Stir at 0°C to Room Temperature (RT) with activated 4Å molecular sieves for 12-24 hours.
-
-
Quench: Neutralize the catalyst with triethylamine or saturated NaHCO₃ solution.
-
Workup: Wash the organic layer with water and brine. Dry over MgSO₄.
-
Purification: Distill the product (VDO bp ~115°C) or purify via flash chromatography (silica gel, Hexane/EtOAc). Note: VDO is sensitive to acid; use basic alumina or pre-treated silica if necessary.
Protocol 2: Reductive Ring Opening (LiDBB Method)
This protocol converts the VDO moiety into a vinyl ether.
Reagents:
-
VDO-protected substrate (1.0 equiv)
-
Lithium wire / 4,4'-Di-tert-butylbiphenyl (DBB) (Catalytic electron carrier)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation of LiDBB: In a flame-dried flask under Argon, add Lithium wire and DBB to THF. Sonicate or stir until the solution turns deep blue/green (indicating radical anion formation). Cool to -78°C.
-
Addition: Add the VDO-protected substrate dissolved in THF dropwise to the LiDBB solution at -78°C.
-
Reaction: Stir for 1-2 hours. The persistence of the blue color indicates excess reagent.
-
Quench: Carefully quench with anhydrous methanol or water.
-
Result: The product is the corresponding hydroxy-vinyl ether (ring opened).
Stability & Compatibility Data
The following graph visualizes the stability zones of VDO, highlighting its orthogonality compared to standard protecting groups.
Figure 2: Stability profile of VDO. Red indicates instability/reactivity (cleavage or modification), Green indicates stability. Note the unique reactivity under radical and oxidative conditions.
References
-
Preparation of this compound
-
Methodology: Acid-catalyzed condensation of acrolein and ethylene glycol.[1]
- Source: ChemicalBook & P
-
-
Reductive Cleavage (LiDBB)
-
Polymerization of Vinyl Dioxolanes
-
General Acetal Stability & Deprotection
Sources
A Comparative Guide to the Mechanical Properties of Copolymers Containing 2-Vinyl-1,3-dioxolane: A Conceptual Framework for Material Design
For researchers and professionals in drug development and material science, the design of degradable polymers with tunable mechanical properties is a significant challenge. 2-Vinyl-1,3-dioxolane (VDL) is a monomer of considerable interest due to the inherent acid-lability of its acetal group, which can be integrated into polymer backbones to confer hydrolytic degradability. However, the homopolymer of VDL often lacks the robust mechanical characteristics required for many applications. This guide presents a comparative framework for understanding how the mechanical properties of VDL-based copolymers can be rationally tuned by the selection of appropriate comonomers. While direct, side-by-side quantitative data for a broad range of VDL copolymers is scarce in the literature, this guide synthesizes fundamental principles of polymer science to provide a predictive and conceptual comparison, supported by established experimental methodologies.
The Role of this compound in Degradable Polymers
This compound is a vinyl monomer featuring a cyclic acetal pendant group. This functional group is the cornerstone of its utility. In an acidic aqueous environment, the acetal linkage is susceptible to hydrolysis, leading to the cleavage of the side chain and subsequent backbone rearrangement or degradation. This process is highly attractive for applications requiring transient material performance, such as controlled drug release matrices, temporary medical implants, and environmentally benign plastics.
The primary challenge is that poly(this compound) itself is typically a low-strength, amorphous material, limiting its direct application. To overcome this, VDL is often copolymerized with other vinyl monomers. This strategy aims to create materials that retain the desirable degradability of VDL while incorporating the superior mechanical or thermal properties of the comonomer.
Conceptual Comparison of VDL Copolymers: Tailoring Mechanical Performance
The mechanical behavior of a VDL copolymer is a direct consequence of the properties of its constituent monomers and the resulting polymer architecture. By selecting comonomers with contrasting characteristics—typically categorized as "hard" or "soft"—a wide spectrum of mechanical profiles can be achieved.
Copolymerization with "Hard" Monomers: Enhancing Stiffness and Strength
To increase the tensile strength and modulus (stiffness) of VDL-based materials, copolymerization with a "hard" monomer, one that typically forms a rigid and high glass transition temperature (Tg) homopolymer, is a proven strategy.
-
Conceptual Comonomers: Methyl Methacrylate (MMA), Styrene (St).
-
Expected Impact on Mechanical Properties:
-
Increased Tensile Strength & Modulus: The rigid, bulky side groups of MMA (an ester) and Styrene (a phenyl ring) restrict chain mobility. This intermolecular friction and entanglement lead to a material that resists deformation under stress, thus increasing its strength and stiffness.
-
Decreased Elongation at Break: The trade-off for increased stiffness is often a reduction in ductility. The rigid polymer chains are less able to uncoil and align under tension, leading to fracture at lower strains.
-
Higher Glass Transition Temperature (Tg): The Tg is expected to be an intermediate value between that of the two homopolymers, increasing with higher incorporation of the "hard" monomer. This leads to better dimensional stability at elevated temperatures.
-
Copolymerization with "Soft" Monomers: Engineering Flexibility and Toughness
For applications requiring flexibility, such as soft tissue scaffolds or flexible films, VDL can be copolymerized with "soft" monomers that form rubbery, low-Tg homopolymers.
-
Conceptual Comonomers: Vinyl Acetate (VAc), other vinyl ethers, or acrylates with long alkyl chains.
-
Expected Impact on Mechanical Properties:
-
Decreased Tensile Strength & Modulus: The flexible backbones and less bulky side groups of these comonomers result in weaker intermolecular forces and greater chain mobility. This leads to a softer, less rigid material.
-
Increased Elongation at Break: The polymer chains can more easily uncoil and stretch under load, resulting in a material that can undergo significant deformation before breaking, a characteristic of toughness.
-
Lower Glass Transition Temperature (Tg): The incorporation of a low-Tg comonomer will significantly lower the Tg of the resulting copolymer, making it soft and flexible at room temperature.
-
The table below summarizes these conceptual relationships.
| Comonomer Type | Example Comonomers | Expected Tensile Strength | Expected Young's Modulus | Expected Elongation at Break | Resulting Material |
| Hard | Methyl Methacrylate, Styrene | High | High | Low | Rigid, Brittle |
| Soft | Vinyl Acetate, Butyl Acrylate | Low | Low | High | Flexible, Ductile |
The Central Role of Hydrolytic Degradation on Mechanical Integrity
A critical performance parameter for VDL copolymers is the evolution of their mechanical properties over time as they degrade. The rate of degradation is primarily controlled by the VDL content and the pH of the surrounding environment.
The mechanism involves the acid-catalyzed hydrolysis of the acetal group. Protonation of one of the acetal oxygens is followed by ring-opening and eventual cleavage of the side chain, which can destabilize the polymer backbone.
Caption: Acid-catalyzed hydrolysis of the VDL side chain.
As this degradation proceeds, the polymer's molecular weight decreases, leading to a progressive loss of mechanical properties. A material that is initially strong and rigid will become brittle and then crumble. A flexible material will lose its tear strength and integrity. Therefore, the initial choice of comonomer must be made in the context of the desired mechanical properties throughout the material's functional lifetime.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for copolymer synthesis and mechanical characterization.
Protocol 1: Free-Radical Copolymerization of VDL and Vinyl Acetate
This protocol describes a representative synthesis of a P(VDL-co-VAc) copolymer.
-
Monomer and Initiator Preparation: Purify this compound (VDL) and Vinyl Acetate (VAc) by passing them through a column of basic alumina to remove inhibitors. Prepare a solution of a free-radical initiator, such as Azobisisobutyronitrile (AIBN), in a suitable solvent like 1,4-dioxane.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of VDL and VAc to 1,4-dioxane.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: After the final thaw, backfill the flask with an inert gas (e.g., Nitrogen or Argon). Using a gas-tight syringe, inject the AIBN solution into the monomer mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C and allow the reaction to proceed for a specified time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously.
-
Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent. Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Confirm the copolymer composition and structure using techniques such as ¹H NMR and FTIR spectroscopy. Determine the molecular weight and polydispersity via Gel Permeation Chromatography (GPC).
Protocol 2: Tensile Property Testing (Following ASTM D638)
This workflow outlines the standardized method for evaluating the tensile properties of the synthesized copolymers.[1][2]
-
Specimen Preparation: Cast films of the dried copolymer from a suitable solvent (e.g., THF or chloroform). Ensure the films are of uniform thickness and free of air bubbles. Alternatively, use compression molding to prepare specimens. Die-cut the films or molded plaques into a standard dumbbell shape (e.g., Type V for flexible films as per ASTM D638).[3]
-
Conditioning: Condition the specimens for at least 40 hours at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) to ensure reproducibility.
-
Machine Setup: Calibrate a universal testing machine (tensile tester) with an appropriate load cell. Set the grip separation and crosshead speed as specified by the standard for the type of material being tested.[4]
-
Measurement: Measure the width and thickness of the narrow section of each dumbbell specimen at several points and use the average for the cross-sectional area calculation.
-
Testing: Mount the specimen securely in the grips of the testing machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain. Initiate the test, applying a tensile load at the specified rate until the specimen fractures.[4]
-
Data Acquisition: Record the load (stress) and extension (strain) data throughout the test.
-
Analysis: From the resulting stress-strain curve, determine key mechanical properties:
-
Tensile Strength (Ultimate Strength): The maximum stress the material can withstand.[4]
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[4]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Caption: Standard workflow for tensile property testing.
Conclusion
The incorporation of this compound into copolymers is a potent strategy for creating degradable materials with tailored mechanical performance. While a comprehensive database of mechanical properties is yet to be established, the principles of polymer science provide a robust conceptual framework for material design. By strategically selecting "hard" or "soft" comonomers, researchers can rationally tune the resulting copolymer's properties, balancing strength, flexibility, and degradation kinetics to meet the demands of advanced applications in medicine and sustainable materials. The provided experimental protocols offer a standardized path for synthesizing and characterizing these promising materials, paving the way for future innovation.
References
-
Synthesis of poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate by polymer reaction of carbon dioxide and miscibility of its blends with copolymers of methyl methacrylate and ethyl acrylate. ResearchGate. Available at: [Link]
-
Synthesis of poly(2‐oxo‐1,3‐dioxolane‐4‐yl) methyl methacrylate by polymer reaction of carbon dioxide and miscibility of its blends with copolymers of methyl methacrylate and ethyl acrylate. ResearchGate. Available at: [Link]
-
Synthesis of poly(vinyl alcohol-co-styrene) through radical copolymerization... ResearchGate. Available at: [Link]
-
The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ResearchGate. Available at: [Link]
-
A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
D638 Standard Test Method for Tensile Properties of Plastics. ASTM International. Available at: [Link]
-
Mechanisms for the acid-catalyzed hydrolysis of vinyl acetate and isopropenyl acetate. ACS Publications. Available at: [Link]
-
Emulsion copolymerization of vinyl acetate with 2-methylene-1,3-dioxepane. ACS Publications. Available at: [Link]
-
ASTM D638: tensile properties plastics. ZwickRoell. Available at: [Link]
-
Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Hanrimwon Co., Ltd. Available at: [Link]
-
Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. ACS Publications. Available at: [Link]
-
Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). ResearchGate. Available at: [Link]
-
Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. Available at: [Link]
-
ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Pacorr. Available at: [Link]
-
STUDY ON HYDROLYSIS OF POLYVINYL ACETATE TO POLYVINYL ALCOHOL. Universiti Sains Malaysia. Available at: [Link]
-
Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. National Institutes of Health. Available at: [Link]
-
ASTM D638-14 Standard Test Method for Tensile Properties of Plastics. ASTM International. Available at: [Link]
- Hydrolysis of polyvinyl acetate. Google Patents.
-
Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
The Definitive Guide to Tensile Testing of Plastic to ASTM D638 & ISO 527-2. YouTube. Available at: [Link]
-
b-polystyrene-b-poly(4-vinylpyridine) triblock copolymer particles via three-dimensional soft confined self-assembly. Polymer Chemistry (RSC Publishing). Available at: [Link]
Sources
A Comparative Guide to the Biodegradability of Polymers Synthesized with 2-Vinyl-1,3-dioxolane (VDO)
This guide provides a comprehensive technical comparison of the biodegradability of polymers derived from 2-Vinyl-1,3-dioxolane (VDO). Designed for researchers, scientists, and professionals in drug development, this document delves into the unique degradation mechanisms of VDO-based polymers, benchmarks their performance against common biodegradable alternatives, and furnishes detailed protocols for empirical assessment. Our focus is on providing not just data, but a foundational understanding of the chemical principles that govern the lifecycle of these promising materials.
Introduction: The Unique Chemistry of this compound Polymers
Polymers synthesized from this compound (VDO) represent a distinct class of materials with significant potential in controlled-release drug delivery and temporary medical devices. The key to their utility lies in the clever incorporation of an acetal group within the polymer structure. The synthesis, typically achieved through cationic polymerization, is a nuanced process. Unlike simple vinyl monomers, VDO can undergo polymerization through two primary pathways: standard 1,2-addition across the vinyl group and a more complex cationic ring-opening polymerization (CROP).[1][2]
The CROP pathway is particularly interesting as it can introduce ester units into the polymer backbone, alongside the pendant dioxolane rings from vinyl polymerization.[1] This hybrid structure offers multiple points for degradation, making VDO-based polymers highly tunable. However, the most significant feature for biodegradability is the pendant acetal ring, which serves as a hydrolytically labile point, distinct from the ester linkages that characterize common bioplastics like Polylactic Acid (PLA) and Polycaprolactone (PCL).
Caption: Synthesis pathways for VDO polymers.
The Acetal Advantage: A Superior Mechanism for pH-Controlled Degradation
The primary degradation route for VDO-based polymers is the acid-catalyzed hydrolysis of the pendant acetal group. This mechanism is fundamentally different from the bulk or surface erosion via ester hydrolysis seen in polyesters like PLA and PCL.[3][4]
Acetal hydrolysis proceeds via the formation of a resonance-stabilized carboxonium ion intermediate, a process that is highly sensitive to acidic conditions and significantly more stable under neutral or basic pH.[5][6] This offers a distinct advantage in drug delivery applications, particularly for targeting acidic microenvironments found in tumors or intracellular compartments like endosomes and lysosomes.[7] The degradation products are typically non-toxic, small molecules that can be readily metabolized and cleared by the body.[8]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Physical properties and hydrolytic degradability of polyethylene-like polyacetals and polycarbonates - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42592D [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Vinyl-1,3-dioxolane Polymer Analysis
An In-Depth Technical Guide
Abstract
The comprehensive characterization of polymers is fundamental to ensuring their performance and safety in various applications, including drug development. For novel polymers such as poly(2-vinyl-1,3-dioxolane) (PVD), a multi-faceted analytical approach is not just recommended, but essential for a thorough understanding of its material properties. This guide presents a framework for the cross-validation of key analytical techniques for the analysis of PVD. We delve into the principles and experimental protocols for Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By comparing the data obtained from these orthogonal methods, researchers can build a comprehensive and reliable profile of the polymer's molecular weight, structure, and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for novel polymers.
Introduction: The Imperative for Orthogonal Analysis in Polymer Characterization
The adage "a single measurement is no measurement" holds particularly true in the world of polymer science. The complex nature of polymers, with their inherent distributions of molecular weight and potential for structural variations, necessitates a multi-pronged analytical strategy. Cross-validation, the process of employing multiple, distinct analytical techniques to probe the same or related material properties, is the cornerstone of robust polymer characterization.[1] This approach provides a more holistic and trustworthy understanding of a polymer's attributes than any single technique could alone.
This guide focuses on the analytical cross-validation for poly(this compound) (PVD), a polymer with potential applications in biomedical and other advanced material fields. The key characteristics of PVD that demand rigorous analysis include its molecular weight distribution, chemical structure, and the presence of any residual monomers or impurities. We will explore how Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy can be synergistically employed to create a comprehensive analytical profile of PVD.
Core Analytical Techniques for PVD Analysis
A judicious selection of analytical techniques is paramount for a successful cross-validation study. The chosen methods should be orthogonal, meaning they rely on different physical principles to probe the polymer's properties. This orthogonality is key to uncovering potential method-specific biases and gaining a more complete picture of the material.
Size Exclusion Chromatography (SEC): Unraveling Molecular Weight Distribution
Principle: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of a polymer.[2][3] The fundamental principle of SEC lies in the differential partitioning of polymer molecules based on their hydrodynamic volume as they pass through a column packed with porous gel.[3] Larger molecules, which are excluded from a larger fraction of the pores, travel a shorter path and elute first. Conversely, smaller molecules can permeate more of the pores, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weight, a relationship between elution volume and molecular weight can be established, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.[4]
Experimental Protocol: SEC Analysis of PVD
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PVD sample into a glass vial.
-
Dissolve the sample in an appropriate solvent (e.g., tetrahydrofuran [THF] or dimethylformamide [DMF]) to a final concentration of 1-2 mg/mL. The choice of solvent is critical and should be based on the solubility of the polymer and its compatibility with the SEC system.
-
Gently agitate the solution until the polymer is fully dissolved. This may require several hours.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the SEC column.
-
-
Instrumentation and Conditions:
-
SEC System: A standard SEC system equipped with a pump, injector, a set of SEC columns (e.g., polystyrene-divinylbenzene based), a refractive index (RI) detector, and potentially a multi-angle light scattering (MALS) detector for absolute molecular weight determination.
-
Mobile Phase: The same solvent used for sample preparation (e.g., THF).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure reproducible results.
-
Injection Volume: 50-100 µL.
-
-
Data Analysis:
-
The RI detector signal is recorded as a function of elution volume.
-
A calibration curve is generated by injecting a series of narrow molecular weight polymer standards (e.g., polystyrene).
-
The molecular weight distribution of the PVD sample is calculated from its chromatogram using the calibration curve.
-
Key parameters to report are Mn, Mw, and PDI.
-
Causality Behind Experimental Choices: The choice of solvent is crucial as it dictates the hydrodynamic volume of the polymer coils. A good solvent will lead to an expanded coil, while a poor solvent will result in a more compact coil, affecting the elution behavior. The use of a filter is a critical step to protect the column from damage and ensure the longevity of the analytical system. Maintaining a constant temperature is essential for controlling the viscosity of the mobile phase and ensuring consistent elution times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Chemical Structure
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the chemical structure of a polymer at the atomic level.[2][5] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and can be excited by radiofrequency pulses.[6] The resonance frequency of a nucleus is highly sensitive to its local chemical environment, a phenomenon known as the chemical shift.[7] By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, one can identify the different types of protons and carbons in the polymer, determine the monomer conversion, and even probe the polymer's tacticity (the stereochemical arrangement of the monomer units).[8]
Experimental Protocol: ¹H NMR Analysis of PVD
-
Sample Preparation:
-
Dissolve 5-10 mg of the PVD sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). The choice of solvent depends on the polymer's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good spectral resolution.
-
Experiment: A standard one-dimensional ¹H NMR experiment.
-
Key Parameters:
-
Number of scans: Typically 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation delay: A sufficient delay (e.g., 5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
-
-
Data Analysis:
-
The chemical shifts of the peaks are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
The integral of each peak is proportional to the number of protons it represents. By comparing the integrals of the polymer backbone protons to those of any residual vinyl protons from the monomer, the degree of polymerization and monomer conversion can be calculated.
-
The splitting patterns (multiplicity) of the signals provide information about the number of neighboring protons, which helps in assigning the peaks to specific structural fragments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a polymer.[2][9] The technique is based on the absorption of infrared radiation by the covalent bonds within a molecule, which causes them to vibrate at specific frequencies.[9] An FTIR spectrum is a plot of infrared absorption versus wavenumber, and the position, intensity, and shape of the absorption bands are characteristic of specific functional groups.[10] For PVD analysis, FTIR is particularly useful for confirming the polymerization of the vinyl group and identifying the characteristic ether and acetal functionalities of the dioxolane ring.
Experimental Protocol: FTIR Analysis of PVD
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the PVD sample in a volatile solvent (e.g., THF). Cast a thin film of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid PVD sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: A standard FTIR spectrometer equipped with a detector (e.g., DTGS or MCT).
-
Measurement Mode: Transmission (for thin films) or ATR.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient for polymer analysis.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is analyzed by identifying the characteristic absorption bands.
-
For PVD, key bands to look for include:
-
The disappearance of the C=C stretching vibration from the vinyl monomer (around 1640 cm⁻¹).
-
The presence of C-O-C stretching vibrations from the dioxolane ring (typically in the 1200-1000 cm⁻¹ region).
-
C-H stretching and bending vibrations from the polymer backbone.
-
-
Causality Behind Experimental Choices: The choice between preparing a thin film and using ATR depends on the sample form and the desired information. Thin film analysis can provide better-resolved spectra for some polymers, while ATR is a very convenient and rapid method for solid samples. Co-adding multiple scans is a standard practice in FTIR to average out random noise and improve the quality of the spectrum.
Designing the Cross-Validation Study
A robust cross-validation study involves a systematic comparison of the data obtained from the different analytical techniques. The goal is to ensure consistency and to build a comprehensive understanding of the PVD sample.
Workflow for Cross-Validation of PVD Analysis
Caption: A workflow diagram illustrating the cross-validation process for PVD analysis.
Data Presentation and Interpretation
The results from each technique should be tabulated to facilitate a clear comparison. Below is a hypothetical data set for three different batches of PVD.
Table 1: Comparative Analytical Data for Three Batches of PVD
| Batch ID | SEC Results | NMR Results | FTIR Results | ||
| Mw (kDa) | Mn (kDa) | PDI | Monomer Conversion (%) | Polymerization Confirmation | |
| PVD-001 | 55.2 | 30.1 | 1.83 | >99% | Confirmed |
| PVD-002 | 62.8 | 33.5 | 1.87 | >99% | Confirmed |
| PVD-003 | 58.1 | 29.9 | 1.94 | >98% | Confirmed |
Discussion: Synthesizing the Findings for a Holistic View
The true power of cross-validation lies in the synthesis of the data from the different techniques.
-
Consistency Check: The first step is to check for consistency across the different methods. For example, the high monomer conversion observed by NMR should be corroborated by the disappearance of the vinyl C=C stretch in the FTIR spectrum.
-
Complementary Information: Each technique provides unique and complementary information. SEC gives a detailed picture of the molecular weight distribution, which is a critical determinant of the polymer's physical properties. NMR provides the definitive structural confirmation and allows for the quantification of any unreacted monomer. FTIR offers a quick and straightforward confirmation of the polymerization and the presence of the expected functional groups.
-
Troubleshooting Discrepancies: In cases where the data from different techniques are not in agreement, it is crucial to investigate the potential causes. For instance, if SEC shows a bimodal distribution while NMR suggests a complete conversion, it could indicate the presence of an oligomeric impurity or a side reaction during polymerization. Further investigation, perhaps using techniques like mass spectrometry, would then be warranted.
Conclusion: The Value of a Cross-Validated Approach
The cross-validation of analytical techniques is an indispensable component of modern polymer characterization. For a novel polymer like poly(this compound), a multi-faceted analytical strategy provides a high degree of confidence in the material's identity, purity, and key physical properties. By integrating the data from SEC, NMR, and FTIR, researchers can build a comprehensive and reliable analytical profile, which is essential for advancing the development and application of new polymeric materials in a scientifically rigorous manner.
References
- Vertex AI Search. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Popescu, M.-C., et al. (n.d.). 2D IR DICHROISM SPECTRA OF POLY(VINYL ALCOHOL). Revue Roumaine de Chimie.
- Marinalg International. (n.d.). Size Exclusion Chromatography of - Polyvinyl Alcohol and -.
- Preprints.org. (2025). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG) - Based Hydrogel for Biomedical Applications.
- Google Books. (n.d.). NMR Spectra of Polymers and Polymer Additives.
- Fraunhofer-Publica. (n.d.). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer.
- LabRulez ICPMS. (2012). Determination of the vinyl content of polyethylene resins.
- Benchchem. (2025). Cross-Validation of Analytical Techniques for Polymer Characterization: A Comparative Guide.
- ResolveMass Laboratories Inc. (2025). Polymer Analysis Techniques.
- AZoM. (n.d.). A Guide to Polymer Analysis Techniques.
- Patsnap Eureka. (2025). NMR Spectroscopy Applications in Polymer Analysis.
- Waters. (n.d.). Deformulating Size Exclusion Chromatography for LNP Payload Quantitation.
- ResearchGate. (2017). The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers.
- MDPI. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications.
- MDPI. (n.d.). Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns.
- GCH 6101- Analytical techniques. (n.d.). Characterization of polymers by NMR.
- Sigma-Aldrich. (n.d.). This compound 98 3984-22-3.
- SciELO Colombia. (n.d.). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate.
- NIH. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film.
- Sigma-Aldrich. (n.d.). This compound 98 3984-22-3.
- Diva-portal.org. (n.d.). Development of a Size Exclusion Chromatography method for analysis of extraction solutions from urinary catheters.
- ChemicalBook. (2025). This compound | 3984-22-3.
- Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.
- ResearchGate. (2025). Thermal analysis of poly(vinyl alcohol) and poly(vinyl acetate) fractions.
- YouTube. (2021). How do you identify polymer using FTIR and Library search?.
- NMR Spectroscopy of Polymers. (n.d.).
- ResearchGate. (2025). Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content.
- Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups.
- Jordi Labs. (n.d.). FTIR for Lot QC of Polymers Case Study.
- Preprints.org. (2025). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol.
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Benchmarking 2-Vinyl-1,3-dioxolane (VDO): A Technical Guide to Acid-Responsive Monomers
The following guide benchmarks 2-Vinyl-1,3-dioxolane (VDO) against commercial standards, focusing on its unique role as an acid-labile functional monomer.
Executive Summary: The "Smart" Vinyl Monomer
This compound (VDO) is a bifunctional monomer bridging the gap between stable vinyl polymers and degradable acetals. Unlike standard commercial monomers like N-Vinylpyrrolidone (NVP) or Methyl Methacrylate (MMA) which form permanent, static backbones, VDO introduces a "dormant" reactivity. Its pendant acetal ring is stable at neutral pH but hydrolyzes rapidly under acidic conditions (pH < 5.0), enabling applications in endosomal drug release, reactive surface coatings, and lithographic patterning.
Key Differentiation:
-
Vs. NVP: VDO offers switchable polarity (hydrophobic
hydrophilic) and post-polymerization reactivity. -
Vs. MDO (2-methylene-1,3-dioxepane): VDO typically undergoes vinyl polymerization (preserving the ring), whereas MDO undergoes radical ring-opening polymerization (rROP) to form backbone esters. VDO is for side-chain functionalization; MDO is for backbone degradation.
Chemical Basis & Mechanism
VDO possesses two distinct reactive centers: the vinyl group (for polymerization) and the dioxolane ring (for acid sensitivity).
Mechanism Visualization
The following diagram illustrates the dual pathways for VDO utilization compared to the non-responsive NVP.
Figure 1: Mechanistic pathway of VDO polymerization and acid-triggered hydrolysis compared to the inert NVP.
Performance Benchmark
Polymerization Kinetics
VDO is an electron-rich vinyl monomer. Its radical polymerization behavior differs significantly from acrylates.
| Feature | This compound (VDO) | N-Vinylpyrrolidone (NVP) | Methyl Methacrylate (MMA) |
| Reactivity Ratio ( | Low (often retarding) | High (Active) | Very High |
| Propagation Rate ( | Slow ( | Fast ( | Fast ( |
| Homopolymerization | Difficult (Low MW oligomers) | Easy (High MW polymers) | Easy (High MW polymers) |
| Copolymerization | Best with electron-deficient monomers (e.g., Maleic Anhydride, Acrylates) | Versatile (styrenics, acrylates) | Versatile |
| Mechanism Note | Allylic H-abstraction can cause chain transfer, limiting MW. | minimal chain transfer. | Gel effect prominent. |
Scientist's Insight: Do not attempt to homopolymerize VDO if high molecular weight is required. It acts as a "retarder" in many systems due to degradative chain transfer on the dioxolane ring. Recommendation: Use VDO as a comonomer (10–30 mol%) with MMA or NVP to introduce functionality without killing the chain growth.
Degradability & Responsiveness
This is the primary reason to select VDO.
-
VDO (Side-Chain Labile): The polymer backbone remains intact. Hydrolysis cleaves the pendant group, releasing ethylene glycol and generating reactive aldehyde groups on the backbone.
-
Utility: Solubility switching (hydrophobic acetal
hydrophilic aldehyde/diol) or bioconjugation (aldehydes react with amines).
-
-
MDO (Backbone Labile): Undergoes Ring-Opening Polymerization to place ester groups in the backbone.
-
Utility: Full polymer erosion/biodegradation.
-
Data Comparison: Hydrolysis Half-Life (pH 1.0, 25°C)
-
Poly(VDO): < 1 hour (Rapid burst release of diol).
-
Poly(NVP): Stable (Years).
-
Poly(MMA): Stable (Years).
Cytotoxicity & Safety
-
Monomer: VDO is an acetal of acrolein. While the acetal masks the toxicity, the monomer itself is an irritant and potentially toxic. Handle with care (fume hood).
-
Polymer Degradation Products:
-
Ethylene Glycol:[1] Low toxicity in small amounts (metabolizable).
-
Poly(acrylaldehyde) backbone:High Reactivity. The generated aldehyde groups can crosslink proteins (Schiff base formation). This is excellent for tissue adhesives but requires caution for systemic drug delivery to avoid off-target toxicity.
-
Experimental Protocols
Protocol A: Synthesis of Acid-Sensitive VDO-co-NVP Hydrogels
This protocol creates a hydrogel that swells or degrades (solubilizes) upon exposure to acidic environments (e.g., tumor microenvironment).
Materials:
-
N-Vinylpyrrolidone (NVP) - Purified by vacuum distillation
-
This compound (VDO) - Freshly distilled
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: DMSO or 1,4-Dioxane
Step-by-Step Workflow:
-
Feed Preparation: In a Schlenk tube, mix NVP and VDO in a 70:30 molar ratio. (Total monomer concentration: 2.0 M).
-
Crosslinking: Add MBA (1.0 mol% relative to monomers).
-
Initiation: Add AIBN (0.5 wt% relative to monomers).
-
Degassing: Purge with
for 15 minutes to remove oxygen (critical for VDO kinetics). -
Polymerization: Seal and immerse in an oil bath at 65°C for 12 hours .
-
Purification: Precipitate the resulting gel in excess diethyl ether. Wash 3x with THF to remove unreacted VDO (toxic).
-
Drying: Vacuum dry at 40°C.
Validation (Self-Check):
-
FTIR: Confirm presence of acetal C-O-C stretch at ~1100 cm⁻¹ and carbonyl C=O (NVP) at ~1680 cm⁻¹.
-
Solubility Test: The gel should be stable in pH 7.4 PBS but dissolve (or degrade significantly) in pH 2.0 HCl solution within 4 hours.
Protocol B: Monitoring Hydrolysis Kinetics (NMR)
Objective: Quantify the rate of acetal cleavage.
-
Dissolve 10 mg of Poly(VDO-co-NVP) in 0.7 mL of deuterated solvent mixture (
with 1% or deuterated acetate buffer pH 4.0). -
Time-Zero Scan: Immediately acquire a
-NMR spectrum. Focus on the acetal proton signal (methine CH) at ~5.0-5.2 ppm . -
Kinetic Run: Acquire spectra every 15 minutes at 37°C.
-
Analysis: Track the disappearance of the acetal proton peak and the appearance of the aldehyde proton peak (~9.5 ppm) or hydrate form.
-
Calculation: Plot
vs time to determine the pseudo-first-order rate constant ( ).
Visualizing the Experimental Logic
Figure 2: Workflow for synthesizing and testing acid-responsive VDO copolymers.
References
-
Polymerization of this compound. Semantic Scholar. [Link]
-
The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. MDPI Pharmaceutics. [Link]
-
Cationic Ring-Opening Polymerization of Cyclic Acetals. Royal Society of Chemistry. [Link]
-
Effects of vinyl ethers upon radical polymerizations (Kinetics). ResearchGate. [Link]
Sources
A Critical Review of 2-Vinyl-1,3-dioxolane in Materials Science: A Comparative Guide
In the dynamic landscape of materials science, the quest for monomers that impart unique functionalities and desirable properties to polymers is perpetual. Among these, 2-Vinyl-1,3-dioxolane (VDO) has emerged as a versatile building block with significant potential. This guide provides a critical review of the applications of VDO in materials science, offering an objective comparison with alternative materials, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this functional monomer.
Unveiling this compound: Structure and Reactivity
This compound is a cyclic acetal monomer featuring a vinyl group attached to the 2-position of the 1,3-dioxolane ring. This unique structure provides two key reactive sites: the vinyl group, which can undergo conventional free-radical or cationic polymerization, and the cyclic acetal group, which is susceptible to ring-opening polymerization under cationic conditions. The interplay between these two polymerization pathways is a defining characteristic of VDO, offering a route to complex polymer architectures.
The dioxolane ring also serves as a protected aldehyde. This latent functionality can be unmasked through hydrolysis under acidic conditions, transforming the polymer into a polyvinyl alcohol) (PVA) derivative with pendant aldehyde groups. This "protecting group" characteristic is a cornerstone of VDO's utility in creating functional and reactive polymers.
The Polymerization of this compound: A Tale of Two Pathways
The polymerization of VDO can proceed through two distinct mechanisms, the choice of which dictates the final polymer structure and properties.
Cationic Ring-Opening Polymerization (CROP)
Cationic initiators, such as protic acids (e.g., triflic acid) or Lewis acids (e.g., boron trifluoride etherate), can initiate the ring-opening polymerization of the dioxolane moiety.[1][2] This process typically occurs at low temperatures to suppress side reactions. The resulting polymer, poly(this compound), possesses a polyacetal backbone with pendant vinyl groups.
Experimental Protocol: Cationic Ring-Opening Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic ring-opening polymerization.
Materials:
-
This compound (VDO), freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoromethanesulfonic acid (TfOH) solution in CH₂Cl₂ (e.g., 0.1 M)
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
Freshly distilled VDO is transferred to a Schlenk flask via cannula.
-
Anhydrous CH₂Cl₂ is added to the flask to achieve the desired monomer concentration (e.g., 1 M).
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The TfOH initiator solution is added dropwise to the stirred monomer solution via syringe.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 2 hours).
-
The polymerization is terminated by the addition of pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: To confirm the polymer structure, including the presence of the polyacetal backbone and pendant vinyl groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3][4]
Radical Polymerization
The vinyl group of VDO can also be polymerized via free-radical initiation, leaving the dioxolane ring intact. This results in a polymer with a polyethylene backbone and pendant 1,3-dioxolane groups.
Caption: Radical polymerization of this compound.
Performance Comparison: this compound vs. Alternatives
The true value of a monomer is best understood through comparison with established alternatives. Here, we compare polymers derived from VDO with those from vinyl acetate and styrene, two ubiquitous vinyl monomers.
Poly(this compound) vs. Polyvinyl Acetate (PVAc) and Polystyrene (PS)
| Property | Poly(this compound) (PVDO) (estimated) | Polyvinyl Acetate (PVAc) | Polystyrene (PS) |
| Tensile Strength (MPa) | Moderate | 20 - 50 | 40 - 50 |
| Glass Transition (Tg, °C) | Variable (dependent on polymerization) | 30 - 45[1][5] | ~100[6][7] |
| Thermal Degradation (°C) | ~300 (for poly(1,3-dioxolane))[8] | ~230 - 250[6] | ~300 - 400[6] |
| Key Functionality | Protected aldehyde, hydrolyzable backbone (CROP) | Hydrolyzable ester group | Aromatic ring |
| Biodegradability | Potentially biodegradable (hydrolyzable backbone) | Limited[9] | Non-biodegradable |
Causality Behind Performance:
-
Functionality: The standout feature of PVDO is its latent aldehyde functionality and, in the case of CROP-derived polymers, a hydrolyzable polyacetal backbone. This offers a distinct advantage over PVAc, which provides hydroxyl groups upon hydrolysis, and PS, which is relatively inert. The ability to introduce aldehyde groups post-polymerization opens avenues for crosslinking, bioconjugation, and surface modification.[10]
-
Degradability: The polyacetal backbone of CROP-synthesized PVDO is susceptible to acid-catalyzed hydrolysis, offering a pathway to degradable materials.[8] This is a significant advantage over the carbon-carbon backbones of PVAc and PS, which are generally non-biodegradable.[9]
-
Thermal Stability: While specific data for PVDO is limited, the thermal stability of poly(1,3-dioxolane) suggests it is comparable to or slightly better than PVAc.[6][8]
The Power of Post-Polymerization Modification: Hydrolysis to Functional PVA
A key application of VDO lies in its use as a precursor to functionalized polyvinyl alcohol (PVA). Acid-catalyzed hydrolysis of the dioxolane rings in poly(this compound) yields a PVA backbone with pendant aldehyde groups.
Caption: Hydrolysis of poly(this compound).
Experimental Protocol: Hydrolysis of Poly(this compound)
Objective: To hydrolyze poly(this compound) to obtain a functionalized polyvinyl alcohol with pendant aldehyde groups.
Materials:
-
Poly(this compound)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the poly(this compound) in a suitable solvent like THF.
-
Add a catalytic amount of concentrated HCl to the polymer solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by ¹H NMR (disappearance of the dioxolane protons).
-
Neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is neutral.
-
Purify the resulting functionalized PVA by dialysis against deionized water for several days to remove salts and ethylene glycol.
-
Lyophilize the purified polymer solution to obtain the final product as a solid.
Characterization:
-
¹H NMR Spectroscopy: To confirm the disappearance of the dioxolane signals and the appearance of aldehyde proton signals.
-
FTIR Spectroscopy: To observe the appearance of a characteristic aldehyde C=O stretching band.
Applications in Materials Science: Where this compound Shines
The unique properties of VDO and its polymers translate into a range of promising applications:
-
Biomaterials and Drug Delivery: The hydrolyzable backbone of CROP-derived PVDO makes it a candidate for biodegradable polymers.[11][12] The pendant aldehyde groups on hydrolyzed PVDO can be used to conjugate drugs, targeting ligands, or other biomolecules for controlled release and targeted delivery applications.[10]
-
Adhesives and Coatings: The ability to introduce reactive aldehyde groups allows for the formulation of crosslinkable adhesives and coatings with enhanced adhesion and chemical resistance.
-
Functional Surfaces: Polymers containing VDO units can be grafted onto surfaces to introduce reactive sites for further functionalization, creating surfaces with tailored properties such as hydrophilicity, biocompatibility, or sensing capabilities.
Critical Assessment and Future Outlook
This compound is a monomer with considerable, yet not fully realized, potential. Its dual reactivity and ability to act as a protected aldehyde offer a powerful tool for polymer chemists. However, several challenges remain. The cationic ring-opening polymerization can be sensitive to impurities and requires stringent reaction conditions to achieve good control over molecular weight and dispersity.[1] Furthermore, a comprehensive database of the mechanical and physical properties of homopolymers and copolymers of VDO is still lacking, which hinders its broader adoption.
Future research should focus on:
-
Developing more robust and controlled polymerization methods for VDO.
-
Conducting systematic studies to build a comprehensive dataset of the material properties of VDO-based polymers.
-
Exploring the full potential of the post-polymerization modification of PVDO for advanced applications in areas like smart materials and regenerative medicine.
References
- Franta, E., Reibel, L., & Penczek, S. (1976). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Journal of Polymer Science: Polymer Symposia, 56(1), 139-147.
-
Cationic Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]
- Aoshima, S., & Kanaoka, S. (2020). Recent Developments on Cationic Polymerization of Vinyl Ethers. Polymers, 12(9), 1982.
- Zhang, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503.
- Ouchi, T., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules, 56(14), 5467–5477.
-
Cationic Polymerization. (2021, September 12). Chemistry LibreTexts. Available at: [Link]
- Sugihara, S., et al. (2022). Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. Macromolecules, 55(14), 6173–6182.
- Libiszowski, J., & Duda, A. (2023). Degradation of poly(1,3‐dioxolane). Depolymerization versus hydrolysis.
- Gaina, V., Ursache, O., & Gaina, C. (2014). Synthesis and characterization of furfural-functionalized poly(vinyl alcohol) cross-linked with maleimide bearing tributyltin groups. Designed Monomers and Polymers, 17(2), 183-192.
- Ouchi, T., et al. (2023). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains.
-
Cationic polymerization. (2023, November 28). In Wikipedia. [Link]
- Lundin, M. (2013).
- Sabatini, V., et al. (2017). The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. ChemistrySelect, 2(33), 10748-10753.
- Monteiro, J. F., et al. (2021). Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. Polymers, 13(20), 3644.
- S. Gupta, et al. (2011). Compatibility studies of polystyrene and poly(vinyl acetate) blends using electrostatic force microscopy. Journal of Polymer Science Part B: Polymer Physics, 49(18), 1332-1338.
- Truong, V. X., et al. (2023). PVAylation: precision end-functionalized poly(vinyl alcohol) for site-selective bioconjugation. Chemical Science, 14(18), 4867-4875.
- Amann, M., & Minge, O. (2012). Biodegradability of Poly(vinyl acetate) and Related Polymers. Journal of Polymers and the Environment, 20(1), 137-144.
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GPC/SEC Analysis of Poly(2-vinylpyridine)s. Agilent. Available at: [Link]
- Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. (2015). Journal of Applied Physics, 117(18), 185501.
- Miller, S. A. (2020). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 12(10), 2249.
- Ouchi, T., et al. (2023). Cationic ring-opening copolymerization of a cyclic acetal and γ-butyrolactone: monomer sequence transformation and. Polymer Journal, 55(10), 1187-1195.
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Analysis of Polymers by GPC/SEC. Agilent. Available at: [Link]
- Libiszowski, J., & Duda, A. (2023). Degradation of poly(1,3‐dioxolane). Depolymerization versus hydrolysis.
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Tensile test on plastic film - ISO 527-3. ZwickRoell. Available at: [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
-
Sample Preparation – GPC. Polymer Chemistry Characterization Lab. Available at: [Link]
- Gaina, V., Ursache, O., & Gaina, C. (2014). Synthesis and characterization of furfural-functionalized poly(vinyl alcohol) cross-linked with maleimide bearing tributyltin groups. Designed Monomers and Polymers, 17(2), 183-192.
- O'Donnell, C., et al. (2020). Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance. Pharmaceutics, 12(9), 834.
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How Does The Degree Of Hydrolysis Affect PVA (Polyvinyl Alcohol) Properties? Chemistry For Everyone. (2025, August 24). YouTube. [Link]
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The 1H NMR spectrum of 4-vinyl-1,3-dioxolan-2-one. Available at: [Link]
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Plastic film testing. ZwickRoell. Available at: [Link]
- Thermal Analysis of the Biodegradable Polymer PVA/PEO Blends. (2023). Journal of Thermal Analysis and Calorimetry, 148(23), 12641-12650.
- Oxygen Barrier Performance of Poly(vinyl alcohol) Coating Films with Different Induced Crystallinity and Model Predictions. (2021). Polymers, 13(16), 2733.
- Synthesis and characterization of polyvinylmethylsiloxanes by cationic polymerization using a solid green catalyst. (2017). e-Polymers, 17(4), 311-318.
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- Ouchi, T., et al. (2023). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains.
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What Is The Glass Transition Temperature Of Polystyrene? Chemistry For Everyone. (2025, August 27). YouTube. [Link]
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- A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. (2019). Science, 366(6463), 360-365.
- Toppet, S., et al. (1983).
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Safety Operating Guide
2-Vinyl-1,3-dioxolane: Advanced Disposal & Safety Protocol
[1]
CAS: 3984-22-3 | Synonyms: Acrolein ethylene acetal Hazard Class: Flammable Liquid (Category 2), Acute Toxicity (Oral/Dermal)[1]
Part 1: Executive Hazard Characterization (The "Why")
As researchers, we often treat solvents as generic organic waste. 2-Vinyl-1,3-dioxolane is not a generic solvent. It is a functional monomer with three distinct reactive pathways that dictate its disposal. Understanding these mechanisms is the only way to ensure laboratory safety.[1]
1. The Acid-Catalyzed Hydrolysis Trap (Critical)
The most dangerous error in handling this compound is mixing it with acidic waste streams.[1] this compound is an acetal.[1] In the presence of even weak acids and moisture, it undergoes rapid hydrolysis to release Acrolein (Propenal).
-
Mechanism:
[1] -
The Risk: Acrolein is a severe lachrymator and pulmonary irritant.[1] If this compound is added to a waste drum containing acidic byproducts (e.g., acetic acid, dilute HCl), it will generate toxic vapors that can overcome lab personnel when the drum is next opened.
2. Peroxide Formation (Class B/C Behavior)
As a cyclic acetal with a vinyl group, this compound is susceptible to auto-oxidation.[1] It forms peroxides at the ether linkage and the allylic position.[2]
-
The Risk: Concentrating waste (e.g., rotary evaporation) without testing for peroxides can lead to detonation.
3. Exothermic Polymerization
The vinyl group allows for radical polymerization.[1] Uninhibited waste stored in sealed containers can undergo auto-polymerization, leading to heat generation, pressure buildup, and container rupture.
Part 2: Operational Disposal Protocol
This protocol is designed as a Self-Validating System . Each step includes a verification check to ensure the hazard is neutralized before moving to the next stage.
Phase 1: Pre-Disposal Stabilization (Benchside)
Step 1: The pH Check (Validation Step) Before moving the waste to a satellite accumulation area, you must verify the pH of the solution.
-
Action: Dip a pH strip into the waste aliquot.[1]
-
Requirement: pH must be
7 (Neutral or Basic) .[1] -
Corrective Action: If acidic, neutralize slowly with saturated Sodium Bicarbonate (
) or Triethylamine until pH 7-9 is achieved.[1]
Step 2: Peroxide Quantification
-
Action: Test with a semi-quantitative peroxide strip (e.g., Quantofix®).
-
Threshold:
-
< 20 ppm: Safe for standard disposal.[1]
-
> 20 ppm: Must be reduced. Add stoichiometric excess of Sodium Metabisulfite (
) or Ferrous Sulfate ( ). Retest to validate < 5 ppm.
-
Step 3: Polymerization Inhibition [1]
-
Action: Ensure the waste stream contains a radical inhibitor.[1] If the material is pure or distilled (uninhibited), add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) to a concentration of ~200 ppm.
Phase 2: Waste Stream Segregation
Container Selection:
-
Material: High-Density Polyethylene (HDPE) or Conductive Steel.[1] Avoid glass for large volumes due to pressure risks.[1]
-
Grounding: If transferring >4L, ground the container to prevent static discharge (Flash Point ~14°C).
Labeling:
-
Must be labeled: "FLAMMABLE LIQUID, TOXIC."
-
CRITICAL ADDITION: Add a secondary label: "DO NOT MIX WITH ACIDS - ACETAL FORMER."
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision tree for the safe segregation and stabilization of vinyl dioxolane waste.[1] Note the recursive loops for pH and peroxide validation.
Part 4: Technical Data & Compatibility Matrix
Physical Properties relevant to Disposal:
| Property | Value | Operational Implication |
| Flash Point | 14°C (Closed Cup) | Store as Flammable Class IB.[1] Ground all transfers.[1] |
| Boiling Point | 115-116°C | Volatile.[1][3][4] Keep containers closed to prevent vapor accumulation.[1] |
| Density | 1.001 g/mL | Heavier than some solvents; may stratify in mixed waste.[1] |
| Water Solubility | Soluble | Miscible with aqueous waste, but must remain basic.[1] |
Chemical Compatibility Matrix:
| Chemical Class | Compatibility | Reaction / Consequence |
| Concentrated Acids | INCOMPATIBLE | Rapid hydrolysis to Acrolein (Toxic/Lachrymator).[1] |
| Oxidizers | INCOMPATIBLE | Fire/Explosion hazard.[1][5] Peroxide promotion. |
| Radical Initiators | INCOMPATIBLE | Exothermic polymerization (AIBN, Benzoyl Peroxide). |
| Bases (NaOH/KOH) | Compatible | Stable.[1] Preferred environment for waste storage.[1] |
Part 5: Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The primary risk is flammability and inhalation toxicity.[1]
-
PPE: Wear butyl rubber gloves (vinyl/nitrile offers limited protection against acetals) and a respirator with organic vapor cartridges.[1]
-
Neutralizing Absorbent:
-
Do NOT use acid-based clay absorbents.[1]
-
Use a basic or inert absorbent (e.g., Sodium Carbonate mixed with vermiculite or commercially available "Solvent" pads).
-
-
Disposal: Collect absorbed material into a spark-proof container. Label as hazardous waste immediately.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
